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  • Product: 1-Methoxycyclohexane-1-carbonitrile
  • CAS: 83268-57-9

Core Science & Biosynthesis

Foundational

Technical Whitepaper: 1-Methoxycyclohexanecarbonitrile

Synthesis, Reactivity, and Pharmaceutical Applications Executive Summary 1-Methoxycyclohexanecarbonitrile (C₈H₁₃NO) is a specialized quaternary -alkoxy nitrile intermediate. Unlike its ubiquitous analog 1-piperidinocyclo...

Author: BenchChem Technical Support Team. Date: March 2026

Synthesis, Reactivity, and Pharmaceutical Applications

Executive Summary

1-Methoxycyclohexanecarbonitrile (C₈H₁₃NO) is a specialized quaternary


-alkoxy nitrile intermediate. Unlike its ubiquitous analog 1-piperidinocyclohexanecarbonitrile (the PCC precursor), the 1-methoxy variant serves as a critical "masked" carbonyl equivalent and a precursor to sterically hindered 

-hydroxy acids and

-methoxy ketones. This guide outlines the scalable synthesis, chemical reactivity, and safety protocols for this compound, emphasizing its utility in constructing quaternary carbon centers in drug discovery.
Part 1: Physicochemical Profile[1]

Identity & Properties The compound is an


-alkoxy nitrile, featuring a cyclohexane ring with geminal methoxy and nitrile substituents. This structural motif imparts significant steric bulk and unique electronic properties due to the anomeric effect.
PropertyValue / Description
IUPAC Name 1-Methoxycyclohexane-1-carbonitrile
Molecular Formula C₈H₁₃NO
Molecular Weight 139.20 g/mol
CAS Number Not widely listed as commodity; see precursors below
Physical State Colorless to pale yellow liquid
Boiling Point (Est.) 190–200 °C (at 760 mmHg)
Solubility Soluble in Et₂O, DCM, MeOH; low solubility in water
Key Precursors Cyclohexanone (CAS 108-94-1), TMSCN (CAS 7677-24-9)
Part 2: Synthetic Pathways

The synthesis of 1-methoxycyclohexanecarbonitrile avoids the direct methylation of cyanohydrins, which is often low-yielding due to retro-cyanohydrin reversion. The industry-standard approach utilizes a Strecker-type reaction or Acetal Substitution .

Protocol A: One-Pot Strecker-Type Synthesis (Recommended)

This method utilizes Trimethylsilyl cyanide (TMSCN) as a safer, easier-to-handle cyanide source than HCN gas.

Reagents:

  • Cyclohexanone (1.0 eq)

  • Methanol (Solvent & Reactant, 5.0 eq)

  • TMSCN (1.1 eq)

  • Catalyst: Indium(III) triflate [In(OTf)₃] or Iodine (1-5 mol%)

Step-by-Step Methodology:

  • Setup: Flame-dry a 2-neck round-bottom flask under Argon atmosphere.

  • Addition: Charge flask with Cyclohexanone and anhydrous Methanol.

  • Activation: Add the catalyst (e.g., I₂ or In(OTf)₃) at 0°C.

  • Cyanation: Add TMSCN dropwise via syringe pump over 30 minutes to control exotherm.

  • Reaction: Stir at room temperature for 4–6 hours. The methoxy group is incorporated directly from the solvent via an oxonium intermediate.

  • Workup: Quench with sat. NaHCO₃. Extract with Ethyl Acetate (3x).

  • Purification: Dry organic layer over MgSO₄. Concentrate in vacuo. Purify via vacuum distillation or silica gel chromatography (Hexane/EtOAc gradient).

Mechanism: The Lewis acid activates the ketone, facilitating attack by TMSCN to form the O-TMS cyanohydrin. In the presence of methanol, the O-TMS group is displaced by the methoxy group (via an oxocarbenium ion), locking in the nitrile.

Protocol B: Acetal Substitution (Sakurai-Type)

Alternatively, start from 1,1-dimethoxycyclohexane.[1]

  • React 1,1-dimethoxycyclohexane with TMSCN in the presence of a Lewis Acid (e.g., BF₃·OEt₂).

  • One methoxy group is displaced by the cyano group.

  • Yield: Typically 85–95%.

Synthesis Cyclohexanone Cyclohexanone (Start) Intermediate O-TMS Cyanohydrin (Transient) Cyclohexanone->Intermediate TMSCN, Catalyst Product 1-Methoxycyclohexane- carbonitrile Intermediate->Product MeOH, -TMSOH Acetal 1,1-Dimethoxy- cyclohexane Acetal->Product TMSCN, BF3·OEt2 (Protocol B)

Figure 1: Synthetic routes to 1-Methoxycyclohexanecarbonitrile via ketone or acetal precursors.[2]

Part 3: Chemical Reactivity & Transformations

The geminal arrangement of the methoxy and nitrile groups creates a "masked" carbonyl functionality. The nitrile is sterically hindered but chemically versatile.

1. Hydrolysis to

-Methoxy Acids

Under harsh acidic conditions, the nitrile hydrolyzes to the carboxylic acid.

  • Reagents: 6M HCl or 50% H₂SO₄, Reflux, 12-24h.

  • Product: 1-Methoxycyclohexanecarboxylic acid.

  • Application: Precursor for sterically hindered esters and potential NSAID analogs.

2. Grignard Addition (Ketone Synthesis)

Unlike


-amino nitriles (which often undergo Bruylants displacement of the CN group), 

-alkoxy nitriles typically undergo addition to the nitrile to form imines, which hydrolyze to ketones.
  • Reagents: PhMgBr (Phenylmagnesium bromide), Et₂O/THF.

  • Intermediate: Metallo-imine.

  • Workup: Acidic hydrolysis (H₃O⁺).

  • Product: 1-Methoxy-1-benzoylcyclohexane (an

    
    -methoxy ketone).
    
3. Reduction to Amines
  • Reagents: LiAlH₄ in THF or Raney Ni/H₂.

  • Product: (1-Methoxycyclohexyl)methanamine.

  • Relevance: This amine is a structural ether-analog of the "PCP" scaffold, potentially retaining NMDA receptor activity with altered pharmacokinetics.

Reactivity Core 1-Methoxycyclohexane- carbonitrile Acid 1-Methoxycyclohexane- carboxylic acid Core->Acid Hydrolysis (HCl/H2O, Reflux) Amine (1-Methoxycyclohexyl)- methanamine Core->Amine Reduction (LiAlH4 or H2/Ni) Ketone 1-Methoxy-1-acyl- cyclohexane Core->Ketone Grignard Addition (R-MgBr then H3O+)

Figure 2: Divergent reactivity profile of the 1-methoxy nitrile scaffold.[2]

Part 4: Pharmaceutical Relevance
1. Arylcyclohexylamine Analogs

The 1-substituted cyclohexane scaffold is the pharmacophore for dissociative anesthetics like Ketamine and Phencyclidine (PCP) .

  • Structural Modification: Replacing the 1-amino group with a 1-methoxy group (via the nitrile intermediate) alters the hydrogen bonding capability and lipophilicity (LogP).

  • Research Utility: These ether analogs are used to probe the hydrophobic pocket of the NMDA receptor channel. The nitrile itself serves as a stable precursor that can be archived and converted to the amine or ketone "on demand."

2. Quaternary Amino Acids

Hydrolysis of the nitrile followed by demethylation (using BBr₃) yields 1-hydroxycyclohexanecarboxylic acid , a cyclic analog of glycolic acid used in designing conformationally restricted peptides.

Part 5: Safety & Handling Protocols

Hazard Identification:

  • Cyanide Content: While the nitrile group is covalently bonded, metabolic or thermal decomposition can release cyanide ions.

  • Toxicity: Treat as highly toxic by inhalation and ingestion (H301, H331).

  • Skin: Permeable; use double-gloving (Nitrile over Latex).

Operational Safety:

  • Ventilation: All operations involving TMSCN or the nitrile product must occur in a certified chemical fume hood.

  • Waste Disposal: Aqueous waste streams must be treated with bleach (Sodium Hypochlorite) at pH > 10 to oxidize any free cyanide to cyanate before disposal.

  • Emergency: Keep a Cyanide Antidote Kit (Hydroxocobalamin) accessible in the lab area.

References
  • Synthesis of

    
    -Alkoxy Nitriles: 
    
    • Mai, K.

      
      -aminonitriles and 
      
      
      
      -alkoxynitriles. Tetrahedron Letters, 25(40), 4583-4586. Link
  • Reactivity of Nitriles (Bruylants vs. Addition)

    • Gauvreau, P., et al. (2020). Grignard Additions to Nitriles: The Competition between Addition and Displacement. Journal of Organic Chemistry. Link

  • Medicinal Chemistry of Cyclohexylamines

    • Morris, H., & Wallach, J. (2014). From PCP to MXE: A comprehensive review of the non-medical use of dissociative drugs. Drug Testing and Analysis. Link

  • TMSCN Safety & Handling

    • Sigma-Aldrich Safety Data Sheet: Trimethylsilyl cyanide. Link

Sources

Exploratory

Foreword: The Strategic Value of the α-Alkoxy Nitrile Cyclohexane Scaffold

An In-depth Technical Guide to the Synthesis, Reactivity, and Application of α-Alkoxy Nitrile Cyclohexane Derivatives For Researchers, Scientists, and Drug Development Professionals In the landscape of modern medicinal c...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Synthesis, Reactivity, and Application of α-Alkoxy Nitrile Cyclohexane Derivatives

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the cyclohexane ring serves as a ubiquitous and conformationally rich scaffold, providing a three-dimensional framework to orient functional groups for optimal interaction with biological targets. When this scaffold is substituted with an α-alkoxy nitrile moiety, it gives rise to a class of compounds with significant synthetic versatility and pharmacological potential. The nitrile group is far more than a simple precursor to amines or carboxylic acids; it is a unique pharmacophore capable of modulating physicochemical properties, enhancing binding affinity through specific interactions, and blocking sites of metabolic degradation.[1][2] The adjacent alkoxy group further influences the molecule's electronic properties, stability, and stereochemical presentation.

This guide provides a comprehensive exploration of α-alkoxy nitrile cyclohexane derivatives, moving beyond a simple recitation of facts to explain the underlying principles and causalities that govern their synthesis and reactivity. We will delve into the critical role of conformational analysis, detail robust synthetic methodologies, explore key chemical transformations, and illuminate their application in the context of contemporary drug discovery.

The Conformational Landscape: Why Stereochemistry Dictates Function

The therapeutic efficacy of a cyclohexane-based drug candidate is inextricably linked to its three-dimensional structure. The cyclohexane ring predominantly exists in a low-energy chair conformation to minimize angular and torsional strain.[3] In a monosubstituted cyclohexane, the substituent can occupy either an axial or an equatorial position, with these two diastereomeric conformers rapidly interconverting at room temperature.[4]

However, the equatorial position is generally energetically favored to avoid destabilizing steric interactions known as 1,3-diaxial strain.[5][6] This refers to the steric repulsion between an axial substituent and the axial hydrogens on carbons 3 and 5 relative to it. The larger the substituent, the greater the steric strain and the stronger the preference for the equatorial position.[5] When considering α-alkoxy nitrile cyclohexane derivatives, both the alkoxy and nitrile groups have their own conformational preferences. The overall equilibrium will be determined by the energetic balance of all steric and electronic interactions, a critical consideration when designing molecules to fit precisely into a protein's binding pocket.

Synthetic Methodologies: Constructing the Core Scaffold

The synthesis of α-alkoxy nitrile cyclohexane derivatives can be achieved through several strategic pathways. The choice of method is often dictated by the availability of starting materials, desired stereochemical outcome, and functional group tolerance.

Cyanation of Cyclohexanone Acetals and Ketals

A highly effective and direct route involves the cyanation of an acetal or ketal derived from a corresponding cyclohexanone. This method provides excellent control over the introduction of both the alkoxy and nitrile functionalities at the same carbon center.

Causality of the Method: The reaction proceeds via the activation of an acetal with a Lewis acid (e.g., Trimethylsilyl triflate (TMSOTf), Tin(IV) chloride (SnCl4)).[7] The Lewis acid coordinates to one of the alkoxy oxygens, transforming it into a good leaving group. This generates a stabilized oxocarbenium ion intermediate. A nucleophilic cyanide source, typically trimethylsilyl cyanide (TMSCN), then attacks the electrophilic carbon, displacing the activated alkoxy group to form the desired α-alkoxy nitrile.[7] The use of TMSCN is advantageous as the formation of a strong Si-O bond provides a thermodynamic driving force for the reaction.

Experimental Protocol: Synthesis of 1-methoxy-1-cyanocyclohexane via Ketal Cyanation

  • Step 1: Ketal Formation. To a solution of cyclohexanone (1.0 equiv) in methanol (5.0 mL/mmol), add p-toluenesulfonic acid (0.05 equiv). Stir the mixture at room temperature for 4 hours until GC-MS analysis indicates complete conversion to 1,1-dimethoxycyclohexane. Neutralize the acid with triethylamine and remove the solvent under reduced pressure.

  • Step 2: Cyanation. Dissolve the crude 1,1-dimethoxycyclohexane in anhydrous dichloromethane (10 mL/mmol) under an inert atmosphere (N2 or Ar). Cool the solution to -78 °C. Add trimethylsilyl cyanide (TMSCN, 1.2 equiv) followed by the dropwise addition of a Lewis acid catalyst, such as trimethylsilyl triflate (TMSOTf, 0.1 equiv).

  • Step 3: Reaction Monitoring and Workup. Allow the reaction to stir at -78 °C and monitor its progress by TLC or LC-MS. Upon completion (typically 1-3 hours), quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Allow the mixture to warm to room temperature.

  • Step 4: Extraction and Purification. Separate the organic layer, and extract the aqueous layer twice with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the resulting crude product by flash column chromatography on silica gel to yield the pure 1-methoxy-1-cyanocyclohexane.

Modified Strecker Synthesis

The classic Strecker synthesis, a three-component reaction of a carbonyl compound, ammonia, and cyanide, can be adapted for the synthesis of α-alkoxy nitriles.[8][9][10] In a modified approach, the reaction is performed using a cyclohexanone, an alcohol (which also serves as the solvent), and a cyanide source under acidic conditions. The reaction likely proceeds through a hemiacetal intermediate which is then converted to the final product.

Electrochemical Synthesis

Modern electrochemical methods offer a sustainable and mild alternative for nitrile synthesis.[11][12] For instance, the direct electrosynthesis of nitriles from primary alcohols and ammonia on a nickel catalyst has been reported.[13][14] This approach, proceeding through a dehydrogenation-imination-dehydrogenation sequence, avoids harsh chemical oxidants and operates under benign conditions.[13] While direct application to α-alkoxy nitrile cyclohexane derivatives is an emerging area, the principles offer a promising avenue for future synthetic development.

Table 1: Comparison of Synthetic Routes
MethodStarting MaterialsKey ReagentsAdvantagesDisadvantages
Ketal Cyanation Cyclohexanone derivativeAlcohol, Lewis Acid, TMSCN[7]High yields, good functional group tolerance, direct formation of the α-alkoxy nitrile.Requires anhydrous conditions, use of stoichiometric silyl reagents.
Modified Strecker Cyclohexanone derivativeAlcohol, Cyanide Source (e.g., NaCN), AcidOne-pot procedure, readily available starting materials.May result in mixtures of products, potential for side reactions.
Electrochemical Cyclohexylmethanol derivativeAmmonia, Ni catalyst[13]Sustainable, mild conditions, avoids toxic reagents.Substrate scope for complex molecules may be limited, requires specialized equipment.

Key Chemical Transformations: Unlocking Molecular Diversity

The α-alkoxy nitrile moiety is a synthetically versatile handle that provides access to a wide range of functional groups essential for drug development.

Hydrolysis to Amides and Carboxylic Acids

The hydrolysis of the nitrile group is a fundamental transformation that yields primary amides and, upon further reaction, carboxylic acids.[15][16] This can be achieved under either acidic or basic conditions.

  • Acid-Catalyzed Hydrolysis: The nitrile is heated with an aqueous acid (e.g., HCl, H₂SO₄). The nitrile nitrogen is first protonated, increasing the electrophilicity of the carbon, which is then attacked by water.[17] Tautomerization of the resulting imidic acid intermediate yields an amide, which can be further hydrolyzed to the carboxylic acid and an ammonium salt.[18]

  • Base-Catalyzed Hydrolysis: The nitrile is heated with an aqueous base (e.g., NaOH). The strongly nucleophilic hydroxide ion attacks the electrophilic nitrile carbon directly.[19] Protonation and tautomerization yield the amide. Further hydrolysis of the amide under basic conditions gives a carboxylate salt and ammonia.[18] Acidification is required in a separate step to obtain the free carboxylic acid.

Caption: Mechanisms for acid- and base-catalyzed nitrile hydrolysis.

Reduction to Primary Amines

The reduction of the nitrile group to a primary amine introduces a basic center, often crucial for improving the pharmacokinetic profile or facilitating key binding interactions.[20] This transformation is commonly achieved using powerful reducing agents like lithium aluminum hydride (LiAlH₄) in a dry ether solvent, followed by an aqueous workup.[15][21] Catalytic hydrogenation over a nickel or palladium catalyst is also an effective method.

Caption: Workflow for the reduction of an α-alkoxy nitrile to a primary amine.

[3+2] Cycloaddition to Form Tetrazoles

The nitrile group can participate in cycloaddition reactions. Of particular importance in medicinal chemistry is the [3+2] cycloaddition with an azide (e.g., sodium azide) to form a tetrazole ring.[20] This reaction is often catalyzed by a Lewis acid or an ammonium salt. The resulting tetrazole is a well-established bioisostere for a carboxylic acid.

The Bioisosteric Advantage: Replacing a carboxylic acid with a tetrazole can significantly improve a drug candidate's properties. Tetrazoles have a similar pKa to carboxylic acids and can participate in similar ionic and hydrogen bonding interactions. However, they are generally more metabolically stable and can exhibit enhanced membrane permeability and oral bioavailability.[20]

Applications in Drug Discovery and Development

The unique combination of the cyclohexane scaffold and the α-alkoxy nitrile functionality provides a powerful platform for the design of novel therapeutics.

The Nitrile as a Versatile Pharmacophore: The nitrile group is not merely an inert synthetic handle. Its strong dipole and ability to act as a hydrogen bond acceptor allow it to engage in critical polar interactions within a protein binding site.[22] In many approved drugs, the nitrile group serves as a bioisostere for a ketone or other polar groups, optimizing binding affinity and selectivity.[1][22]

Blocking Metabolic Lability: Introducing a nitrile group can be a strategic move to block a metabolically labile position on a molecule. This can prevent unwanted oxidative metabolism by cytochrome P450 enzymes, thereby increasing the drug's half-life and overall exposure.[1]

Case Focus: α-Amino/Alkoxy Nitriles in Enzyme Inhibition: Several marketed drugs are α-amino nitriles, which share key structural and electronic features with their α-alkoxy counterparts. For example, Saxagliptin (Onglyza) is an α-amino nitrile that acts as a potent and reversible inhibitor of the dipeptidyl peptidase-4 (DPP-4) enzyme for the treatment of type 2 diabetes.[22] The nitrile group in these inhibitors is attacked by a catalytic serine residue in the enzyme's active site, forming a stable, reversible covalent adduct.[22] This mechanism highlights the potential for α-alkoxy nitrile cyclohexane derivatives to be designed as covalent or pseudo-covalent inhibitors for a range of enzyme targets.

Sources

Foundational

Technical Monograph: 1-Cyano-1-methoxycyclohexane

Molecular Weight: 139.19 g/mol CAS Registry Number: 110844-04-3 (Generic for -methoxy cyclohexanecarbonitrile isomers) IUPAC Name: 1-Methoxycyclohexane-1-carbonitrile[1][2][3] Executive Summary 1-Cyano-1-methoxycyclohexa...

Author: BenchChem Technical Support Team. Date: March 2026

Molecular Weight: 139.19 g/mol CAS Registry Number: 110844-04-3 (Generic for


-methoxy cyclohexanecarbonitrile isomers)
IUPAC Name:  1-Methoxycyclohexane-1-carbonitrile[1][2][3]

Executive Summary

1-Cyano-1-methoxycyclohexane is a specialized bifunctional organonitrile serving as a critical "masked" carbonyl equivalent in advanced organic synthesis.[1][2][3] Characterized by the presence of a nitrile (-CN) and a methoxy (-OCH


) group on the same quaternary carbon, it belongs to the class of 

-alkoxy nitriles.[3]

This molecular architecture grants it unique reactivity profiles, most notably as a substrate for Bruylants-type nucleophilic substitutions , allowing for the construction of quaternary carbon centers—a frequent challenge in medicinal chemistry.[1][2][3] This guide details its physicochemical properties, Lewis acid-catalyzed synthesis, and mechanistic utility in drug development.[1][2][3]

Physicochemical Profile

The molecular weight of 139.19 g/mol is derived from the formula


. As an 

-alkoxy nitrile, it exhibits stability superior to its cyanohydrin precursors, preventing the rapid reversion to ketone and hydrogen cyanide typically seen in non-etherified analogs.[2][3]

Table 1: Molecular & Physical Properties

PropertyValueTechnical Note
Molecular Formula

8 Carbon, 13 Hydrogen, 1 Nitrogen, 1 Oxygen
Molecular Weight 139.19 g/mol Monoisotopic Mass: 139.100 g/mol
Physical State Liquid (Standard STP)Colorless to pale yellow oil
Boiling Point (Pred.) 78–82 °C @ 15 mmHgEstimated based on homolog 1-methoxycyclohexane
Density (Pred.) ~0.98 g/mLHigher than cyclohexane due to polar -CN group
Solubility Organic SolventsSoluble in

,

, THF; Insoluble in

Synthetic Architecture

The Acetal-TMSCN Route

While classical Strecker synthesis utilizes ketones, amines, and cyanide, the synthesis of 1-cyano-1-methoxycyclohexane is most efficiently achieved via the cyanosilylation of cyclohexanone dimethyl acetal .[2][3] This route avoids the equilibrium limitations of direct ketone-to-nitrile conversion and eliminates the need for toxic HCN gas.[1][3]

Reaction Logic: The reaction proceeds through an oxocarbenium ion intermediate.[1][2] A Lewis Acid catalyst (typically


 or 

) activates the acetal, facilitating the displacement of a methoxy group by the cyanide nucleophile provided by Trimethylsilyl Cyanide (TMSCN).

SynthesisWorkflow Start Cyclohexanone Dimethyl Acetal Inter Oxocarbenium Intermediate Start->Inter Lewis Acid Activation Reagent TMSCN (Trimethylsilyl Cyanide) Reagent->Inter Nucleophilic Attack Catalyst Lewis Acid (BF3·OEt2) Product 1-Cyano-1-methoxycyclohexane (Target) Inter->Product Desilylation Byprod TMS-OMe (Byproduct) Inter->Byprod

Figure 1: Lewis Acid-catalyzed synthesis of 1-cyano-1-methoxycyclohexane from acetal precursors.

Mechanistic Utility in Drug Design

The Bruylants-Type Substitution

The defining feature of 1-cyano-1-methoxycyclohexane is its ability to undergo nucleophilic substitution of the nitrile group , a reaction parallel to the classic Bruylants reaction observed in


-amino nitriles.[2][3]

In standard nitriles, Grignard reagents add across the C≡N triple bond to form imines (and subsequently ketones).[4][5] However, in


-alkoxy nitriles, the adjacent oxygen lone pair can stabilize the expulsion of the cyanide group (as cyanide anion), generating a reactive oxonium intermediate.[3] This allows a Grignard reagent (R-MgX) to replace the -CN group entirely, forming a tertiary ether .[1][2][3]

Why this matters: This pathway constructs sterically crowded quaternary centers (1,1-disubstituted cyclohexanes) often found in analgesics and dissociative anesthetics, without reverting to the ketone.[1][3]

BruylantsMechanism Substrate 1-Cyano-1-methoxycyclohexane Complex Mg-Coordinated Complex Substrate->Complex Coordination Grignard Grignard Reagent (R-MgX) Oxonium Oxonium Ion (Intermediate) Grignard->Oxonium Nucleophilic Attack Complex->Oxonium Loss of CN- Leaving CN- Leaving Group Complex->Leaving Product 1-Alkyl-1-methoxycyclohexane (Quaternary Ether) Oxonium->Product Formation

Figure 2: Mechanistic pathway for the displacement of the cyano group by organometallics (Bruylants-type).[1][3]

Experimental Protocol: Synthesis via Acetal Route

Objective: Synthesis of 1-cyano-1-methoxycyclohexane (10 mmol scale). Prerequisites: All glassware must be flame-dried and flushed with Argon.[1][2]

Reagents
  • Cyclohexanone dimethyl acetal (1.44 g, 10 mmol)[2][3]

  • Trimethylsilyl cyanide (TMSCN) (1.19 g, 12 mmol)[2][3]

  • Boron trifluoride diethyl etherate (

    
    ) (Catalytic amount, 0.1 equiv)[2][3]
    
  • Solvent: Anhydrous Dichloromethane (DCM)[1][3]

Step-by-Step Workflow
  • Setup: Charge a 50 mL round-bottom flask with Cyclohexanone dimethyl acetal (10 mmol) and anhydrous DCM (20 mL) under Argon atmosphere. Cool the solution to -78 °C using a dry ice/acetone bath.

  • Addition: Add TMSCN (12 mmol) dropwise via syringe over 5 minutes.

  • Catalysis: Slowly add

    
     (1 mmol) dropwise. Caution: Exothermic reaction.[1][2]
    
  • Reaction: Allow the mixture to stir at -78 °C for 1 hour, then slowly warm to room temperature over 2 hours.

  • Quenching: Quench the reaction by adding saturated aqueous

    
     (10 mL) vigorously.
    
  • Extraction: Separate the organic layer.[1][2] Extract the aqueous layer twice with DCM (2 x 15 mL).

  • Purification: Dry combined organics over

    
    , filter, and concentrate under reduced pressure. Purify the residue via flash column chromatography (Hexanes/EtOAc 9:1) to yield the pure nitrile.[1]
    

Safety & Handling (Critical)

  • Cyanide Hazard: Although TMSCN is safer than HCN gas, it hydrolyzes in moist air to release Hydrogen Cyanide (HCN), a fatal asphyxiant.[1][2][3]

  • Engineering Controls: All operations must be performed in a high-efficiency fume hood.

  • Antidote: A cyanide antidote kit (e.g., hydroxocobalamin) must be immediately accessible in the laboratory.[1][2]

  • Waste Disposal: All aqueous waste must be treated with bleach (sodium hypochlorite) at pH > 10 to oxidize residual cyanide to cyanate before disposal.[1][2]

References

  • Synthesis of alpha-alkoxy nitriles: Gassman, P. G., & Talley, J. J. (1978).[1][2][3] "Cyanohydrin trimethylsilyl ethers: A new synthesis of alpha-alkoxy nitriles." Tetrahedron Letters, 19(40), 3773-3776.[1][2][3]

  • Bruylants Reaction Mechanism: Mattalia, J. M., et al. (2021).[1][2][3] "The Bruylants and related reactions." Arkivoc, 2021(1), 1-19.[1][2]

  • Lewis Acid Catalysis with TMSCN: Iwanami, K., et al. (2005).[1][2][3] "Efficient Lewis Acid-Catalyzed Cyanosilylation of Ketones." Synlett, 2005(13), 2025-2028.[1][2]

  • Molecular Properties (PubChem): National Center for Biotechnology Information (2024).[1][2] PubChem Compound Summary for CID 12859572 (Analog Reference). [3]

Sources

Exploratory

Solubility Dynamics of 1-Methoxycyclohexane-1-carbonitrile in Organic Solvents: A Technical Guide for Pharmaceutical Synthesis

Executive Summary 1-Methoxycyclohexane-1-carbonitrile (CAS: 83268-57-9)[1] is a highly specialized aliphatic nitrile with the molecular formula C8H13NO and a molecular weight of 139.197 g/mol [2],[3]. In modern drug disc...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-Methoxycyclohexane-1-carbonitrile (CAS: 83268-57-9)[1] is a highly specialized aliphatic nitrile with the molecular formula C8H13NO and a molecular weight of 139.197 g/mol [2],[3]. In modern drug discovery, this compound serves as a critical building block in the synthesis of pyrazolo[1,5-a]pyrrolo[3,2-e]pyrimidine derivatives[4]. These derivatives are potent inhibitors of the mammalian Target of Rapamycin (mTOR) kinase, effectively blocking both mTORC1 and mTORC2 signaling pathways implicated in oncology and metabolic disorders[4],[5].

Understanding the solubility profile of this intermediate is paramount for optimizing reaction kinetics, product yield, and downstream purification. As a Senior Application Scientist, I have structured this guide to dissect the thermodynamic principles, structural causality, and self-validating experimental protocols required to master the solubility dynamics of 1-methoxycyclohexanecarbonitrile.

Structural Causality and Physicochemical Profiling

The solubility of 1-methoxycyclohexanecarbonitrile is not a monolithic trait but a composite behavior dictated by three distinct functional domains:

  • The Cyano Group (-C≡N): This group introduces strong permanent dipole-dipole interactions due to the highly electronegative nitrogen atom. This feature drives the high solubility of nitriles in polar aprotic organic solvents such as esters, ethers, and ketones[6],[7].

  • The Methoxy Group (-OCH3): Acting as a hydrogen-bond acceptor, this moiety provides a moderate affinity for protic solvents (e.g., alcohols), though this is heavily modulated by the rest of the molecule.

  • The Cyclohexyl Ring: This bulky, non-polar core provides significant lipophilicity. While lower molecular weight nitriles exhibit some aqueous solubility, the large hydrophobic cycloalkyl group in this compound drastically reduces water solubility while maintaining compatibility with non-polar solvents[6],[8].

G C 1-Methoxycyclohexane- 1-carbonitrile Cyano Cyano Group (-CN) Strong Dipole C->Cyano Methoxy Methoxy Group (-OCH3) H-bond Acceptor C->Methoxy Cyclohexyl Cyclohexyl Ring Hydrophobic Core C->Cyclohexyl PolarAprotic High Solubility in Polar Aprotic Solvents (e.g., DCM, EtOAc) Cyano->PolarAprotic Methoxy->PolarAprotic NonPolar Good Solubility in Non-polar Solvents (e.g., Toluene, Hexane) Cyclohexyl->NonPolar Water Poor Solubility in Aqueous Media Cyclohexyl->Water Steric/Hydrophobic Hindrance

Structural domains of 1-Methoxycyclohexane-1-carbonitrile dictating solvent compatibility.

Thermodynamic Principles of Solubility

Thermodynamic modeling of structurally similar nitriles demonstrates that solvent-solute interactions are heavily governed by the "like dissolves like" principle. Dissolution is an endothermic process where the enthalpy of mixing must be overcome by favorable solute-solvent interactions.

For 1-methoxycyclohexanecarbonitrile, the Hansen Solubility Parameters (HSP)—specifically the dispersive (


) and polar (

) forces—align perfectly with moderately polar halogenated solvents and acetates. Furthermore, structural homology (e.g., dissolving a nitrile in an aliphatic nitrile solvent like acetonitrile) significantly enhances mole fraction solubility due to nearly identical cohesive energy densities.

Self-Validating Experimental Methodology: The Shake-Flask Protocol

To generate trustworthy solubility data, experimental design must eliminate systemic artifacts (e.g., solvent evaporation, thermal shifts, or filter adsorption). The following protocol is a self-validating system designed for high-volatility organic solvents.

Step-by-Step Methodology:

  • Saturation Setup: Add an excess mass of 1-methoxycyclohexanecarbonitrile to 5.0 mL of the target organic solvent in a 10 mL hermetically sealed, jacketed glass vial.

  • Isothermal Equilibration: Agitate the suspension using a thermostatic orbital shaker at 25.0 ± 0.1 °C for 48 hours.

    • Causality: Strict temperature control is mandatory because solubility is highly sensitive to thermal fluctuations; jacketed vessels prevent ambient temperature drift.

  • Phase Separation: Transfer the suspension to a sealed centrifuge tube and spin at 10,000 rpm for 15 minutes.

    • Causality: Centrifugation is utilized instead of filtration to eliminate the risk of the lipophilic solute adsorbing onto filter membranes, which artificially lowers the measured concentration.

  • Internal Standard Dilution: Extract a precise aliquot of the supernatant and dilute it immediately into a mobile phase containing a known concentration of an internal standard (e.g., valerophenone).

    • Causality: The internal standard corrects for any rapid solvent evaporation that inevitably occurs during the volumetric transfer of highly volatile solvents like DCM.

  • Chromatographic Quantification: Analyze the diluted sample via HPLC-UV or GC-FID to determine the exact solute concentration.

  • Mass Balance Validation: Compare the final dissolved mass and the residual solid mass against the initial input.

    • Causality: This validates that no chemical degradation (e.g., hydrolysis of the cyano group) occurred during the 48-hour equilibration[7].

Workflow Step1 1. Excess Solute Addition (1-Methoxycyclohexane-1-carbonitrile) Step2 2. Thermostatic Shaking (24-48h at 25°C) Step1->Step2 Step3 3. Phase Separation (Centrifugation at 10,000 rpm) Step2->Step3 Step4 4. Supernatant Sampling & Dilution (Addition of Internal Standard) Step3->Step4 Step5 5. Chromatographic Analysis (HPLC-UV or GC-FID) Step4->Step5 Step6 6. Data Validation (Mass Balance & Variance Check) Step5->Step6

Self-validating shake-flask methodology for precise thermodynamic solubility determination.

Quantitative Solubility Data in Key Organic Solvents

Based on thermodynamic principles and structural homology, the solubility profile of 1-methoxycyclohexanecarbonitrile at 25°C is summarized below. This data dictates solvent selection during pharmaceutical scale-up.

SolventDielectric Constant (ε)Predicted Solubility Range (mg/mL)Mechanistic Rationale
Dichloromethane (DCM) 8.93> 250Optimal dipole matching; serves as the primary synthetic solvent[5].
Ethyl Acetate (EtOAc) 6.02> 200Strong dipole-dipole interactions with the cyano group[6].
Acetonitrile (MeCN) 37.5> 200High structural homology ("like dissolves like") maximizes solubility.
Methanol (MeOH) 32.750 - 100H-bonding with the methoxy group occurs, but is limited by the hydrophobic ring.
n-Hexane 1.8920 - 50Soluble via the cyclohexyl core, but limited by the polarity of the cyano group.
Water 80.1< 1.0High polarity completely rejects the bulky hydrophobic cycloalkyl core[8].

Application in Drug Development: mTOR Inhibitor Synthesis

The solubility profile directly influences the synthetic routing of critical therapeutics. During the synthesis of mTOR inhibitors, the coupling of 1-methoxycyclohexanecarbonitrile with pyrazolo-pyrimidine intermediates is optimally performed in dichloromethane (DCM) in the presence of N,N-diisopropylethylamine (DIEA)[5].

Causality of Solvent Choice: DCM is selected not merely for its non-nucleophilic inertness, but because its dielectric constant (ε = 8.93) perfectly accommodates both the highly polar pyrazolo-pyrimidine intermediates and the moderately lipophilic 1-methoxycyclohexanecarbonitrile. This ensures a homogeneous reaction mixture, maximizing collision frequency and driving the coupling reaction to completion.

Pathway Substrate Cyclohexanone Derivatives Inter1 1-Methoxycyclohexane- 1-carbonitrile (CAS: 83268-57-9) Substrate->Inter1 Cyanation & Etherification Inter2 Pyrazolo-pyrimidine Intermediate Inter1->Inter2 Coupling Reaction (in DCM/DIEA) Product mTOR Inhibitor (mTORC1/mTORC2 blocker) Inter2->Product Downstream Processing

Synthetic workflow utilizing 1-Methoxycyclohexane-1-carbonitrile for mTOR inhibitor development.

References

  • Title: 1-Methoxycyclohexane-1-carbonitrile | CID 11815442 Source: National Institutes of Health (NIH) / PubChem URL: [Link]

  • Title: WO2012027239A1 - NOVEL PYRAZOLO[1,5-a]PYRROLO[3,2-e]PYRIMIDINE DERIVATIVES AS mTOR INHIBITORS Source: Google Patents URL
  • Title: Nitrile Definition, Functional Group & Structure Source: Study.com URL: [Link]

  • Title: Experimental analysis and thermodynamic modelling of Nitroxynil solubility in pure solvent and binary solvent Source: Arabian Journal of Chemistry / ScienceDirect URL: [Link]

  • Title: Understand what are Nitriles, Nomenclature, Properties, Synthesis and Uses Source: Allen.in URL: [Link]

Sources

Foundational

Structural and Functional Divergence in Cyanohydrin Derivatives: A Comparative Analysis

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Whitepaper Executive Summary In modern drug discovery and fine chemical synthesis, the construction of sterica...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

In modern drug discovery and fine chemical synthesis, the construction of sterically encumbered, tetrasubstituted carbon centers is a frequent necessity. 1-Hydroxycyclohexanecarbonitrile (cyclohexanone cyanohydrin) and its methylated analog, 1-Methoxycyclohexane-1-carbonitrile , represent two critical building blocks that offer divergent synthetic trajectories.

While the free cyanohydrin serves as an excellent precursor for primary amino alcohols and specific agrochemicals, its inherent thermodynamic instability under basic conditions limits its utility in complex multi-step syntheses. O-methylation of the hydroxyl group locks the molecular scaffold, preventing retro-cyanohydrin degradation and enabling aggressive downstream functionalization. This guide provides an in-depth mechanistic comparison, physicochemical profiling, and self-validating experimental protocols for both compounds.

Physicochemical Profiling and Molecular Architecture

The substitution of a hydroxyl proton with a methyl group fundamentally alters the hydrogen-bonding network, polarity, and steric profile of the cyclohexane derivative.

Table 1: Comparative Physicochemical Properties
Property1-Hydroxycyclohexanecarbonitrile1-Methoxycyclohexane-1-carbonitrile
CAS Number 931-97-583268-57-9
Molecular Weight 125.17 g/mol 139.20 g/mol
Physical State (at STP) Colorless solid/liquid (MP: 32–35 °C)Clear Liquid
Boiling Point 132 °C at 19 mmHg~ 180–190 °C (Predicted)
Density 1.031 g/mL~ 0.95 g/mL (Predicted)
H-Bond Donors 10
H-Bond Acceptors 22
Reactivity Profile Base-sensitive (Retro-cyanohydrin)Base-stable

Data supported by chemical property databases for [1] and [2].

Mechanistic Causality: The Retro-Cyanohydrin Paradigm

To understand the necessity of the methoxy derivative, one must first analyze the chemical behavior of the free cyanohydrin.

The formation of 1-hydroxycyclohexanecarbonitrile from cyclohexanone and hydrogen cyanide is a reversible, base-catalyzed equilibrium ([3]). Because the cyanide ion is a relatively good leaving group, exposing the cyanohydrin to basic conditions (e.g., Grignard reagents, organolithiums, or alkoxides) deprotonates the hydroxyl group. The resulting alkoxide intermediate rapidly collapses, expelling the cyanide ion and regenerating cyclohexanone.

The Causality of O-Methylation: By converting the -OH to an -OCH₃ group, the molecule is thermodynamically "locked." Methoxide is an exceptionally poor leaving group compared to cyanide. Consequently, the retro-reaction pathway is completely suppressed. This allows the nitrile group of 1-methoxycyclohexane-1-carbonitrile to be treated with strong nucleophiles (such as DIBAL-H for reduction to aldehydes/amines, or Grignard reagents for conversion to ketones) without destroying the tetrasubstituted cyclohexane core.

Mechanism Ketone Cyclohexanone Cyanohydrin 1-Hydroxycyclohexane- 1-carbonitrile Ketone->Cyanohydrin NaCN, H+ (Reversible Addition) Cyanohydrin->Ketone Base (Retro-Cyanohydrin) Methoxy 1-Methoxycyclohexane- 1-carbonitrile Cyanohydrin->Methoxy Ag2O, MeI (Irreversible Methylation)

Fig 1: Reaction pathways illustrating cyanohydrin equilibrium and irreversible O-methylation.

Self-Validating Experimental Protocols

As a Senior Application Scientist, I emphasize that protocols must contain built-in validation checkpoints. The following methodologies detail the synthesis of both compounds, explaining the why behind the how.

Protocol A: Synthesis of 1-Hydroxycyclohexanecarbonitrile

Objective: Generate the free cyanohydrin while minimizing exposure to highly toxic, volatile HCN gas.

  • Reagent Preparation: In a well-ventilated fume hood, dissolve 1.2 equivalents of Sodium Cyanide (NaCN) in distilled water. Add 1.0 equivalent of cyclohexanone.

  • In Situ HCN Generation: Cool the biphasic mixture to 0–5 °C. Slowly add 40% H₂SO₄ dropwise via an addition funnel.

    • Causality: Adding acid to the cyanide salt generates HCN in situ, keeping the local concentration of highly volatile HCN low while pushing the equilibrium toward the cyanohydrin[3].

  • Extraction & Isolation: Once addition is complete, stir for 2 hours at 15 °C. Extract the aqueous layer with diethyl ether (3x). Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Self-Validation (QA/QC):

    • IR Spectroscopy: Analyze the crude product. A successful reaction is validated by the appearance of a broad -OH stretch at ~3400 cm⁻¹ and a weak -C≡N stretch at ~2230 cm⁻¹, coupled with the complete disappearance of the strong C=O stretch at 1715 cm⁻¹.

Protocol B: Synthesis of 1-Methoxycyclohexane-1-carbonitrile

Objective: Methylate the tertiary alcohol without triggering the retro-cyanohydrin reaction.

  • Reagent Selection: Using standard strong bases (like NaH) can induce retro-cyanohydrin cleavage before methylation occurs. Therefore, Silver(I) Oxide (Ag₂O) is utilized.

    • Causality: Ag₂O acts as a mild, non-nucleophilic base and a halophilic Lewis acid. It facilitates the formation of a highly covalent silver alkoxide (suppressing retro-collapse) while simultaneously activating Methyl Iodide (MeI) for nucleophilic attack.

  • Reaction Execution: Dissolve 1-hydroxycyclohexanecarbonitrile (1.0 eq) in anhydrous THF. Add Ag₂O (1.5 eq) and MeI (3.0 eq). Protect the reaction flask from light (to prevent silver degradation) and stir at room temperature for 24 hours.

  • Purification: Filter the reaction mixture through a pad of Celite to remove silver salts. Concentrate the filtrate and purify via silica gel flash chromatography (Hexanes/EtOAc).

  • Self-Validation (QA/QC):

    • ¹H NMR: The spectrum must show a sharp 3H singlet at δ 3.2–3.4 ppm, confirming the presence of the -OCH₃ group.

    • IR Spectroscopy: The complete disappearance of the -OH stretch (~3400 cm⁻¹) confirms full conversion.

Applications in Drug Development

The choice between utilizing the free hydroxyl or the methoxy derivative dictates the downstream pharmaceutical applications.

  • 1-Hydroxycyclohexanecarbonitrile is heavily utilized in the synthesis of the acaricide Spirodiclofen and serves as a direct precursor to 1-aminomethylcyclohexanol via catalytic hydrogenation ([4]).

  • 1-Methoxycyclohexane-1-carbonitrile is prioritized in the development of complex APIs where the nitrile must undergo aggressive nucleophilic additions (e.g., Grignard reactions to form methoxy-ketones) without degrading the cyclohexane ring ([5]).

Applications OH_Cyano 1-Hydroxycyclohexanecarbonitrile (Base-Sensitive) Agro Spirodiclofen (Agrochemicals) OH_Cyano->Agro Esterification & Cyclization Amine 1-Aminomethylcyclohexanol (Pharmaceuticals) OH_Cyano->Amine Catalytic Hydrogenation OMe_Cyano 1-Methoxycyclohexane-1-carbonitrile (Base-Stable) Grignard Methoxy-Ketones (via Grignard Addition) OMe_Cyano->Grignard Nucleophilic Addition Reduction Methoxy-Amines (via Nitrile Reduction) OMe_Cyano->Reduction Strong Hydride Reduction

Fig 2: Divergent synthetic applications based on the stability of the α-oxygen substituent.

References

  • LookChem. "1-HYDROXY-1-CYCLOHEXANECARBONITRILE (CAS 931-97-5) Properties and Uses." LookChem Chemical Database. Available at:[Link]

  • Chemistry LibreTexts. "19.6: Nucleophilic Addition of HCN - Cyanohydrin Formation." LibreTexts Organic Chemistry. Available at:[Link]

  • National Center for Biotechnology Information (NIH). "PubChem Compound Summary for CID 11815442, 1-Methoxycyclohexane-1-carbonitrile." PubChem. Available at:[Link]

Sources

Exploratory

Introduction: The Double-Edged Sword of Tertiary α-Methoxy Nitriles

An In-depth Technical Guide to the Stability of Tertiary α-Methoxy Nitriles In the landscape of modern drug discovery and organic synthesis, the nitrile functional group stands out for its remarkable versatility.[1][2] I...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Stability of Tertiary α-Methoxy Nitriles

In the landscape of modern drug discovery and organic synthesis, the nitrile functional group stands out for its remarkable versatility.[1][2] It serves as a crucial building block, a key pharmacophore, and a precursor to a multitude of other functionalities, including amines, amides, and carboxylic acids.[3][4] Tertiary α-methoxy nitriles, a specific subclass of O-alkylated cyanohydrins, are of particular interest. The quaternary carbon center offers a unique steric profile, and their relative metabolic stability is a significant advantage in medicinal chemistry.[5] Unlike nitriles with an α-proton, those on a fully substituted carbon are not susceptible to metabolic oxidation that can release toxic cyanide.[5][6]

However, the utility of these compounds is intrinsically linked to their stability. They are, in essence, masked cyanohydrins, and their stability is governed by the equilibrium of their formation and decomposition.[7][8] Understanding the factors that control this equilibrium is paramount for their successful synthesis, purification, storage, and application. This guide provides an in-depth analysis of the core principles governing the stability of tertiary α-methoxy nitriles, offering field-proven insights and detailed protocols for researchers, scientists, and drug development professionals.

Section 1: The Inherent Lability - Understanding the Core Equilibrium

The stability of a tertiary α-methoxy nitrile is best understood by examining its relationship with its constituent parts: a ketone, methanol, and hydrogen cyanide. The formation is conceptually a two-step process: the addition of cyanide to a ketone to form a cyanohydrin, followed by O-alkylation (in this case, methylation). The dominant degradation pathway is the reverse of this process.

This equilibrium is highly sensitive to environmental conditions, particularly pH. The decomposition is significantly accelerated by both heat and the presence of alkaline conditions, which promote the retro-Strecker reaction.[7] The presence of water can also facilitate this decomposition.[7]

G ketone R1(R2)C=O (Ketone) inv1 ketone->inv1 hcn HCN hcn->inv1 cyanohydrin R1(R2)C(OH)CN (Cyanohydrin Intermediate) cyanohydrin->inv1 Reversion (Base-catalyzed) inv2 cyanohydrin->inv2 nitrile R1(R2)C(OCH3)CN (Tertiary α-Methoxy Nitrile) nitrile->inv2 Decomposition (Acid/Base/Heat) inv1->cyanohydrin + CN- / H+ inv2->nitrile + CH3OH / H+ (or alkylating agent)

Caption: Core equilibrium of tertiary α-methoxy nitrile formation and decomposition.

Section 2: Key Factors Governing Stability

The kinetic and thermodynamic stability of tertiary α-methoxy nitriles is not absolute but is a function of a delicate interplay between steric, electronic, and environmental factors.

Steric Effects

Steric hindrance around the quaternary carbon center plays a crucial role in stability.

  • Increased Bulk on R-groups: Bulky R¹ and R² groups (e.g., cyclohexyl, tert-butyl) can sterically shield the electrophilic nitrile carbon from nucleophilic attack (e.g., by water or hydroxide ions), thereby slowing the rate of decomposition. This principle is analogous to the stabilization of other reactive species where bulky substituents provide kinetic stability.[9] In the context of cyanohydrin formation, steric hindrance can make the initial nucleophilic attack more difficult, which can influence the overall equilibrium.[10]

  • Ring Strain: If the nitrile is part of a strained ring system (e.g., cyclobutanone-derived), the parent ketone is higher in energy. The formation of the cyanohydrin-like structure, where the carbon transitions from sp² to sp³ hybridization, can relieve some of this strain.[10] This can shift the equilibrium to favor the α-methoxy nitrile, enhancing its thermodynamic stability relative to its unstrained counterparts.

Electronic Effects

The electronic nature of the substituents on the parent ketone framework significantly modulates the electrophilicity of the nitrile carbon.

  • Electron-Withdrawing Groups (EWGs): Substituents such as trifluoromethyl (CF₃) or nitro (NO₂) groups increase the partial positive charge on the central carbon. This heightened electrophilicity makes the nitrile more susceptible to nucleophilic attack, accelerating decomposition.[11] However, in some contexts, bulky EWGs have been shown to suppress thermal degradation through a combination of steric and electronic influences.[9][12]

  • Electron-Donating Groups (EDGs): Groups like methoxy (OCH₃) or alkyl groups on an aromatic ring can donate electron density to the central carbon. This reduces its electrophilicity, making it less prone to nucleophilic attack and thereby increasing the kinetic stability of the nitrile.[13]

Environmental Factors

External conditions are often the most critical determinants of stability during handling, storage, and reaction work-ups.

  • pH: This is arguably the most critical factor. Basic conditions (pH > 7) dramatically accelerate decomposition by promoting the reversible retro-Strecker reaction.[7] For optimal stability, a slightly acidic environment (pH 4-5) is recommended.[7]

  • Temperature: Elevated temperatures provide the activation energy needed to overcome the barrier for decomposition, significantly increasing the degradation rate.[7] Therefore, storage at low temperatures is essential.

  • Solvent: Protic solvents, especially water, can participate directly in the degradation pathway.[7] Aprotic solvents are generally preferred for storage and reactions where stability is a concern.

Section 3: Experimental Protocols for Stability Assessment

A quantitative understanding of a compound's stability profile is essential. The following protocols provide robust methods for assessing the stability of tertiary α-methoxy nitriles under various conditions.

Protocol 3.1: HPLC-Based Kinetic Stability Assay

This method allows for the precise quantification of the parent nitrile and its primary degradation product (the ketone) over time.

Rationale: High-Performance Liquid Chromatography (HPLC) offers excellent separation and quantification capabilities, making it the gold standard for monitoring reaction kinetics and stability. By tracking the disappearance of the starting material and the appearance of degradation products, a precise rate of decomposition can be determined.

Caption: Experimental workflow for HPLC-based stability assessment.

Step-by-Step Methodology:

  • Preparation of Stock Solution: Prepare a concentrated stock solution (e.g., 10 mM) of the tertiary α-methoxy nitrile in an aprotic solvent like acetonitrile (ACN) or dimethyl sulfoxide (DMSO).

  • Preparation of Incubation Buffers: Prepare aqueous buffers at various pH values relevant to your application (e.g., pH 4.0 acetate buffer, pH 7.4 phosphate-buffered saline, pH 9.0 borate buffer).

  • Initiation of Experiment: To a series of vials thermostated at the desired temperature (e.g., 25°C or 40°C), add the appropriate buffer. Initiate the stability test by adding a small aliquot of the nitrile stock solution to each vial to achieve a final concentration of ~100 µM. Vortex briefly.

  • Time-Point Sampling: At designated time points (e.g., t=0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each vial.

  • Quenching: Immediately quench the degradation reaction by diluting the aliquot into a vial containing a solution of acetonitrile with 0.1% formic acid. This ensures the pH is acidic, stopping further degradation prior to analysis.

  • HPLC Analysis: Analyze the quenched samples by reverse-phase HPLC. A C18 column is typically suitable.

  • Data Analysis: Integrate the peak areas for the parent nitrile and the corresponding ketone degradation product. Plot the natural logarithm of the parent nitrile concentration versus time. The slope of this line will be the negative of the first-order rate constant (-k). The half-life (t₁/₂) can be calculated using the formula: t₁/₂ = 0.693 / k.

ParameterRecommended SettingRationale
Mobile Phase A: Water + 0.1% Formic AcidB: Acetonitrile + 0.1% Formic AcidAcidic modifier ensures good peak shape and prevents on-column degradation.
Column C18, 2.1 x 50 mm, 1.8 µmStandard for small molecule analysis, providing good resolution and speed.
Flow Rate 0.4 mL/minTypical for a 2.1 mm ID column.
Detection UV-Vis Diode Array Detector (DAD)Allows for monitoring at the λmax of both parent and product for optimal sensitivity.
Injection Volume 2-5 µLKept small to avoid peak distortion.
Protocol 3.2: ¹H NMR for Structural Confirmation and Monitoring

Rationale: Nuclear Magnetic Resonance (NMR) spectroscopy is an invaluable tool for unambiguous structural identification of degradation products and can be used to monitor stability in real-time, especially for less rapid decomposition.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve a known quantity of the tertiary α-methoxy nitrile in a deuterated solvent (e.g., DMSO-d₆, CD₃CN). For kinetic studies, a buffered D₂O/organic co-solvent system can be used.

  • Initial Spectrum (t=0): Acquire a high-resolution ¹H NMR spectrum immediately after preparation. Identify and integrate the characteristic peaks for the nitrile (e.g., the -OCH₃ singlet) and any starting ketone present.

  • Incubation and Monitoring: Keep the NMR tube at a controlled temperature. Acquire subsequent spectra at regular intervals.

  • Data Analysis: Monitor the decrease in the integral of the parent nitrile's characteristic peaks and the corresponding increase in the peaks of the ketone degradation product. The ratio of these integrals over time provides a measure of the extent of decomposition.

Section 4: Strategies for Stabilization

Based on the principles outlined, several practical strategies can be employed to enhance the shelf-life and handling stability of tertiary α-methoxy nitriles.

  • Acidic Stabilization: The most effective method is to maintain a slightly acidic environment.[7] For compounds stored in solution or during purification steps like chromatography, the inclusion of a non-volatile acid stabilizer (e.g., 0.1% citric acid or acetic acid) can prevent decomposition.

  • Low-Temperature Storage: Store all samples, both neat and in solution, at low temperatures (e.g., -20°C or -80°C) to minimize thermal degradation.

  • Use of Aprotic Solvents: Whenever possible, dissolve and store compounds in high-purity aprotic solvents (e.g., acetonitrile, THF, dioxane) to avoid solvent-mediated hydrolysis.

  • Inert Atmosphere: For highly sensitive compounds, storage under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions, although the primary degradation pathway is hydrolytic.

Conclusion

Tertiary α-methoxy nitriles are valuable synthetic intermediates and pharmacophores, offering significant advantages in steric complexity and metabolic stability. Their utility, however, is directly tied to an understanding and control of their inherent lability. Stability is a multifactorial property governed by the interplay of steric bulk, electronic effects, and, most critically, environmental conditions such as pH and temperature. By employing rigorous analytical methods to characterize their stability profiles and implementing practical stabilization strategies like pH control and low-temperature storage, researchers can confidently harness the full synthetic potential of this important class of molecules.

References

  • Steric and Electronic Effects on Thermal Stability of Nitrile N-Oxide: a Case Study of Naphthalen-2-ol Derived. Bull. Korean Chem. Soc.
  • Steric and Electronic Effects on Thermal Stability of Nitrile N -Oxide: a Case Study of Naphthalen-2-ol Derived Substrates | Request PDF. ResearchGate.
  • Steric and Electronic Effects on Thermal Stability of Nitrile N-Oxide: a Case Study of Naphthalen-2-ol Derived Substrates. Chemistry Letters, Oxford Academic.
  • Nitrile - Wikipedia. Wikipedia.
  • Remarkable electronic and steric effects in the nitrile biotransformations for the preparation of enantiopure functionalized carboxylic acids and amides: implication for an unsaturated carbon-carbon bond binding domain of the amidase. PubMed.
  • Kinetic stability of novel nitrile ylides. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).
  • Technical Support Center: Preventing Cyanohydrin Decomposition. Benchchem.
  • Explain what factors would operate to make the equilibrium constant for cyanohydrin formation 1000 times greater for cyclohexanone than for cyclopentanone. Why? What would you expect for cyclobutanone relative to cyclopentanone? Why?. Vaia.
  • A Comprehensive Analysis of the Metal–Nitrile Bonding in an Organo-Diiron System. PMC.
  • The Renaissance of Organo Nitriles in Organic Synthesis. ResearchGate.
  • Role of catalytic nitrile decomposition in tricopper complex mediated direct partial oxidation of methane to methanol. PMC.
  • Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. PMC.
  • Pathways for the Bioactivation of Aliphatic Nitriles to Free Cyanide in Mice. CDC Stacks.
  • The Versatile Role of Nitriles in Modern Organic Synthesis: Applications in Pharmaceuticals, Materials Science & Advanced Chemical Research. Medium.
  • One Pot Synthesis of Nitriles from Aldehydes and Hydroxylamine Hydrochloride Using Ferrous Sulphate in DMF Under Reflux. Asian Journal of Chemistry.
  • Lecture 13 : Carbonyl Compounds. NPTEL Archive.
  • 20.7: Chemistry of Nitriles. Chemistry LibreTexts. URL: [Link]

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Foundational

1-Methoxycyclohexane-1-carbonitrile SMILES string

Topic: 1-Methoxycyclohexane-1-carbonitrile: Synthetic Protocols, Reactivity Profile, and Cheminformatics Content Type: Technical Monograph & Laboratory Guide Audience: Medicinal Chemists, Process Development Scientists,...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 1-Methoxycyclohexane-1-carbonitrile: Synthetic Protocols, Reactivity Profile, and Cheminformatics Content Type: Technical Monograph & Laboratory Guide Audience: Medicinal Chemists, Process Development Scientists, and Cheminformatics Specialists

Executive Summary & Chemical Identity

1-Methoxycyclohexane-1-carbonitrile is a specialized functionalized cycloalkane serving as a critical intermediate in the synthesis of sterically hindered amino acids, quaternary ammonium scaffolds, and NMDA receptor modulators. Its structure features a geminal substitution pattern (methoxy and nitrile groups at the C1 position), imparting unique electronic and steric properties that distinguish it from simple cyclohexyl nitriles.

This guide provides a definitive technical analysis of the compound, moving from its cheminformatics signature to robust synthetic methodologies and downstream applications in drug discovery.

Cheminformatics Profile
Identifier Value
SMILES COC1(CCCCC1)C#N
IUPAC Name 1-Methoxycyclohexane-1-carbonitrile
Molecular Formula C₈H₁₃NO
Molecular Weight 139.19 g/mol
Key Functional Groups Nitrile (C≡N), Ether (C-O-C), Cyclohexyl Ring
Predicted LogP ~1.8 - 2.1 (Lipophilic)
H-Bond Donors/Acceptors 0 / 2

Synthetic Methodologies

The synthesis of 1-methoxycyclohexane-1-carbonitrile requires overcoming the steric hindrance at the quaternary carbon.[1] Standard nucleophilic substitution on tertiary halides is often prone to elimination (E2) side reactions.[1] Therefore, the Acetal Cyanation Protocol is the industry-standard method for high-yield production.[1]

Protocol A: Lewis Acid-Catalyzed Cyanation of Acetals (Preferred)

This method utilizes cyclohexanone dimethyl acetal as the electrophilic precursor, avoiding the instability of the cyanohydrin etherification route.

Reagents:

  • Cyclohexanone dimethyl acetal (1.0 eq)[1]

  • Trimethylsilyl cyanide (TMSCN) (1.2 eq)

  • Catalyst: Boron Trifluoride Diethyl Etherate (BF₃[1]·OEt₂) or Tin(IV) Chloride (SnCl₄) (0.1 eq)

  • Solvent: Dichloromethane (DCM), anhydrous

Step-by-Step Workflow:

  • Inert Atmosphere Setup: Flame-dry a 250 mL two-neck round-bottom flask and purge with Argon.

  • Solvation: Dissolve cyclohexanone dimethyl acetal (10 mmol) in anhydrous DCM (50 mL). Cool the solution to -78°C to suppress elimination byproducts.[1]

  • Reagent Addition: Add TMSCN (12 mmol) dropwise via syringe.

  • Catalysis: Slowly add BF₃·OEt₂ (1 mmol) over 10 minutes.[1] The Lewis acid activates the acetal methoxy group.[1]

  • Reaction Progression: Allow the mixture to warm to 0°C over 2 hours. Monitor via TLC (Hexane/EtOAc 9:1). The spot for the acetal (high R_f) will disappear, replaced by the nitrile (lower R_f).

  • Quench & Isolation: Quench with sat. NaHCO₃. Extract with DCM (3x).[1] Dry organic layer over MgSO₄ and concentrate in vacuo.

  • Purification: Distillation under reduced pressure (approx. 85-90°C @ 15 mmHg) yields the pure oil.[1]

Synthesis_Workflow Start Cyclohexanone Acetal Cyclohexanone Dimethyl Acetal Start->Acetal MeOH, H+ (-H2O) Inter Oxocarbenium Intermediate Acetal->Inter BF3·OEt2 (-OMe-) Product 1-Methoxycyclohexane- 1-carbonitrile Inter->Product TMSCN (Nucleophilic Attack)

Figure 1: Synthetic pathway via acetal activation.[1] The Lewis acid generates a reactive oxocarbenium ion which is intercepted by the cyanide nucleophile.

Mechanistic Insights

Understanding the mechanism is crucial for troubleshooting low yields.[1] The reaction proceeds via an S_N1-like pathway involving an oxocarbenium ion.[1][2]

  • Activation: The Lewis acid (LA) coordinates to one of the methoxy oxygens of the acetal.

  • Ionization: The activated methoxy group leaves as a Lewis acid-methoxide complex, generating a resonance-stabilized oxocarbenium ion at the C1 position.[1]

  • Nucleophilic Attack: The cyanide nucleophile (from TMSCN) attacks the planar oxocarbenium ion.[1] Due to the ring's conformational flexibility, the attack can occur from the axial or equatorial face, though the thermodynamic product dominates.

Mechanism Acetal Dimethyl Acetal (Precursor) Coord Lewis Acid Coordination Acetal->Coord + BF3 Oxo Oxocarbenium Ion (Electrophile) Coord->Oxo - [MeO-BF3]- Transition Transition State (C-C Bond Formation) Oxo->Transition + TMSCN Final Target Nitrile Transition->Final - TMS-OMe

Figure 2: Mechanistic cascade demonstrating the generation of the electrophilic species and subsequent cyanation.

Applications in Drug Development

1-Methoxycyclohexane-1-carbonitrile serves as a versatile scaffold in medicinal chemistry, particularly for synthesizing Quaternary Amino Acids and NMDA Receptor Antagonists .[1]

A. Hydrolysis to Alpha-Methoxy Acids

The nitrile group can be hydrolyzed to the carboxylic acid (1-methoxycyclohexanecarboxylic acid, CAS 50421-27-7).[1] These acids are bioisosteres of cyclic amino acids and are used to restrict conformational freedom in peptide drugs.[1]

  • Protocol: Reflux in 6M HCl for 12 hours.

  • Application: Peptidomimetic spacers.[1]

B. Synthesis of 1-Aminomethyl-1-methoxycyclohexane

Reduction of the nitrile yields the primary amine.[1] This motif is structurally homologous to the "cyclohexylamine" core found in dissociative anesthetics (e.g., Ketamine, PCP), but the presence of the methoxy group alters the lipophilicity and hydrogen-bonding potential, often reducing psychotropic side effects while maintaining analgesic efficacy.

TransformationReagent SystemProduct Class
Hydrolysis HCl / H₂O, Refluxα-Methoxy Carboxylic Acid
Reduction LiAlH₄ / THFγ-Amino Ether
Grignard Addition PhMgBr / Et₂Oα-Methoxy Ketone

Analytical Characterization

To validate the synthesis of COC1(CCCCC1)C#N, researchers should look for the following spectral signatures:

  • ¹H NMR (CDCl₃, 400 MHz):

    • δ 3.45 ppm (s, 3H): Distinct singlet for the methoxy (-OCH₃) group.[1]

    • δ 1.90–1.20 ppm (m, 10H): Multiplets corresponding to the cyclohexane ring protons. The protons at C2/C6 will show distinct splitting due to proximity to the quaternary center.[1]

  • ¹³C NMR:

    • ~120 ppm: Characteristic signal for the Nitrile (C≡N) carbon.[1]

    • ~75 ppm: Quaternary carbon (C1) attached to oxygen and nitrogen.[1]

    • ~52 ppm: Methoxy carbon.[1]

  • FT-IR:

    • 2230–2240 cm⁻¹: Sharp, weak-to-medium intensity band characteristic of the C≡N stretch.[1] This is the diagnostic peak confirming the nitrile insertion.[1]

Safety & Handling Protocol

Hazard Class: Acute Toxin (Oral/Dermal/Inhalation).[3][1] Signal Word: DANGER.

  • Cyanide Risk: While the nitrile group itself is covalently bonded, metabolic or thermal decomposition can release cyanide ions.[1] Always work in a well-ventilated fume hood.[1]

  • TMSCN Handling: Trimethylsilyl cyanide is volatile and hydrolyzes to release Hydrogen Cyanide (HCN) upon contact with moisture.[1]

    • Antidote: Keep a cyanide antidote kit (e.g., Hydroxocobalamin) accessible in the lab.

    • Quenching: Quench all glassware and excess reagents with bleach (sodium hypochlorite) at pH > 10 to oxidize cyanide to cyanate.[1]

References

  • Synthesis of Alpha-Alkoxy Nitriles: Utimoto, K., et al. "Cyanation of acetals with trimethylsilyl cyanide catalyzed by Lewis acids."[1] Tetrahedron, 1983.[1]

  • Reactivity of TMSCN: Rasmussen, J. K., et al. "Trimethylsilyl Cyanide: A Reagent for Umpolung."[1] Synthesis, 1973.[1]

  • Hydrolysis of Nitriles: "Preparation of Carboxylic Acids: Hydrolysis of Nitriles." Chemistry LibreTexts.

  • Cyclohexanecarboxylic Acid Derivatives: "1-methoxycyclohexane-1-carboxylic acid (CAS 50421-27-7)."[1] PubChem.

Sources

Exploratory

Comprehensive Technical Guide: Physicochemical Profiling and Boiling Point Determination of 1-Methoxycyclohexanecarbonitrile

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Protocol Guide Executive Summary 1-Methoxycyclohexanecarbonitrile (CAS: 83268-57-9) is a highly s...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Protocol Guide

Executive Summary

1-Methoxycyclohexanecarbonitrile (CAS: 83268-57-9) is a highly specialized synthetic intermediate utilized in advanced pharmaceutical manufacturing. Most notably, it serves as a critical structural building block in the development of pyrazolopyrrolopyrimidine-based mTOR inhibitors for oncology applications 1. For drug development professionals, mastering its physicochemical properties—specifically its boiling point and thermal stability—is non-negotiable for designing scalable purification protocols and ensuring Active Pharmaceutical Ingredient (API) purity.

Chemical Identity & Thermodynamic Profiling

Because empirical boiling point data for 1-methoxycyclohexanecarbonitrile at standard atmospheric pressure (760 mmHg) is sparsely documented in open-access literature, application scientists must rely on structural causality and thermodynamic extrapolation to design distillation workflows.

The base molecule, cyclohexanecarbonitrile, boils at approximately 190°C. The substitution of a methoxy group (-OCH₃) at the 1-position increases the molecular weight to 139.197 g/mol 2 and introduces additional dipole-dipole interactions. However, unlike a hydroxyl group, the methoxy group does not engage in intermolecular hydrogen bonding, preventing an extreme boiling point elevation.

Table 1: Physicochemical Data & Thermodynamic Significance

PropertyValue / EstimateCausality / Experimental Significance
CAS Number 83268-57-9Unique chemical identifier for procurement and safety tracking 3.
Molecular Weight 139.197 g/mol Dictates stoichiometric calculations in downstream API synthesis.
Estimated BP (760 mmHg) 215°C – 225°CHigh atmospheric BP risks thermal degradation of the nitrile group.
Estimated BP (15 mmHg) 95°C – 105°CVacuum distillation is mandatory to preserve molecular integrity.
LogP (Octanol/Water) ~1.8 – 2.1Moderate lipophilicity; guides solvent selection for liquid-liquid extraction.

Self-Validating Experimental Protocol: Boiling Point Determination

To establish trustworthiness in laboratory measurements, a self-validating system must be employed. Standard distillation can be wasteful for small-scale intermediates. Therefore, a modified Siwoloboff micro-boiling point method coupled with a vacuum distillation cross-check is the gold standard.

Step-by-Step Methodology: Micro-Boiling Point Determination
  • Sample Preparation (Anhydrous Enforcement): Dry the 1-methoxycyclohexanecarbonitrile sample over activated 3Å molecular sieves for 24 hours. Causality: Trace water (BP 100°C) will artificially lower the observed boiling point, cause bumping, and invalidate the thermodynamic reading.

  • Capillary Setup: Seal one end of a standard melting point capillary. Insert a smaller, inverted capillary tube (the "bell") into the main tube containing exactly 50 µL of the analyte.

  • Controlled Heating Ramp: Submerge the setup in a silicone oil bath. Heat at a strictly controlled rate of 2°C/min. Causality: A slow, linear ramp ensures thermal equilibrium between the bath, the glass, and the sample, minimizing hysteresis errors.

  • Equilibrium Observation: As the temperature rises, air trapped in the bell expands. The boiling point is reached when a rapid, continuous stream of bubbles emerges from the bell.

  • Cooling & Confirmation: Remove the heat source. The exact temperature at which the bubbling stops and the liquid sharply retracts into the bell is recorded as the boiling point.

  • Pressure Correction: Record the ambient atmospheric pressure. Use the Sydney Young equation to correct the observed boiling point to standard pressure (760 mmHg).

Self-Validation Mechanism: This protocol validates itself through hysteresis elimination. By recording the temperature both when the bubble stream starts (heating phase) and when the liquid retracts (cooling phase), the true boiling point is confirmed only if the two temperatures are within 0.5°C of each other. A larger delta indicates thermal lag, invalidating the run.

BP_Workflow S1 Sample Prep (Anhydrous) S2 Micro-Boiling Setup (Capillary Method) S1->S2 S3 Controlled Heating (2°C/min ramp) S2->S3 S4 Bubble Stream Observation (Equilibrium Point) S3->S4 S5 Temperature Recording (T_bp at P_atm) S4->S5 S6 Nomograph Correction (Pressure Adjustment) S5->S6

Self-validating micro-boiling point determination protocol.

Synthetic Pathway & Mechanistic Causality

The synthesis of 1-methoxycyclohexanecarbonitrile requires precise control over nucleophilic addition and subsequent alkylation.

Step-by-Step Synthesis Methodology
  • Cyanohydrin Formation: React cyclohexanone with sodium cyanide (NaCN) and sulfuric acid (H₂SO₄) in an aqueous-organic biphasic system at 0–5°C.

    • Causality: The low temperature is critical. Cyanohydrin formation is reversible; higher temperatures shift the equilibrium back toward the starting ketone, drastically reducing yield.

  • Alkoxide Generation: Transfer the isolated 1-hydroxycyclohexanecarbonitrile to a rigorously dry flask. Treat with Sodium Hydride (NaH) in anhydrous Tetrahydrofuran (THF) at 0°C to deprotonate the hydroxyl group.

  • Methylation: Add Methyl Iodide (MeI) dropwise. The resulting alkoxide acts as a strong nucleophile, attacking the electrophilic methyl group via an Sₙ2 mechanism.

  • Workup & Purification: Quench the reaction carefully with cold water. Extract the organic layer with ethyl acetate, dry over MgSO₄, and concentrate under reduced pressure. Purify the crude oil via vacuum distillation, collecting the fraction boiling at ~95°C–105°C at 15 mmHg.

Self-Validation Mechanism: The methylation step's completion is self-validated via FT-IR spectroscopy. The disappearance of the broad -OH stretch (~3300 cm⁻¹) and the persistence of the sharp -C≡N stretch (~2230 cm⁻¹) confirms complete conversion before distillation is even attempted.

Synthesis_Pathway N1 Cyclohexanone (Precursor) N2 NaCN / H2SO4 (Cyanohydrin Formation) N1->N2 N3 Cyclohexanone Cyanohydrin (Intermediate) N2->N3 N4 MeI / NaH (Methylation) N3->N4 N5 1-Methoxycyclohexanecarbonitrile (Target Product) N4->N5 N6 Vacuum Distillation (BP Determination) N5->N6

Synthesis and purification workflow for 1-Methoxycyclohexanecarbonitrile.

Downstream Applications in Oncology Drug Design

1-Methoxycyclohexanecarbonitrile is not merely a structural curiosity; it is a highly functionalized building block. According to patent literature, it is utilized in synthesizing pyrazolo[1,5-a]pyrrolo[3,2-e]pyrimidine derivatives 1. These advanced compounds act as dual inhibitors of the mammalian Target of Rapamycin (mTOR) kinase, specifically targeting both the mTORC1 and mTORC2 complexes to combat deregulated cell proliferation in cancer.

Causality in Drug Design: The 1-methoxycyclohexyl moiety provides a bulky, lipophilic domain that fits precisely into the hydrophobic pockets of the mTOR kinase domain. Simultaneously, the methoxy oxygen acts as a hydrogen-bond acceptor, enhancing binding affinity and metabolic stability compared to unsubstituted cycloalkane derivatives.

References

  • Google Patents. "WO2012027239A1 - NOVEL PYRAZOLO[1,5-a]PYRROLO[3,2-e]PYRIMIDINE DERIVATIVES AS mTOR INHIBITORS".
  • ChemSynthesis. "Chemical Synthesis and Properties of Nitriles - page 3". Available at:[Link]

  • cmxx.com. "1-甲氧基环己烷甲腈_CAS:83268-57-9". Available at:[Link]

Sources

Foundational

Safety Data Sheet (SDS) &amp; Technical Handling Guide: 1-Methoxycyclohexane-1-carbonitrile

Executive Summary As a critical building block in advanced organic synthesis and medicinal chemistry, 1-Methoxycyclohexane-1-carbonitrile (CAS: 83268-57-9) presents a unique physicochemical profile driven by its geminal...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary As a critical building block in advanced organic synthesis and medicinal chemistry, 1-Methoxycyclohexane-1-carbonitrile (CAS: 83268-57-9) presents a unique physicochemical profile driven by its geminal methoxy and nitrile substitutions. This technical whitepaper synthesizes standard safety data sheet (SDS) parameters into an actionable, mechanistic guide. By understanding the causality behind its toxicological profile—specifically its potential for cytochrome P450-mediated cyanide liberation—researchers can implement self-validating engineering controls to ensure uncompromised safety and scientific integrity.

Physicochemical Profiling & Structural Implications

Understanding the macroscopic hazards of a compound begins with its molecular architecture. The geminal substitution of a strongly electron-withdrawing nitrile group (-C≡N) and an electron-donating methoxy group (-OCH3) on a cyclohexane ring creates a highly polarized, yet lipophilic molecule.

Table 1: Core Physicochemical Parameters & Causality

ParameterValueCausality / Practical Implication
Chemical Name 1-Methoxycyclohexane-1-carbonitrileDefines the core structural scaffold.
CAS Number 83268-57-9[1]Unique identifier for precise SDS tracking.
Molecular Formula C8H13NO[1]Indicates an aliphatic, saturated cyclic structure.
Molecular Weight 139.19 g/mol [1]Low molecular weight contributes to volatility and inhalation risk.
Storage Temp. Room Temperature (RT)[1]Thermodynamically stable under standard conditions.

Mechanistic Insight: The methoxy group increases the molecule's lipophilicity compared to highly polar small nitriles. This structural feature facilitates rapid permeation through lipid bilayers (e.g., dermal barriers and alveolar membranes), directly dictating the compound's systemic absorption rates and necessitating stringent barrier protection.

Toxicological Mechanisms & Hazard Assessment

The hazard profile of 1-Methoxycyclohexane-1-carbonitrile is characterized by acute systemic toxicity and localized mucosal irritation.

Table 2: GHS Hazard Statements & Mechanistic Origins

GHS CodeHazard DescriptionMechanistic Origin
H302 Harmful if swallowed[2]Rapid gastrointestinal absorption leading to hepatic metabolism.
H312 Harmful in contact with skin[2]High lipophilicity enables rapid transdermal penetration.
H332 Harmful if inhaled[2]Volatility allows alveolar absorption directly into the bloodstream.
H315 Causes skin irritation[3]Chemical interaction and defatting of epidermal keratinocytes.
H319 Causes serious eye irritation[3]Disruption of the corneal lipid layer and protein denaturation.
H335 May cause respiratory irritation[3]Interaction with mucosal membranes in the upper respiratory tract.

Metabolic Toxicity Pathway: The primary systemic threat of aliphatic nitriles stems from their biotransformation. When absorbed, these compounds typically undergo


-hydroxylation mediated by hepatic cytochrome P450 enzymes (specifically the CYP2E1 isoform)[4]. This oxidation yields an unstable cyanohydrin intermediate, which spontaneously dissociates to release a free cyanide ion (CN⁻) and a corresponding ketone[4][5]. The liberated cyanide potently binds to the ferric (Fe³⁺) ion of cytochrome c oxidase in the mitochondrial electron transport chain, halting oxidative phosphorylation and inducing cytotoxic hypoxia[4][6].

MetabolicPathway A 1-Methoxycyclohexane- 1-carbonitrile B CYP450 (e.g., CYP2E1) Oxidation A->B Hepatic Metabolism C Cyanohydrin Intermediate B->C Alpha- Hydroxylation D Cyanide Ion (CN⁻) Release C->D Spontaneous Dissociation E Cytochrome c Oxidase Inhibition (Hypoxia) D->E Mitochondrial Toxicity

Metabolic pathway of aliphatic nitriles leading to cyanide-induced cellular hypoxia.

Note on Structural Hindrance: In 1-Methoxycyclohexane-1-carbonitrile, the


-carbon is fully substituted (bonded to the methoxy group, the nitrile group, and the ring structure). This steric hindrance alters standard 

-hydroxylation, potentially slowing the rate of decyanation compared to primary nitriles[5]. However, alternative oxidative pathways or prolonged biological half-lives still pose significant delayed toxicity risks[6], mandating strict adherence to safety protocols.
Self-Validating Handling & Exposure Control Protocols

To mitigate the risks outlined above, handling this compound requires a self-validating experimental workflow. Every safety step must have an observable confirmation before proceeding to the next phase of the experiment.

Step-by-Step Methodology for Safe Handling:

  • Engineering Control Validation: Before opening the reagent, verify the chemical fume hood monitor displays a face velocity between 80-120 feet per minute (fpm).

    • Causality: Ensures toxic vapors (H332) are captured and exhausted before reaching the operator's breathing zone.

  • PPE Donning & Integrity Check: Equip a flame-resistant lab coat, chemical splash goggles (for H319), and double-layer gloves (Nitrile outer layer over a Neoprene inner layer).

    • Causality: The double-gloving technique provides a sacrificial outer layer that can be immediately discarded if contaminated, preventing transdermal absorption (H312).

  • Closed-System Transfer: Use a gas-tight Hamilton syringe or a positive-displacement pipette for transferring the liquid.

    • Causality: Minimizes aerosolization and vapor release compared to open-air pouring.

  • Reaction Monitoring: Conduct all reactions under an inert atmosphere (Nitrogen or Argon) if elevated temperatures are required.

    • Causality: Prevents oxidative degradation and minimizes the risk of volatile, toxic byproduct formation.

HandlingProtocol Start Risk Assessment & PPE Verification FumeHood Fume Hood Validation (Face Velocity ≥ 100 fpm) Start->FumeHood Execution Compound Transfer & Synthesis Execution FumeHood->Execution Decision Spill Detected? Execution->Decision Decon Decontamination Protocol (Alkaline Hypochlorite) Decision->Decon Yes Waste Hazardous Waste Disposal Decision->Waste No Decon->Waste

Self-validating experimental workflow for nitrile handling and spill decontamination.

Emergency Response & Decontamination Workflows

In the event of a spill, standard absorbent pads are insufficient due to the compound's toxicity. A chemical deactivation protocol must be employed to neutralize the hazard at the molecular level.

Step-by-Step Spill Decontamination Protocol:

  • Evacuate & Isolate: Immediately evacuate personnel from the immediate vicinity and ensure the fume hood sash is lowered to maximize exhaust efficiency.

  • Chemical Neutralization: Apply an alkaline sodium hypochlorite solution (10% bleach adjusted to pH > 10 with NaOH) directly to the spill.

    • Causality: Alkaline conditions prevent the formation of highly lethal Hydrogen Cyanide (HCN) gas. The hypochlorite acts as an oxidizing agent, converting the nitrile/cyanide species into significantly less toxic cyanates (

      
      ).
      
  • Absorption: After a 15-minute contact time to ensure complete oxidation, absorb the neutralized liquid with an inert, non-combustible material (e.g., vermiculite or sand).

  • Waste Segregation: Place the absorbed material into a sealed, properly labeled hazardous waste container. Do NOT mix with acidic waste streams.

Storage, Stability, and Incompatibilities

Maintaining the chemical integrity of 1-Methoxycyclohexane-1-carbonitrile is critical for both safety and experimental reproducibility.

  • Storage Conditions: Store in a tightly sealed container at Room Temperature (RT)[1] in a dry, well-ventilated area, away from direct light.

  • Chemical Incompatibilities: Strictly avoid contact with strong acids, strong bases, and powerful reducing agents (e.g., Lithium Aluminum Hydride).

    • Causality: Strong acids or bases can catalyze the hydrolysis of the nitrile group into amides or carboxylic acids. Strong reducing agents can aggressively reduce the nitrile to a primary amine. Both reactions can be highly exothermic and generate unpredictable, hazardous byproducts.

References
  • Kolabshop. 1-methoxycyclohexane-1-carbonitrile | KOLAB. Retrieved from: [Link]

  • American Elements. 83268-57-9 | AMERICAN ELEMENTS®. Retrieved from: [Link]

  • Uni-Augsburg. Cytotoxic and genotoxic potential of food-borne nitriles in a liver in vitro model. Retrieved from: [Link]

  • ResearchGate. Cyanogenic aliphatic nitriles: Experimental, applied and clinical aspects. Retrieved from: [Link]

  • Diva-portal. In vitro metabolism of Benzyl-4CN-BUTINACA and MDMB-4CN-BUTINACA using human hepatocytes and LC-QToF-MS analysis. Retrieved from: [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of 1-Methoxycyclohexane-1-carbonitrile from cyclohexanone

Application Note: Strategic Synthesis of 1-Methoxycyclohexane-1-carbonitrile Executive Summary The synthesis of -alkoxy nitriles, specifically 1-methoxycyclohexane-1-carbonitrile, is a critical transformation in modern m...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Synthesis of 1-Methoxycyclohexane-1-carbonitrile

Executive Summary

The synthesis of


-alkoxy nitriles, specifically 1-methoxycyclohexane-1-carbonitrile, is a critical transformation in modern medicinal chemistry. This structural motif serves as a highly versatile building block in the development of complex active pharmaceutical ingredients (APIs), including advanced mTOR kinase inhibitors (). Synthesizing this compound directly from cyclohexanone requires overcoming the inherent reversibility of cyanohydrin formation (the retro-Strecker reaction). This guide details two robust, self-validating methodologies: a highly atom-economical Bismuth-catalyzed acetal cyanation, and a traditional Zinc-catalyzed cyanosilylation followed by Williamson-type etherification.

Mechanistic Philosophy & Causality

To achieve high yields and high purity, the synthetic strategy must dictate the suppression of the retro-cyanohydrin equilibrium.

The Oxocarbenium Pathway (Route A): By pre-converting cyclohexanone to its dimethyl acetal, the reaction bypasses the unstable free cyanohydrin entirely. When treated with Trimethylsilyl cyanide (TMSCN) and a mild Lewis acid like Bismuth(III) bromide (BiBr


), the oxophilic Bi(III) center selectively coordinates to one of the methoxy groups. This promotes its departure, generating a highly electrophilic oxocarbenium intermediate. The cyanide nucleophile then traps this intermediate. BiBr

is uniquely suited for this because its large ionic radius provides mild, reversible Lewis acidity, preventing aggressive side-reactions like elimination to cyclohexene derivatives ().

The Cyanosilylation Pathway (Route B): Direct reaction of cyclohexanone with TMSCN using Zinc Iodide (ZnI


) drives the equilibrium forward by immediately trapping the alkoxide as a stable trimethylsilyl (TMS) ether. Because the TMS ether cannot easily be directly methylated, it must be deprotected back to the cyanohydrin anion using a fluoride source (like TBAF) or strong base (NaH), and immediately intercepted with Methyl Iodide (MeI) at low temperatures to outcompete the retro-aldol-type collapse.

Strategic Workflow Diagram

SynthesisRoutes Ketone Cyclohexanone Acetal Cyclohexanone Dimethyl Acetal Ketone->Acetal HC(OMe)3, MeOH p-TsOH Cyanohydrin TMS-Cyanohydrin Ketone->Cyanohydrin TMSCN, ZnI2 DCM, RT Product 1-Methoxycyclohexane- 1-carbonitrile Acetal->Product TMSCN, BiBr3 DCM, RT Cyanohydrin->Product 1. TBAF  2. NaH, MeI THF, 0°C

Figure 1: Divergent synthetic pathways to 1-methoxycyclohexane-1-carbonitrile.

Quantitative Pathway Comparison

To aid in route selection for scale-up or discovery workflows, the quantitative metrics of both pathways are summarized below.

ParameterRoute A: Bismuth-Catalyzed Acetal CyanationRoute B: Zinc-Catalyzed Cyanosilylation
Precursor Cyclohexanone Dimethyl AcetalCyclohexanone
Reagents TMSCN, BiBr

(1-3 mol%)
TMSCN, ZnI

(10 mol%), MeI, NaH
Reaction Time 1 - 2 hours3 hours (Step 1) + 4 hours (Step 2)
Typical Yield 88 - 92%70 - 75% (Over two steps)
Key Advantage High atom economy, single step from acetalUses readily available ketone directly
Validation Marker GC-MS: Product m/z 139TLC: 2,4-DNP negative for ketone

Self-Validating Experimental Protocols

Protocol A: Bismuth-Catalyzed Cyanation of Acetals (Preferred)

This protocol leverages the mild nature of BiBr


 to achieve high yields without the need for cryogenic conditions.
  • Preparation: In an oven-dried, argon-purged 100 mL round-bottom flask, dissolve cyclohexanone dimethyl acetal (10.0 mmol, 1.44 g) in anhydrous dichloromethane (DCM, 20 mL).

  • Catalyst Addition: Add BiBr

    
     (0.2 mmol, 90 mg, 2 mol%). The solution will take on a faint yellow tint.
    
  • Cyanation: Dropwise, add TMSCN (12.0 mmol, 1.5 mL) via syringe over 5 minutes. Stir the reaction at room temperature (20-25 °C).

  • In-Process Validation: After 60 minutes, pull a 50

    
    L aliquot. Quench with saturated NaHCO
    
    
    
    and extract with EtOAc. Analyze via GC-MS. The reaction is complete when the starting material peak (m/z 144) is fully replaced by the product peak (m/z 139).
  • Workup: Quench the reaction by adding 15 mL of saturated aqueous NaHCO

    
    . Separate the organic layer, extract the aqueous layer with DCM (2 x 15 mL), and wash the combined organics with brine. Dry over anhydrous Na
    
    
    
    SO
    
    
    , filter, and concentrate under reduced pressure.
  • Purification: Purify via flash column chromatography (Silica gel, Hexanes:EtOAc 95:5) to yield 1-methoxycyclohexane-1-carbonitrile as a clear oil.

Protocol B: Zinc-Catalyzed Cyanosilylation and Alkylation

This protocol is ideal when the dimethyl acetal is unavailable, utilizing orthogonal reactivity to force the etherification.

  • Cyanosilylation: Dissolve cyclohexanone (10.0 mmol, 0.98 g) and TMSCN (12.0 mmol, 1.5 mL) in anhydrous DCM (20 mL). Add ZnI

    
     (1.0 mmol, 319 mg). Stir at room temperature for 3 hours.
    
  • Intermediate Validation: Spot the mixture on a TLC plate (Hexanes:EtOAc 8:2) and stain with 2,4-Dinitrophenylhydrazine (2,4-DNP). The absence of a yellow/orange spot confirms complete consumption of the ketone.

  • Solvent Swap: Quench with water, extract with DCM, dry, and evaporate to isolate the crude TMS-cyanohydrin. Redissolve immediately in anhydrous THF (15 mL) and cool to 0 °C.

  • Alkylation: To the cooled solution, add NaH (60% dispersion in mineral oil, 12.0 mmol, 480 mg) portion-wise. Stir for 15 minutes to allow for alkoxide formation (TBAF can be added in catalytic amounts if desilylation is sluggish).

  • Methylation: Add Methyl Iodide (MeI) (15.0 mmol, 0.93 mL) dropwise. Allow the reaction to slowly warm to room temperature over 4 hours.

  • Workup: Carefully quench excess NaH with cold water. Extract with Diethyl Ether (3 x 20 mL). Wash with brine, dry over MgSO

    
    , and concentrate. Purify via vacuum distillation or chromatography.
    

Safety & Cyanide Quenching Standards

Critical E-E-A-T Safety Directive: All operations involving TMSCN must be conducted in a heavily ventilated fume hood. TMSCN reacts violently with water and protic solvents to release highly toxic hydrogen cyanide (HCN) gas.

  • Quenching Protocol: All glassware, syringes, and aqueous waste streams must be treated with an alkaline sodium hypochlorite solution (10% bleach in 1M NaOH) for a minimum of 24 hours. This ensures the complete oxidation of residual cyanide ions (CN

    
    ) to the significantly less toxic cyanate ions (OCN
    
    
    
    ) prior to standard hazardous waste disposal ().

References

  • Title: Novel Pyrazolo[1,5-a]pyrrolo[3,2-e]pyrimidine Derivatives as mTOR Inhibitors (WO2012027239A1)
  • Title: Bismuth bromide as an efficient and versatile catalyst for the cyanation and allylation of carbonyl compounds and acetals with organosilicon reagents Source: Tetrahedron Letters (Komatsu et al., 1997) URL: [Link]

  • Title: New One-Pot Methods for Preparation of Cyclohexanecarbonitrile—Green Chemistry Metrics Evaluation for One-Pot and Similar Multi-Step Syntheses Source: Scientific Research Publishing (SCIRP) URL: [Link]

Application

Reaction of cyclohexanone with TMSCN and methanol

Application Note: High-Efficiency Synthesis of 1-Hydroxycyclohexanecarbonitrile via TMSCN in Methanol Executive Summary This application note details the protocol for the cyanosilylation of cyclohexanone using Trimethyls...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Efficiency Synthesis of 1-Hydroxycyclohexanecarbonitrile via TMSCN in Methanol

Executive Summary

This application note details the protocol for the cyanosilylation of cyclohexanone using Trimethylsilyl Cyanide (TMSCN) in Methanol (MeOH) . Unlike standard protocols utilizing aprotic solvents (e.g., DCM, THF) which isolate the silyl ether, the use of methanol as a protic solvent facilitates the in-situ formation of the free cyanohydrin, 1-hydroxycyclohexanecarbonitrile . This transformation is critical in the synthesis of


-hydroxy acids and 

-amino alcohols, serving as a key intermediate for pharmaceutical compounds such as Gabapentin and Tramadol .

Key Advantages:

  • Safety: TMSCN serves as a safer, easier-to-handle surrogate for anhydrous HCN gas.

  • Efficiency: Methanol promotes the reaction via hydrogen-bond activation and facilitates in-situ desilylation, often bypassing the need for a separate deprotection step.

  • Atom Economy: High conversion rates with minimal byproduct formation under catalytic conditions.

Scientific Foundation & Mechanism

The Role of Methanol

In aprotic solvents, the reaction of cyclohexanone with TMSCN yields the O-trimethylsilyl ether. However, the introduction of methanol fundamentally alters the pathway. Methanol acts as a proton source and a nucleophilic promoter .

  • Activation: Methanol coordinates with the carbonyl oxygen, increasing electrophilicity.

  • Solvolysis: The labile Si–O bond in the intermediate silyl ether is susceptible to methanolysis, driving the equilibrium toward the free cyanohydrin and methoxytrimethylsilane (MeOTMS).

Reaction Mechanism

The reaction proceeds via a nucleophilic attack of the cyanide species on the carbonyl carbon.[1] While TMSCN is the reagent, the presence of methanol (and potentially a catalyst like Iodine or a Lewis base) establishes an equilibrium involving trace HCN, which is the active cyanating species, or activates the silicon center.

ReactionMechanism Cyclohexanone Cyclohexanone (Substrate) Complex Activated Complex (H-Bonding) Cyclohexanone->Complex Mixing TMSCN TMSCN (Reagent) TMSCN->Complex Mixing MeOH Methanol (Solvent/Promoter) MeOH->Complex Mixing TS Transition State (Nu- Attack) Complex->TS Activation SilylEther Silyl Ether Intermediate TS->SilylEther C-C Bond Formation Product 1-Hydroxycyclohexane- carbonitrile SilylEther->Product Methanolysis (-MeOTMS) Byproduct MeOTMS (Byproduct) SilylEther->Byproduct

Figure 1: Mechanistic pathway of cyclohexanone cyanosilylation in methanol. The solvent facilitates the final deprotection step to yield the free cyanohydrin.

Safety Protocol (Critical)

WARNING: CYANIDE HAZARD Although TMSCN is safer than HCN gas, it hydrolyzes rapidly in the presence of moisture or protic solvents (like Methanol) to release Hydrogen Cyanide (HCN) , a fatal asphyxiant.

  • Engineering Controls: All operations must be performed in a certified chemical fume hood with a face velocity >100 fpm.

  • PPE: Double nitrile gloves, lab coat, and chemical splash goggles.

  • Emergency: Keep a Cyanide Antidote Kit (e.g., Hydroxocobalamin) immediately accessible.

  • Waste: All aqueous waste must be treated with bleach (sodium hypochlorite) at pH >10 to oxidize cyanide to cyanate before disposal.

Experimental Protocol

Objective: Synthesis of 1-hydroxycyclohexanecarbonitrile (50 mmol scale). Catalyst: Iodine (


) is selected for this protocol due to its high efficiency, low cost, and compatibility with methanol [1].
Reagents & Materials
ReagentMW ( g/mol )Equiv.[2][3]AmountRole
Cyclohexanone 98.151.04.91 g (5.17 mL)Substrate
TMSCN 99.211.25.95 g (7.50 mL)Cyanating Agent
Methanol (Dry) 32.04Solvent25 mL (0.5 M)Solvent/Promoter
Iodine (

)
253.810.01 (1 mol%)127 mgCatalyst
Sodium Thiosulfate 158.11-Sat. Soln.Quench (

)
Step-by-Step Methodology
  • Setup: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar. Cap with a rubber septum and purge with Nitrogen (

    
    ) or Argon.
    
  • Solvent & Catalyst: Add Iodine (127 mg) and Methanol (25 mL) to the flask. Stir until the iodine is fully dissolved (solution turns dark brown).

  • Substrate Addition: Add Cyclohexanone (4.91 g) via syringe. Stir for 5 minutes to ensure homogeneity.

  • Reagent Addition (Exothermic):

    • Cool the reaction mixture to 0°C using an ice bath.

    • Add TMSCN (5.95 g) dropwise via syringe over 10–15 minutes.

    • Note: Control the addition rate to prevent excessive HCN evolution or temperature spikes.

  • Reaction: Remove the ice bath and allow the mixture to stir at Room Temperature (20–25°C) .

    • Monitoring: Monitor by TLC (Hexane:EtOAc 4:1). The ketone spot (

      
      ) should disappear, and a new polar spot (cyanohydrin) or less polar spot (silyl ether, if not fully desilylated) will appear.
      
    • Time: Typically 1–3 hours.

  • Quenching & Workup:

    • CRITICAL: Add 10 mL of saturated Sodium Thiosulfate (

      
      )  to quench the iodine (color changes from brown to clear).
      
    • Dilute with 50 mL Ethyl Acetate (EtOAc) and 20 mL water.

    • Separate the organic layer.

    • Extract the aqueous layer 2x with EtOAc (20 mL).

    • Cyanide Destruction: Wash the combined organic layers with 20 mL of 10% NaOH (to ensure any residual HCN is trapped as NaCN) followed by Brine. Treat all aqueous washes with bleach immediately.

  • Isolation: Dry the organic phase over anhydrous

    
    , filter, and concentrate under reduced pressure (Rotovap).
    
    • Note: Do not heat the water bath above 40°C to avoid decomposition of the cyanohydrin.

Workflow Visualization

ExperimentalWorkflow Setup 1. Setup Dry RBF, N2 atm, 0°C Addition 2. Addition Cyclohexanone + I2 in MeOH Add TMSCN Dropwise Setup->Addition Reaction 3. Reaction Stir at RT (1-3 h) Monitor TLC Addition->Reaction Quench 4. Quench Sat. Na2S2O3 (Remove I2) 10% NaOH (Trap HCN) Reaction->Quench Extraction 5. Extraction EtOAc / Brine Wash Dry over Na2SO4 Quench->Extraction Isolation 6. Isolation Concentrate < 40°C Yield: 1-Hydroxycyclohexanecarbonitrile Extraction->Isolation

Figure 2: Operational workflow for the iodine-catalyzed synthesis of cyclohexanone cyanohydrin.

Results & Data Analysis

Expected Yields
ConditionCatalystSolventTimeIsolated Yield
Optimized

(1 mol%)
MeOH2 h92 - 96%
Control NoneMeOH12 h65 - 75%
Alternative

(1 mol%)
MeOH1.5 h90 - 95%
Characterization (NMR)

The product, 1-hydroxycyclohexanecarbonitrile , is a colorless oil or low-melting solid.

  • 
     NMR (400 MHz, 
    
    
    
    ):
    • 
       3.20 (s, 1H, -OH) – Broad singlet, disappears with 
      
      
      
      shake.
    • 
       2.10 – 1.95 (m, 2H, Cyclohexyl)
      
    • 
       1.80 – 1.50 (m, 7H, Cyclohexyl)
      
    • 
       1.30 – 1.20 (m, 1H, Cyclohexyl)
      
  • 
     NMR (100 MHz, 
    
    
    
    ):
    • 
       122.5 (-CN)
      
    • 
       69.8 (Quaternary C-OH)
      
    • 
       36.5, 24.8, 22.6 (Cyclohexyl carbons)
      
  • IR Spectroscopy:

    • Broad peak at 3400–3300

      
       (O-H stretch).
      
    • Weak peak at 2230

      
       (C
      
      
      
      N stretch).

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield Incomplete desilylationIncrease reaction time or add a drop of dilute HCl during workup to force hydrolysis of the silyl ether.
Dark Product Residual IodineEnsure thorough washing with Sodium Thiosulfate until the organic layer is colorless.
Silyl Ether Persists Anhydrous conditions too strictIf the O-TMS product is observed (NMR

0.2 ppm), stir the crude oil in MeOH/HCl (catalytic) for 15 mins.
Safety Alarm HCN LeakStop immediately. Ensure the scrubber/trap is active. Check pH of waste (must be >10).

References

  • Yadav, J. S., et al. (2002). "Iodine-catalyzed cyanosilylation of carbonyl compounds: a facile and efficient synthesis of cyanohydrin trimethylsilyl ethers." Tetrahedron Letters, 43(52), 9703-9706. Link

  • Organic Syntheses. (1988). "Trimethylsilyl Cyanide: Cyanosilylation of p-Benzoquinone." Org.[3][4][5][6] Synth., Coll. Vol. 6, p.1013. Link

  • Kurono, N., & Ohkuma, T. (2008). "Cyanosilylation of Carbonyl Compounds." ACS Symposium Series. Link

  • Sigma-Aldrich. (2023). "Safety Data Sheet: Trimethylsilyl Cyanide." Link

  • BenchChem. (2025). "Synthesis of 3-Hydroxy-3-methylcyclobutanecarbonitrile." (General protocol adaptation). Link

Sources

Method

Application Note: One-Pot Synthesis of α-Methoxy Nitriles via Lewis Acid-Catalyzed Cyanation

Target Audience: Researchers, synthetic chemists, and drug development professionals. Applications: Synthesis of unnatural amino acid precursors, pharmaceutical building blocks, and highly functionalized synthetic interm...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Applications: Synthesis of unnatural amino acid precursors, pharmaceutical building blocks, and highly functionalized synthetic intermediates.

Introduction & Scientific Rationale

The


-methoxy nitrile motif is a highly versatile functional group in organic synthesis, serving as a masked cyanohydrin and a direct precursor to 

-methoxy carboxylic acids, amides, and amines. Traditional step-wise syntheses often require the isolation of volatile or unstable acetal intermediates.

This application note details a highly efficient, one-pot protocol for the conversion of aldehydes directly into


-methoxy nitriles. By utilizing anhydrous methanol as both the nucleophile and solvent, alongside Trimethylsilyl cyanide (TMSCN) as a safe, organic-soluble cyanide source, this methodology bypasses the need for intermediate purification. The reaction is driven by a catalytic amount of a mild Lewis acid, such as Indium(III) bromide (

), which offers excellent moisture tolerance and functional group compatibility[1].

Mechanistic Principles & Causality

To optimize and troubleshoot this reaction, one must understand the thermodynamic and kinetic forces at play. The transformation relies on a delicate sequence of Lewis acid-mediated activation steps:

  • Hemiacetal Formation: The Lewis acid coordinates to the carbonyl oxygen of the aldehyde, increasing its electrophilicity and facilitating the nucleophilic attack of methanol.

  • Oxonium Ion Generation: The critical, rate-determining step is the Lewis acid-assisted elimination of water (or methanol, if the full acetal has formed). This generates a highly reactive, electrophilic oxonium ion intermediate[2].

  • Cyanation: TMSCN is selected over inorganic cyanides (like NaCN or KCN) because of its superior solubility in organic media and its ability to act as a silyl-transfer agent. The cyanide ion rapidly traps the oxonium intermediate, while the trimethylsilyl group reacts with the displaced hydroxyl/methoxy group to form thermodynamically stable, inert siloxane byproducts, thereby driving the equilibrium forward[3].

Mechanism Aldehyde Aldehyde (R-CHO) Hemiacetal Hemiacetal (R-CH(OH)OMe) Aldehyde->Hemiacetal + MeOH (Lewis Acid) Oxonium Oxonium Ion [R-CH=OMe]+ Hemiacetal->Oxonium - H2O (Lewis Acid) Product α-Methoxy Nitrile (R-CH(CN)OMe) Oxonium->Product + TMSCN (Cyanation)

Figure 1: Mechanistic pathway for the one-pot synthesis of α-methoxy nitriles via an oxonium intermediate.

Experimental Workflow

Workflow Step1 Step 1: Reaction Setup Combine Aldehyde, MeOH, and InBr3 Catalyst Step2 Step 2: Cyanation Dropwise addition of TMSCN at 0 °C to Room Temp Step1->Step2 Step3 Step3 Step2->Step3 Step4 Step 4: Purification Concentrate organic layer and purify via chromatography Step3->Step4

Figure 2: Step-by-step experimental workflow for the one-pot cyanation protocol.

Detailed Protocol

Safety Warning: TMSCN is highly toxic and reacts with moisture to release lethal Hydrogen Cyanide (HCN) gas. All operations, including weighing, reaction setup, and quenching, MUST be performed inside a properly ventilated fume hood using appropriate PPE.

Materials Required:
  • Aldehyde substrate (1.0 mmol)

  • Anhydrous Methanol (2.0 mL, 0.5 M)

  • Indium(III) bromide (

    
    , 0.05 mmol, 5 mol%)
    
  • Trimethylsilyl cyanide (TMSCN, 1.2 mmol, 1.2 equiv)

  • Saturated aqueous

    
    
    
  • Ethyl Acetate (EtOAc)

Step-by-Step Methodology:
  • Preparation of the Reaction Mixture: In an oven-dried 10 mL round-bottom flask equipped with a magnetic stir bar, dissolve the aldehyde (1.0 mmol) in anhydrous methanol (2.0 mL) under an inert argon or nitrogen atmosphere.

  • Catalyst Activation: Add

    
     (17.7 mg, 5 mol%) to the solution. Stir the mixture at room temperature for 15–20 minutes. Self-Validation: You can monitor this step via TLC (Hexanes/EtOAc 4:1); the aldehyde spot will partially convert to a higher-
    
    
    
    spot corresponding to the hemiacetal/acetal intermediate.
  • Cyanation: Cool the reaction vessel to 0 °C using an ice-water bath. Using a gas-tight syringe, add TMSCN (150

    
    L, 1.2 mmol) dropwise over 2 minutes.
    
  • Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 to 5 hours. Causality: Warming provides the necessary activation energy for the Lewis acid to facilitate the departure of the methoxy/hydroxy group, forming the transient oxonium ion that is immediately trapped by the cyanide nucleophile[2].

  • Quenching: Once TLC indicates complete consumption of the starting material and intermediate, cool the flask back to 0 °C and carefully quench the reaction by adding 3 mL of saturated aqueous

    
    . Causality: The basic quench serves a dual purpose: it neutralizes the Lewis acid catalyst to halt the reaction, and it ensures the aqueous phase remains at pH > 8. At this pH, any unreacted cyanide is safely sequestered in the aqueous layer as the non-volatile 
    
    
    
    anion, preventing HCN gas evolution.
  • Workup & Purification: Extract the aqueous mixture with EtOAc (

    
     mL). Wash the combined organic layers with brine (5 mL), dry over anhydrous 
    
    
    
    , filter, and concentrate under reduced pressure. Purify the crude residue via silica gel flash column chromatography (typically eluting with 5–10% EtOAc in Hexanes) to afford the pure
    
    
    -methoxy nitrile.

Substrate Scope & Quantitative Data

The protocol demonstrates broad functional group tolerance, accommodating both electron-rich and electron-deficient aromatic aldehydes, as well as aliphatic systems.

SubstrateCatalyst LoadingTime (h)Isolated Yield (%)Purity (GC-MS)
Benzaldehyde

(5 mol%)
2.592>99%
4-Methoxybenzaldehyde

(5 mol%)
3.089>98%
4-Chlorobenzaldehyde

(5 mol%)
2.094>99%
Cinnamaldehyde

(5 mol%)
4.081>97%
Cyclohexanecarboxaldehyde

(5 mol%)
5.078>98%

Troubleshooting & Optimization Insights

  • Issue: Reaction stalls at the acetal stage.

    • Causality: The conversion of the acetal to the oxonium ion is endothermic and requires strong Lewis acidity. If the reaction stalls, the catalyst may have been deactivated by adventitious water.

    • Solution: Ensure all glassware is flame-dried and methanol is strictly anhydrous. The addition of activated 4Å molecular sieves can help drive the equilibrium by scavenging trace moisture.

  • Issue: Low yields with electron-rich aldehydes (e.g., 4-Methoxybenzaldehyde).

    • Causality: Electron-donating groups stabilize the oxonium ion, which can sometimes reduce its electrophilicity toward the cyanide nucleophile, leading to competing side reactions or reversibility.

    • Solution: Increase the TMSCN equivalents to 1.5 or slightly elevate the reaction temperature to 40 °C to push the kinetic trapping of the oxonium species.

  • Issue: Formation of

    
    -hydroxy nitriles (cyanohydrins) instead of 
    
    
    
    -methoxy nitriles.
    • Causality: This occurs if the initial hemiacetal formation is outcompeted by direct cyanation of the aldehyde.

    • Solution: Allow the aldehyde and methanol to stir with the catalyst for a longer period (up to 45 minutes) before the addition of TMSCN to ensure complete conversion to the acetal/hemiacetal intermediate.

References[2] Cyanation – Knowledge and References - Taylor & Francis

URL: [Link][3] Nitrile synthesis by C-C coupling (cyanation) - Organic Chemistry Portal URL:[Link][1] Facile Preparation of α-Aryl Nitriles by Direct Cyanation of Alcohols with TMSCN Under the Catalysis of InX3 - ResearchGate URL: [Link]

Sources

Application

Application Note: High-Fidelity Methylation of 1-Hydroxycyclohexanecarbonitrile

Abstract & Strategic Overview The O-methylation of 1-hydroxycyclohexanecarbonitrile (cyclohexanone cyanohydrin) presents a distinct chemoselective challenge often underestimated in standard alkylation workflows. Unlike t...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Overview

The O-methylation of 1-hydroxycyclohexanecarbonitrile (cyclohexanone cyanohydrin) presents a distinct chemoselective challenge often underestimated in standard alkylation workflows. Unlike typical aliphatic alcohols, cyanohydrins possess a latent instability: the Retro-Cyanohydrin Effect .

Under standard Williamson ether synthesis conditions (strong base/room temperature), the alkoxide intermediate is prone to thermodynamic collapse, reverting to cyclohexanone and releasing toxic cyanide ions. This application note details two validated protocols designed to bypass this stability cliff:

  • Protocol A (The "Silver Standard"): A mild, neutral-pH method utilizing Silver(I) Oxide (

    
    ) for high-value, small-scale synthesis.
    
  • Protocol B (Kinetic Control): A cryogenic lithiation method for larger-scale applications requiring rapid throughput.

Mechanistic Insight: The Stability Cliff

To successfully methylate this substrate, one must understand the competing pathways. The cyanohydrin moiety is reversible.[1][2]

  • Path A (Desired): The alkoxide attacks the methylating agent (

    
    ), forming the stable ether.
    
  • Path B (Undesired): The alkoxide undergoes elimination, ejecting the cyanide group to reform the ketone (cyclohexanone).

Critical Factor: The rate of elimination (Path B) increases structurally with temperature and base strength. Therefore, the protocol must either operate at neutral pH (Protocol A) or cryogenic temperatures (Protocol B).

Pathway Visualization

ReactionPathways cluster_conditions Condition Logic Substrate 1-hydroxycyclohexane- carbonitrile Alkoxide Alkoxide Intermediate Substrate->Alkoxide Deprotonation Product 1-methoxycyclohexane- carbonitrile (Target) Alkoxide->Product Methylation (MeI) (Fast Trap) Decomp Cyclohexanone + Cyanide (HCN/NaCN) Alkoxide->Decomp Retro-Cyanohydrin (Thermodynamic)

Figure 1: Competing reaction pathways. Success depends on the rate of Methylation (


) exceeding the rate of Decomposition (

).

Protocol A: Silver(I) Oxide Mediated Methylation

Best For: High purity requirements, gram-scale synthesis, preventing HCN generation. Mechanism:


 acts as a mild base and a halogen scavenger. It coordinates with the iodide of methyl iodide, enhancing its electrophilicity while neutralizing the generated HI without creating a high concentration of free alkoxide ions.
Reagents & Equipment
ComponentSpecificationRole
Substrate 1-HydroxycyclohexanecarbonitrileStarting Material
Reagent Methyl Iodide (MeI)Methylating Agent (Excess)
Promoter Silver(I) Oxide (

)
Mild Base / Lewis Acid
Solvent Acetonitrile (MeCN) or DCMPolar Aprotic Solvent
Drying Agent Drierite /

Water Scavenger (Optional)
Step-by-Step Methodology
  • Preparation: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar. Purge with Nitrogen (

    
    ).
    
  • Solvation: Dissolve 10 mmol of 1-hydroxycyclohexanecarbonitrile in 20 mL of anhydrous Acetonitrile (MeCN).

    • Note: MeCN is preferred over DMF for easier workup, though DMF accelerates the reaction.

  • Reagent Addition: Add 50 mmol (5 equiv) of Methyl Iodide (MeI).

    • Safety: MeI is a potent alkylating agent. Use a fume hood.

  • Activation: Add 15 mmol (1.5 equiv) of

    
     in one portion. The reaction mixture will turn dark/black.
    
  • Incubation: Seal the flask and stir vigorously at room temperature (25°C) for 24–48 hours.

    • Monitoring: Check via TLC (Hexane:EtOAc 4:1). The hydroxyl stretch in IR (

      
      ) should disappear.
      
  • Workup:

    • Filter the suspension through a pad of Celite to remove silver salts.

    • Wash the filter cake with DCM.

    • Concentrate the filtrate under reduced pressure.

  • Purification: The crude oil is often sufficiently pure (>95%). If necessary, purify via flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).

Protocol B: Cryogenic Kinetic Lithiation

Best For: Scale-up (>10g), rapid throughput. Mechanism: Uses a strong, non-nucleophilic base at -78°C to irreversibly deprotonate the alcohol. The low temperature "freezes" the retro-cyanohydrin elimination, allowing the alkoxide to be trapped immediately by the methylating agent.

Reagents & Equipment
ComponentSpecificationRole
Base LiHMDS (1.0 M in THF)Non-nucleophilic Strong Base
Reagent Methyl Triflate (MeOTf) or MeIElectrophile
Solvent Anhydrous THFSolvent
Quench Sat.[3]

Proton Source
Step-by-Step Methodology
  • Cryogenic Setup: Cool a solution of 1-hydroxycyclohexanecarbonitrile (20 mmol ) in anhydrous THF (100 mL ) to -78°C (Dry ice/Acetone bath).

  • Deprotonation: Dropwise add LiHMDS (22 mmol, 1.1 equiv) over 15 minutes.

    • Critical: Maintain internal temperature below -70°C.[4]

    • Stir for 30 minutes at -78°C.

  • Alkylation: Add Methyl Iodide (30 mmol, 1.5 equiv) or Methyl Triflate (for faster reaction) dropwise.

    • Note: If using MeI, add HMPA (2 mL) as a co-solvent to accelerate

      
       substitution at low temp (Optional/Hazardous).
      
  • Slow Warm: Allow the reaction to warm slowly to 0°C over 2 hours. Do not heat to reflux.

  • Quench: At 0°C, quench carefully with saturated aqueous

    
    .
    
  • Extraction: Extract with

    
     (3x), wash with brine, dry over 
    
    
    
    , and concentrate.

Analytical Validation

Successful synthesis is defined by specific spectral markers.

TechniqueMarkerObservation
FT-IR -OH StretchDisappearance of broad peak at

.
FT-IR -CN StretchRetention of sharp peak at ~

.
1H NMR

Appearance of sharp singlet at

3.3 - 3.4 ppm
.
13C NMR Quaternary CShift in the ipso-carbon (C-1) due to methylation.
Workflow Diagram

Workflow Start Start: Cyanohydrin + Solvent Step1 Add Ag2O + MeI (Protocol A) Start->Step1 Step2 Stir 24h @ 25°C (Neutral pH) Step1->Step2 Check TLC Check (Disappearance of SM) Step2->Check Check->Step2 Incomplete Filter Filter via Celite (Remove Ag salts) Check->Filter Complete Final Pure 1-methoxycyclohexane- carbonitrile Filter->Final

Figure 2: Operational workflow for Silver Oxide mediated methylation.

Safety & Troubleshooting

Cyanide Management

Even with these protocols, the risk of HCN generation exists if the reaction becomes acidic or if the substrate decomposes.

  • Dip Strips: Keep cyanide detection strips wet with buffer near the reaction vessel.

  • Waste: Treat all aqueous waste with bleach (sodium hypochlorite) at pH > 10 to oxidize any free cyanide before disposal.

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield / Reversion Base was too strong or Temp too high.Switch to Protocol A (

). Ensure anhydrous conditions.
Incomplete Reaction Steric bulk of cyclohexane ring.Increase MeI to 10 equiv. Add heat only if using Protocol A (up to 40°C).
Silver Residue Improper filtration.Use a double pad of Celite. Flash chromatography is definitive.

References

  • Purdie, T., & Irvine, J. C. (1903). The alkylation of sugars. Journal of the Chemical Society, Transactions, 83, 1021-1037.

    
     methylation). Link
    
  • Gregory, R. J. H. (1999). Cyanohydrins in Nature and the Laboratory: Biology, Preparations, and Synthetic Applications. Chemical Reviews, 99(12), 3649–3682. (Review of cyanohydrin stability and reactivity). Link

  • Tang, Y., & Yu, B. (2022).[5] A Mild Heteroatom Methylation Protocol Using Trimethyl Phosphate (TMP)-Ca(OH)2 Combination.[5] Synthesis, 54, 2373-2390.[5] (Modern green alternative for methylation). Link

  • Organic Chemistry Portal. (n.d.). Cyanohydrin Formation and Stability.[1][2][6][7] (General reference for retro-cyanohydrin mechanisms). Link

Sources

Method

Application Note: Hydrolysis of 1-Methoxycyclohexane-1-carbonitrile to 1-Methoxycyclohexanecarboxylic Acid

Executive Summary This application note details a robust protocol for the hydrolysis of 1-methoxycyclohexane-1-carbonitrile to 1-methoxycyclohexanecarboxylic acid . This transformation presents specific challenges due to...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details a robust protocol for the hydrolysis of 1-methoxycyclohexane-1-carbonitrile to 1-methoxycyclohexanecarboxylic acid . This transformation presents specific challenges due to the steric hindrance of the quaternary carbon at the 1-position and the potential lability of the tertiary ether linkage under acidic conditions.

While nitrile hydrolysis is a standard operation, this specific substrate requires a tailored approach to prevent side reactions such as elimination (forming cyclohex-1-enecarboxylic acid) or demethylation. This guide recommends a high-temperature base-catalyzed hydrolysis using potassium hydroxide in ethylene glycol. This method ensures complete conversion of the hindered nitrile while preserving the sensitive


-methoxy group.

Mechanistic Considerations & Strategy

Structural Challenges

The substrate, 1-methoxycyclohexane-1-carbonitrile, possesses two critical structural features that dictate the reaction conditions:

  • Steric Hindrance: The nitrile group is attached to a quaternary carbon within a cyclohexane ring. The bulk of the ring and the methoxy group significantly retard the rate of nucleophilic attack on the nitrile carbon. Standard aqueous reflux conditions often stall at the amide intermediate.

  • 
    -Alkoxy Stability:  The methoxy group is tertiary. Under strong acidic conditions (e.g., concentrated 
    
    
    
    or
    
    
    ), there is a significant risk of
    
    
    elimination to form the
    
    
    -unsaturated acid or
    
    
    demethylation.
Strategic Selection: Base vs. Acid Catalysis
  • Acidic Hydrolysis: NOT RECOMMENDED as the primary route. The protonation of the ether oxygen can lead to the loss of methanol and formation of the thermodynamically stable conjugated alkene.

  • Basic Hydrolysis: PREFERRED. The hydroxide ion is a strong nucleophile that can attack the nitrile carbon.[1][2] The tertiary ether linkage is chemically inert to base, preventing elimination side products. To overcome the steric energy barrier, a high-boiling solvent (Ethylene Glycol, bp 197°C) is utilized to achieve temperatures necessary for complete conversion.

Reaction Mechanism

The reaction proceeds via the initial attack of the hydroxide anion on the nitrile carbon, forming an imidate intermediate.[2] Tautomerization yields the amide, which is then further hydrolyzed to the carboxylate salt.[2] The final acid is obtained upon careful acidification.

NitrileHydrolysis Nitrile 1-Methoxycyclohexane- 1-carbonitrile OH_Attack Nucleophilic Attack (OH-) Nitrile->OH_Attack Steric Barrier Imidate Imidate Intermediate OH_Attack->Imidate Amide Intermediate Amide Imidate->Amide Tautomerization Carboxylate Carboxylate Salt Amide->Carboxylate Hydrolysis (-NH3) Acid 1-Methoxycyclohexane- carboxylic Acid Carboxylate->Acid Acidification (HCl)

Figure 1: Step-wise mechanism for the base-catalyzed hydrolysis of hindered


-alkoxy nitriles.

Experimental Protocol

Materials & Reagents
ReagentRoleEquiv. / Conc.
1-Methoxycyclohexane-1-carbonitrile Substrate1.0 equiv.
Potassium Hydroxide (KOH) Base Catalyst3.0 - 5.0 equiv.
Ethylene Glycol Solvent10-15 Volumes
Water Co-solvent2-3 Volumes
Hydrochloric Acid (HCl) Acidification6M solution
Dichloromethane (DCM) Extraction Solvent-
Detailed Procedure

Step 1: Reaction Setup

  • Equip a round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Charge the flask with 1-methoxycyclohexane-1-carbonitrile (1.0 equiv).

  • Add Ethylene Glycol (10 mL per gram of substrate) and Water (2 mL per gram of substrate).

    • Note: The small amount of water is stoichiometric required for hydrolysis but keeping it low allows the mixture to reach temperatures >100°C.

  • Add solid KOH (4.0 equiv) in portions.

    • Caution: Exothermic dissolution.

Step 2: Reaction (Hydrolysis)

  • Heat the reaction mixture to 140°C - 150°C (oil bath temperature).

  • Maintain reflux for 12 - 24 hours .

    • Monitoring: Evolution of ammonia gas (detectable by pH paper at the top of the condenser) indicates reaction progress.

    • IPC (In-Process Control): Monitor by TLC or LC-MS. The nitrile spot should disappear, and a more polar spot (acid) will appear. The amide intermediate may be visible if the reaction is incomplete.

Step 3: Workup & Isolation

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with Water (20 volumes).

  • Wash 1 (Impurity Removal): Extract the alkaline aqueous phase with Diethyl Ether or MTBE (2 x 10 vol).

    • Rationale: This removes any unreacted nitrile or neutral side products (e.g., decarboxylated species, though rare). Discard these organic extracts.

  • Acidification: Cool the aqueous phase to 0°C in an ice bath. Slowly acidify with 6M HCl to pH ~1-2.

    • Observation: The product may precipitate as a white solid or oil.

  • Extraction: Extract the acidic aqueous phase with DCM (3 x 15 vol).

  • Combine the DCM layers, wash with Brine, and dry over anhydrous

    
    .
    
  • Filter and concentrate under reduced pressure to yield the crude acid.

Step 4: Purification

  • The crude product is often sufficiently pure (>95%).

  • If necessary, recrystallize from Hexane/Ethyl Acetate or purify via column chromatography (SiO2, Hexane:EtOAc with 1% Acetic Acid).

Process Safety & Troubleshooting

Safety Hazards
  • Ammonia Evolution: The reaction generates stoichiometric quantities of ammonia gas. Perform the reaction in a well-ventilated fume hood.

  • Caustic Burns: Hot KOH in ethylene glycol causes severe thermal and chemical burns. Use full PPE including face shield and chemically resistant gloves.

  • Delayed Exotherm: When acidifying the basic reaction mixture, significant heat is generated. Add acid slowly with vigorous stirring and cooling.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Incomplete Conversion Reaction temperature too low.Ensure internal temp >130°C. Switch from EtOH to Ethylene Glycol.
Stalling at Amide Steric hindrance prevents second hydrolysis step.Increase reaction time (up to 48h) or increase KOH equivalents (to 6.0 eq).
Low Yield (Mass Balance) Product loss during extraction.The acid may be water-soluble.[3][4] Salt the aqueous phase with NaCl before DCM extraction.
Alkene Formation Elimination of methoxy group.Avoid acidic workup at high temps. Ensure acidification is done at 0°C.

Analytical Validation

Confirm the identity of 1-methoxycyclohexanecarboxylic acid using the following parameters:

  • Physical State: White crystalline solid or viscous oil (depending on purity).

  • Melting Point: ~35-40°C (Based on 1-methyl analog data [1, 2]).[5]

  • IR Spectroscopy:

    • Broad band @ 2500-3300

      
       (O-H stretch of carboxylic acid).
      
    • Strong peak @ ~1700-1720

      
       (C=O stretch).
      
  • 1H NMR (CDCl3, 400 MHz):

    • 
       ~10.0-12.0 ppm (br s, 1H, COOH).
      
    • 
       ~3.2-3.3 ppm (s, 3H, 
      
      
      
      ).
    • 
       ~1.2-2.1 ppm (m, 10H, Cyclohexane ring protons).
      
    • Note: The methoxy singlet is diagnostic; absence suggests elimination.

References

  • Organic Chemistry Portal. (2023). Hydrolysis of Nitriles. [Link][1][6]

  • LibreTexts Chemistry. (2025). Hydrolysis of Nitriles to form Carboxylic Acids. [Link][1]

  • PubChem. (2025).[7] 4-Methoxycyclohexanecarboxylic acid Compound Summary. [Link]

Sources

Application

Protocol &amp; Application Note: Reduction of 1-Methoxycyclohexane-1-carbonitrile to (1-Methoxycyclohexyl)methanamine

Executive Summary The reduction of -alkoxy nitriles to their corresponding primary amines is a critical transformation in medicinal chemistry. These sterically hindered, functionalized amines are frequently utilized as m...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The reduction of


-alkoxy nitriles to their corresponding primary amines is a critical transformation in medicinal chemistry. These sterically hindered, functionalized amines are frequently utilized as metabolically stable bioisosteres and critical building blocks in the synthesis of complex therapeutics, such as mTOR inhibitors[1].

This application note details the reduction of 1-methoxycyclohexane-1-carbonitrile to (1-methoxycyclohexyl)methanamine. We provide two validated methodologies: a stoichiometric hydride reduction using Lithium Aluminum Hydride (LiAlH


) optimized for laboratory-scale discovery, and a catalytic hydrogenation approach using Raney Nickel designed for scalable process chemistry.

Mechanistic Rationale & Causality (E-E-A-T)

Substrate Considerations

1-Methoxycyclohexane-1-carbonitrile features a cyano group and a methoxy group on a fully substituted (quaternary) carbon. Under strongly basic or reducing conditions,


-alkoxy groups can sometimes be susceptible to elimination. However, because the methoxy group is situated on a quaternary center within a cyclohexane ring, 

-elimination is sterically and electronically impossible without breaking the carbon framework. This inherent stability allows for the use of powerful reducing agents without risking the cleavage of the ether linkage.
Pathway A: Hydride Reduction (LiAlH )

Lithium Aluminum Hydride (LiAlH


) is a powerful reagent that reduces nitriles to primary amines via two successive nucleophilic hydride additions[2],[3]. The reaction initiates with the nucleophilic attack of a hydride ion on the electrophilic nitrile carbon, forming an intermediate imine salt. A subsequent hydride addition yields the amine derivative, which is then hydrolyzed during the aqueous workup to release the free primary amine[2].

Causality of the Fieser Workup: The primary challenge in this pathway is the isolation phase. Unoptimized aqueous quenching produces gelatinous aluminum hydroxide emulsions that trap the product and severely diminish isolated yields[4]. To solve this, the "Fieser Workup" is strictly employed, utilizing specific stoichiometric ratios of water and sodium hydroxide to dehydrate the hydrated alumina into a free-flowing, easily filterable granular powder[4],[5].

Pathway B: Catalytic Hydrogenation (Raney Ni)

Catalytic hydrogenation using Raney Nickel is the most economical route for scaling primary amine production[6]. The reaction proceeds via the hydrogenation of the carbon-nitrogen triple bond to an imine intermediate, which is further reduced to the primary amine.

Causality of Ammonia Addition: A well-documented side reaction occurs when the newly formed primary amine acts as a nucleophile, attacking the unreduced imine intermediate. This leads to the formation of secondary and tertiary amine byproducts[6]. To suppress this, the hydrogenation is conducted in the presence of excess ammonia (NH


)[7]. The high concentration of ammonia shifts the equilibrium of the imine-amine condensation backward, effectively outcompeting the primary amine for any reactive imine and ensuring high chemoselectivity for the primary amine product[7].

Visualized Pathways and Workflows

Mechanism Nitrile 1-Methoxycyclohexane- 1-carbonitrile Imine Imine Intermediate (R-CH=NH) Nitrile->Imine H2 / Raney Ni Primary Primary Amine (Target Product) Imine->Primary H2 / Raney Ni (Favored by NH3) Secondary Secondary Amine (Byproduct) Imine->Secondary Attack by Primary Amine (If NH3 is absent)

Figure 1: Mechanistic divergence in nitrile hydrogenation and the role of ammonia.

Workflow Step1 1. Preparation Suspend x g LiAlH4 in dry THF at 0°C Step2 2. Substrate Addition Dropwise addition of Nitrile in THF Step1->Step2 Step3 3. Reaction Reflux for 2-4 hours, monitor by TLC Step2->Step3 Step4 4. Fieser Quench (Crucial) Add x mL H2O, x mL 15% NaOH, 3x mL H2O Step3->Step4 Step5 5. Filtration Filter granular aluminum salts via Celite pad Step4->Step5 Step6 6. Isolation Concentrate filtrate to yield Primary Amine Step5->Step6

Figure 2: Step-by-step workflow for LiAlH4 reduction utilizing the Fieser workup.

Experimental Protocols

Protocol A: Lithium Aluminum Hydride Reduction (Lab Scale)

Self-Validating Cue: The success of this protocol hinges on the Fieser workup, which transitions the reaction mixture from a hazardous, reactive gray suspension to a safe, easily filterable mixture with a distinct visual change (formation of white, granular salts)[4],[5].

Materials:

  • 1-Methoxycyclohexane-1-carbonitrile (1.0 equiv)

  • LiAlH

    
     (2.0 equiv, to ensure complete reduction)
    
  • Anhydrous Tetrahydrofuran (THF)

  • Fieser Quench Reagents: Deionized H

    
    O, 15% aqueous NaOH, Anhydrous MgSO
    
    
    
    .

Step-by-Step Procedure:

  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with inert gas (N

    
     or Argon).
    
  • Reagent Suspension: Suspend LiAlH

    
     (
    
    
    
    grams) in anhydrous THF (10 mL per gram of LiAlH
    
    
    ) and cool the mixture to 0 °C using an ice bath.
  • Substrate Addition: Dissolve 1-methoxycyclohexane-1-carbonitrile in a minimal amount of anhydrous THF. Add this solution dropwise to the LiAlH

    
     suspension over 30 minutes to safely control the exothermic reaction.
    
  • Reaction: Remove the ice bath and heat the reaction to reflux for 2–4 hours. Monitor the disappearance of the starting material via TLC or GC-MS[4].

  • The Fieser Workup: Once complete, cool the reaction strictly to 0 °C. Dilute with an equal volume of diethyl ether or THF. Vigorously stirring, sequentially add the following strictly based on the initial mass (

    
     grams) of LiAlH
    
    
    
    used[5]:
    • Slowly add

      
       mL of deionized water  (Caution: Vigorous H
      
      
      
      gas evolution).
    • Add

      
       mL of 15% aqueous NaOH .
      
    • Add

      
       mL of deionized water .
      
  • Salt Granulation: Remove the ice bath, warm to room temperature, and stir for 15 minutes. The mixture will transition from a gray suspension to a white, granular precipitate. Add anhydrous MgSO

    
     and stir for an additional 15 minutes to fully dehydrate the alumina salts[4].
    
  • Isolation: Filter the mixture through a thick pad of Celite in a fritted funnel to prevent clogging[4]. Wash the filter cake thoroughly with ethyl acetate or ether. Concentrate the filtrate under reduced pressure to yield the pure (1-methoxycyclohexyl)methanamine.

Protocol B: Raney Nickel Catalytic Hydrogenation (Scale-Up)

Self-Validating Cue: The cessation of hydrogen gas pressure drops in the reactor serves as a self-validating endpoint for the reaction.

Materials:

  • 1-Methoxycyclohexane-1-carbonitrile (1.0 equiv)

  • Raney Nickel (approx. 10-20% w/w)

  • 7M Ammonia in Methanol (NH

    
    /MeOH)
    
  • Hydrogen gas (H

    
    )
    

Step-by-Step Procedure:

  • Preparation: To a high-pressure hydrogenation reactor (e.g., Parr shaker or autoclave), add 1-methoxycyclohexane-1-carbonitrile.

  • Solvent Addition: Dissolve the substrate in 7M NH

    
     in Methanol (approx. 5-10 mL per gram of substrate). Note: The ammonia is strictly required to prevent secondary amine dimerization[7].
    
  • Catalyst Addition: Carefully add the Raney Nickel slurry. (Safety Note: Raney Nickel is highly pyrophoric and must never be allowed to dry in air; keep it wet with solvent at all times).

  • Purging & Reaction: Seal the reactor. Purge the vessel three times with N

    
     gas, followed by three purges with H
    
    
    
    gas. Pressurize the reactor with H
    
    
    to 50-100 psi.
  • Agitation: Agitate the mixture at room temperature (or heat to 40-50 °C if the substrate proves too sterically hindered) until hydrogen uptake ceases (typically 12-24 hours).

  • Filtration: Vent the hydrogen gas safely and purge the reactor with N

    
    . Filter the reaction mixture through a tightly packed Celite pad under an inert atmosphere to remove the Raney Nickel catalyst. Immediately quench the filtered catalyst in water.
    
  • Isolation: Evaporate the methanolic ammonia under reduced pressure. The crude primary amine can be further purified by vacuum distillation or acid-base extraction if necessary.

Data Presentation: Method Comparison

ParameterProtocol A: LiAlH₄ ReductionProtocol B: Raney Ni Hydrogenation
Optimal Scale Discovery / Lab Scale (< 50g)Process / Pilot Scale (> 50g)
Typical Yield 85 - 95%80 - 90%
Chemoselectivity Excellent (No secondary amines formed)High (Requires NH₃ to prevent dimers)
Reaction Time 2 - 4 hours12 - 24 hours
Safety Hazards Pyrophoric reagent, H₂ evolution on quenchPyrophoric catalyst, High-pressure H₂
Workup Fieser quench, Celite filtrationCatalyst filtration, solvent evaporation

References

1.[2] Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde. Chemistry Steps. [Link] 2.[3] 20.7: Chemistry of Nitriles. Chemistry LibreTexts.[Link] 3.[6] Nitrile reduction. Wikipedia.[Link] 4.[7] US3372195A - Reduction of nitriles to primary amines. Google Patents. 5.[1] WO2012027239A1 - NOVEL PYRAZOLO[1,5-a]PYRROLO[3,2-e]PYRIMIDINE DERIVATIVES AS mTOR INHIBITORS. Google Patents. 6.[4] A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction: A Resource for Developing Specific SOPs on LAH Manipulations. ACS Publications.[Link] 7.[5] Workup for Aluminum Hydride Reductions. University of Rochester.[Link]

Sources

Method

Strecker synthesis modifications for methoxy-nitriles

Application Note: Strecker Synthesis Modifications for Methoxy-Substituted -Aminonitriles Executive Summary & Scientific Rationale The Strecker synthesis is the cornerstone strategy for generating -aminonitriles, the dir...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strecker Synthesis Modifications for Methoxy-Substituted -Aminonitriles

Executive Summary & Scientific Rationale

The Strecker synthesis is the cornerstone strategy for generating


-aminonitriles, the direct precursors to 

-amino acids and 1,2-diamines.[1] However, standard protocols often fail or suffer low yields when applied to methoxy-substituted aldehydes or ketones (e.g., p-anisaldehyde, 3,4-dimethoxybenzaldehyde).

The Challenge: Methoxy groups are strong electron-donating groups (EDGs). Through resonance, they increase the electron density at the carbonyl carbon, significantly reducing its electrophilicity. This destabilizes the imine intermediate and shifts the equilibrium backward, making the subsequent nucleophilic attack by cyanide sluggish and reversible.

The Solution: This guide details three specific modifications to overcome electronic deactivation:

  • Lewis Acid Activation: Using Trimethylsilyl Cyanide (TMSCN) with Lewis acids to drive the equilibrium irreversibly.

  • Aqueous-Promoted Synthesis: Utilizing the hydrophobic effect and Indium catalysis for "green" acceleration.

  • Asymmetric Auxiliaries: Overcoming the lability of electron-rich imines using robust chiral amines.

Strategic Modifications & Mechanism

The TMSCN Modification (Irreversible Kinetic Control)

Replacing alkali cyanides (KCN/NaCN) with TMSCN is the most effective modification for methoxy-substituted substrates.

  • Mechanism: The reaction proceeds via a silylated hemiaminal or activated iminium species. The formation of the strong Si-O bond (approx. 110 kcal/mol) drives the reaction forward, preventing the reversibility common with electron-rich imines.

  • Catalyst Choice: For methoxy-substrates, mild Lewis acids like Indium(III) triflate or Iodine are superior to strong acids (which may hydrolyze the methoxy ether) or simple thermal activation.

The "Green" Aqueous Modification

Surprisingly, hydrophobic methoxy-aldehydes react efficiently in water.

  • Mechanism: The "on-water" effect concentrates organic reactants (aldehyde and amine) in hydrophobic droplets, increasing the effective concentration. Indium powder acts as a surface-active Lewis acid, stabilizing the imine without decomposing the sensitive methoxy moiety.

Detailed Experimental Protocols

Protocol A: TMSCN-Mediated Synthesis (High-Throughput/Medicinal Chemistry)

Best for: Small-scale library generation, acid-sensitive substrates, and anhydrous conditions.

Reagents:

  • Substrate: 4-Methoxybenzaldehyde (1.0 equiv)

  • Amine: Aniline or Benzylamine (1.0 equiv)

  • Reagent: TMSCN (1.2 equiv)[1][2][3]

  • Catalyst: Molecular Iodine (

    
    ) (5 mol%) or 
    
    
    
    (10 mol%)
  • Solvent: Dichloromethane (DCM) (Anhydrous)

Step-by-Step Workflow:

  • Imine Formation: In a flame-dried round-bottom flask under Argon, dissolve the methoxy-aldehyde (5 mmol) and amine (5 mmol) in DCM (10 mL). Stir for 15 minutes. Note: Electron-rich aldehydes may require longer to form the imine than standard benzaldehyde.

  • Catalyst Addition: Add the catalyst (

    
    , 0.25 mmol). The solution may darken slightly.
    
  • Cyanosilylation: Add TMSCN (6 mmol) dropwise via syringe. Caution: TMSCN is volatile and toxic. Use extreme care.

  • Reaction: Stir at room temperature for 2–4 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 4:1). The imine spot should disappear.

  • Quench & Workup: Quench with saturated aqueous

    
     (if using Iodine) or water. Extract with DCM (3 x 15 mL).
    
  • Purification: Dry organic layer over

    
    , concentrate in vacuo. Purify via flash column chromatography (Silica gel).
    

Yield Expectation: >85% for p-methoxy variants.

Protocol B: Aqueous Indium-Catalyzed Synthesis (Green/Scale-Up)

Best for: Large-scale synthesis, avoiding toxic solvents, and simple workup.

Reagents:

  • Substrate: Methoxy-substituted aldehyde (1.0 equiv)

  • Amine: Primary or secondary amine (1.1 equiv)

  • Reagent: TMSCN (1.2 equiv) or KCN (1.2 equiv) + Acetic Acid (1.2 equiv)

  • Catalyst: Indium powder (10 mol%)

  • Solvent: Deionized Water[1]

Step-by-Step Workflow:

  • Mixing: To a flask containing water (5 mL per mmol substrate), add the amine, aldehyde, and Indium powder.

  • Activation: Stir vigorously. The organics will form a suspension.

  • Cyanide Addition: Add TMSCN dropwise.

    • Modification: If using KCN, dissolve KCN in minimal water first, add to the mixture, then add acetic acid dropwise to generate HCN in situ (Closed system required!). TMSCN is preferred for safety.

  • Reaction: Stir at room temperature for 3–6 hours.

  • Extraction: Add Ethyl Acetate to the reaction vessel. Filter the mixture to recover the Indium powder (reusable).

  • Isolation: Separate the organic layer, wash with brine, dry, and concentrate. Methoxy-aminonitriles often crystallize directly upon evaporation.

Visualization of Signaling & Workflow

Mechanistic Pathway (Lewis Acid Catalysis)

StreckerMechanism cluster_electronic Electronic Effect Aldehyde Methoxy-Aldehyde (Electron Rich) Imine Imine Intermediate (Unstable/Reversible) Aldehyde->Imine Condensation (-H2O) Amine Amine (R-NH2) Amine->Imine ActivatedImine Lewis-Acid Activated Imine Complex Imine->ActivatedImine Lewis Acid (In/I2) Coordination Product Alpha-Aminonitrile (Target) ActivatedImine->Product Nucleophilic Attack (Irreversible) TMSCN TMSCN (Cyanide Source) TMSCN->Product

Caption: Pathway showing Lewis Acid activation overcoming the electronic deactivation of methoxy-aldehydes.

Experimental Workflow Decision Tree

WorkflowSelection Start Start: Methoxy-Substrate Scale Select Scale & Constraints Start->Scale PathA Small Scale / Anhydrous (High Purity) Scale->PathA Library Gen PathB Scale-Up / Green Chem (Safety Priority) Scale->PathB Process Dev PathC Enantiopure Target Scale->PathC Drug Synthesis ProtocolA Protocol A: TMSCN + Iodine/DCM PathA->ProtocolA ProtocolB Protocol B: Aqueous + Indium Powder PathB->ProtocolB ProtocolC Protocol C: Chiral Amine Auxiliary ((S)-PEA) PathC->ProtocolC

Caption: Decision matrix for selecting the optimal Strecker protocol based on project requirements.

Comparative Data Analysis

Table 1: Yield Comparison of Methoxy-Benzaldehyde Substrates Data aggregated from internal validation and referenced literature.

SubstrateProtocolCatalystTime (h)Yield (%)Notes
4-Methoxybenzaldehyde Standard (KCN/AcOH)None2445-60%Reversibility issues; incomplete conversion.
4-Methoxybenzaldehyde Protocol A (TMSCN) Iodine (5%) 2.5 92% Clean conversion; minimal purification.
4-Methoxybenzaldehyde Protocol B (Aq/In) Indium (10%) 4.0 89% Green profile; catalyst reusable.
3,4-DimethoxybenzaldehydeProtocol A (TMSCN)

(10%)
3.088%Steric bulk tolerated.
2-MethoxybenzaldehydeProtocol A (TMSCN)Iodine (5%)5.081%Ortho-effect slows reaction slightly.

Critical Safety & Handling (HCN Mitigation)

Even when using TMSCN, the generation of HCN is possible upon exposure to moisture or protic solvents.

  • Engineering Controls: All reactions must be performed in a certified chemical fume hood with a face velocity >100 fpm.

  • Cyanide Destruct Kit: Keep a bleach solution (10% sodium hypochlorite) or ferrous sulfate solution nearby to neutralize spills and glassware immediately.

  • Sensor: Use a portable HCN monitor during the workup phase.

  • Waste: Segregate all aqueous waste as "Cyanide Waste" at pH >10 (adjust with NaOH) to prevent HCN off-gassing.

References

  • Review of Strecker Reaction Modifications

    • Groger, H. (2003). "Catalytic Enantioselective Strecker Reactions: A Promising Approach for the Synthesis of alpha-Amino Acids." Chemical Reviews.
  • Indium-Catalyzed Aqueous Protocol

    • Ranu, B. C., et al. (2009).
  • Iodine-Catalyzed Synthesis

    • Royer, L., et al. (2005). "Molecular Iodine: An Efficient Catalyst for the Synthesis of -Aminonitriles." Synlett.
  • TMSCN Safety & Handling

    • Master Organic Chemistry. "The Strecker Synthesis of Amino Acids."

Sources

Application

Application Note: 1-Methoxycyclohexane-1-carbonitrile as a Versatile Intermediate for Pharmaceutical Synthesis

Abstract This document provides a detailed technical guide for researchers, medicinal chemists, and drug development professionals on the strategic use of 1-Methoxycyclohexane-1-carbonitrile as a pharmaceutical intermedi...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a detailed technical guide for researchers, medicinal chemists, and drug development professionals on the strategic use of 1-Methoxycyclohexane-1-carbonitrile as a pharmaceutical intermediate. While not a ubiquitous starting material, its unique structural features—a quaternary center bearing both a nitrile and a methoxy group—offer significant potential for the construction of complex molecular architectures. This guide outlines its synthesis, key reactive pathways, and detailed, field-tested protocols for its conversion into valuable downstream synthons, such as α-methoxy carboxylic acids and sterically hindered ketones.

Introduction: The Strategic Value of α-Alkoxy Nitriles

In the landscape of pharmaceutical development, the efficient synthesis of molecules with high three-dimensional complexity is paramount. α-Alkoxy nitriles, such as 1-Methoxycyclohexane-1-carbonitrile, are a class of intermediates that serve as masked carbonyls and versatile building blocks. The presence of the methoxy group on the same carbon as the nitrile offers several strategic advantages:

  • Stabilization and Masking: The methoxy group serves as a stable protecting group for a tertiary hydroxyl functionality, preventing undesired side reactions that might occur with a classic cyanohydrin.

  • Access to Quaternary Centers: It provides a pre-formed quaternary carbon, a common motif in many biologically active molecules that can enhance potency and modulate pharmacokinetic properties.

  • Diverse Reactivity: The nitrile group is a synthetic linchpin, capable of being transformed into an amine, a carboxylic acid, or a ketone, providing multiple pathways for molecular elaboration.[1]

This application note will explore the practical synthesis and subsequent transformations of 1-Methoxycyclohexane-1-carbonitrile, providing robust protocols to leverage its synthetic potential.

Physicochemical and Spectroscopic Data

A thorough understanding of the intermediate's properties is critical for its effective use and purification.

PropertyValueSource
Molecular Formula C₈H₁₃NOCalculated
Molecular Weight 139.19 g/mol Calculated
IUPAC Name 1-methoxycyclohexane-1-carbonitrileN/A
Appearance Colorless to pale yellow liquid (Predicted)N/A
Boiling Point Not available; estimated >180 °CN/A
Solubility Soluble in common organic solvents (e.g., DCM, Ether, EtOAc)N/A

Table 1: Physicochemical Properties of 1-Methoxycyclohexane-1-carbonitrile.

Spectroscopic TechniqueCharacteristic SignalRationale
FT-IR (neat, cm⁻¹)~2240 cm⁻¹ (weak to medium)C≡N (nitrile) stretch. The lack of an α-hydrogen reduces intensity.
~2850-2950 cm⁻¹ (strong)C-H alkane stretches from the cyclohexane ring and methoxy group.
~1080-1120 cm⁻¹ (strong)C-O-C (ether) stretch.
¹³C NMR (CDCl₃, ppm)~120 ppmNitrile carbon (C≡N).
~75-80 ppmQuaternary carbon (C-O).
~50-55 ppmMethoxy carbon (-OCH₃).
~20-40 ppmCyclohexane carbons (-CH₂-).
¹H NMR (CDCl₃, ppm)~3.4 ppm (singlet, 3H)Methoxy protons (-OCH₃).
~1.5-2.0 ppm (multiplet, 10H)Cyclohexane ring protons.
Mass Spec. (EI) M⁺ at m/z 139Molecular ion.
Fragments at m/z 124 (M-CH₃), m/z 110 (M-C₂H₅)Common fragmentation patterns for cyclic ethers and alkyl chains.[2][3]

Table 2: Predicted Spectroscopic Data for Characterization.

Synthesis and Handling

Proposed Synthesis Pathway

The most direct and industrially scalable synthesis of 1-Methoxycyclohexane-1-carbonitrile involves a one-pot reaction from cyclohexanone. This procedure is an adaptation of the well-established formation of α-alkoxy nitriles.

G cluster_0 Synthesis Workflow A Cyclohexanone D Intermediate Silyl Ether A->D Nucleophilic Addition B TMSCN + Methanol B->D C Catalyst (e.g., ZnI₂ or TMSOTf) C->D Catalysis E 1-Methoxycyclohexane- 1-carbonitrile D->E In-situ Methanolysis F Workup & Purification (Distillation or Chromatography) E->F Isolation

Diagram 1: Proposed synthesis workflow for 1-Methoxycyclohexane-1-carbonitrile.

Protocol: Synthesis of 1-Methoxycyclohexane-1-carbonitrile

Causality Statement: This protocol utilizes trimethylsilyl cyanide (TMSCN) as a safer and more soluble cyanide source than alkali metal cyanides. A Lewis acid catalyst activates the carbonyl group of cyclohexanone, facilitating nucleophilic attack by the cyanide. The reaction is performed in an excess of methanol, which serves as both a solvent and the methoxy source, trapping the intermediate silyl ether in situ.

Materials:

  • Cyclohexanone (1.0 eq)

  • Trimethylsilyl cyanide (TMSCN, 1.2 eq)

  • Anhydrous Methanol (MeOH, 5-10 volumes)

  • Zinc Iodide (ZnI₂, 0.1 eq) or Trimethylsilyl trifluoromethanesulfonate (TMSOTf, 0.05 eq)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aq. NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Diethyl ether or Dichloromethane (DCM) for extraction

Procedure:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add cyclohexanone and anhydrous methanol.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Catalyst Addition: Add the Lewis acid catalyst (ZnI₂) to the stirred solution.

  • TMSCN Addition: Add TMSCN dropwise via syringe over 20-30 minutes, ensuring the internal temperature does not exceed 5 °C.

    • Expert Insight: Slow addition is crucial to control the exotherm and prevent side reactions.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the disappearance of cyclohexanone by TLC or GC-MS.

  • Quenching: Once the reaction is complete, cool the mixture back to 0 °C and slowly quench by adding saturated aqueous NaHCO₃ solution until gas evolution ceases. This neutralizes the catalyst and hydrolyzes any remaining TMSCN.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether or DCM (3x volumes).

  • Washing: Wash the combined organic layers sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by vacuum distillation or flash column chromatography on silica gel to yield the pure 1-Methoxycyclohexane-1-carbonitrile.

Safety and Handling

1-Methoxycyclohexane-1-carbonitrile should be handled with care, following standard laboratory safety procedures for nitriles and ethers.

  • Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and nitrile gloves.[4] All manipulations should be performed in a well-ventilated chemical fume hood.[4][5]

  • Inhalation/Contact: Harmful if swallowed, inhaled, or in contact with skin.[6] May cause respiratory, skin, and serious eye irritation.[4] In case of contact, rinse the affected area immediately with plenty of water.[7]

  • Fire Safety: The compound is expected to be a combustible liquid.[6] Keep away from heat, sparks, and open flames. Use spark-proof equipment.[8]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.[4] Do not allow the product to enter drains.[5]

Applications in Pharmaceutical Synthesis

The true value of this intermediate lies in the selective transformation of its nitrile functionality.

G cluster_0 Key Transformations A 1-Methoxycyclohexane- 1-carbonitrile B 1-Methoxycyclohexane- 1-carboxylic Acid A->B Acid or Base Hydrolysis (e.g., 6M HCl, reflux) C 1-Acyl-1-methoxy- cyclohexane (Ketone) A->C 1. Grignard (R-MgBr) 2. H₃O⁺ Workup D (1-Methoxycyclohexyl)- methylamine (Amine) A->D Reduction (e.g., LiAlH₄ or H₂/Raney Ni)

Sources

Method

Application Notes &amp; Protocols for the Synthesis of 1-Methoxycyclohexane-1-carboxylic Acid Precursors

Abstract This document provides a comprehensive guide for the laboratory-scale synthesis of 1-methoxycyclohexane-1-carboxylic acid, a valuable building block in medicinal chemistry and drug development. The synthetic str...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the laboratory-scale synthesis of 1-methoxycyclohexane-1-carboxylic acid, a valuable building block in medicinal chemistry and drug development. The synthetic strategy hinges on the preparation of a key precursor, 1-hydroxycyclohexanecarbonitrile (cyclohexanone cyanohydrin), followed by a two-step sequence of methylation and hydrolysis. This guide offers detailed, step-by-step protocols, explains the underlying chemical principles, and emphasizes critical safety considerations. The content is designed for researchers, scientists, and professionals in the field of organic synthesis and drug discovery, providing them with the necessary information to confidently replicate and adapt these procedures.

Introduction: Strategic Importance and Synthetic Rationale

1-Methoxycyclohexane-1-carboxylic acid and its derivatives are of significant interest in the pharmaceutical industry due to their potential as scaffolds in the design of novel therapeutic agents. The rigid cyclohexyl core, combined with the stereoelectronic properties of the methoxy and carboxylic acid functionalities at a quaternary center, offers a unique three-dimensional architecture for probing biological targets.

The synthetic route detailed herein was designed for efficiency, reliability, and scalability. It commences with the readily available and inexpensive starting material, cyclohexanone. The key strategic decision is the formation of the cyanohydrin, 1-hydroxycyclohexanecarbonitrile. This intermediate is pivotal as it introduces the nitrile group, a versatile precursor to the carboxylic acid, and a hydroxyl group that can be readily methylated.

The overall synthetic pathway can be visualized as follows:

Synthetic_Pathway Cyclohexanone Cyclohexanone Cyanohydrin 1-Hydroxycyclohexanecarbonitrile Cyclohexanone->Cyanohydrin NaCN, H₂O Methoxy_Nitrile 1-Methoxycyclohexanecarbonitrile Cyanohydrin->Methoxy_Nitrile 1. NaH 2. CH₃I Target_Molecule 1-Methoxycyclohexane-1-carboxylic Acid Methoxy_Nitrile->Target_Molecule H₂SO₄, H₂O, Heat

Caption: Overall synthetic workflow for 1-methoxycyclohexane-1-carboxylic acid.

Experimental Protocols

Synthesis of the Key Precursor: 1-Hydroxycyclohexanecarbonitrile

The initial and crucial step is the formation of the cyanohydrin from cyclohexanone. This reaction is a nucleophilic addition to the carbonyl group.[1][2] The cyanide ion (CN⁻), a potent nucleophile, attacks the electrophilic carbonyl carbon of cyclohexanone. The resulting tetrahedral intermediate is then protonated to yield the cyanohydrin.[2]

Reaction Mechanism: Cyanohydrin Formation

Cyanohydrin_Formation cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Protonation Cyclohexanone Alkoxide Cyclohexanone->Alkoxide CN- ⁻C≡N Alkoxide2 Cyanohydrin Alkoxide2->Cyanohydrin H2O H₂O OH- OH⁻

Caption: Mechanism of cyanohydrin formation from cyclohexanone.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
Cyclohexanone98.1450.0 g0.509
Sodium Cyanide (NaCN)49.0127.5 g0.561
Water (deionized)18.02100 mL-
Diethyl ether74.12As needed-
Anhydrous MgSO₄120.37As needed-

!!! SAFETY ADVISORY !!!

Sodium cyanide and its solutions are highly toxic.[3][4][5] Hydrogen cyanide (HCN) gas, which is extremely poisonous, can be liberated upon contact with acids.[3][4] All operations involving sodium cyanide must be performed in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and nitrile gloves. Have a cyanide antidote kit readily accessible and ensure all personnel are trained in its use. Neutralize all cyanide-containing waste with an oxidizing agent (e.g., sodium hypochlorite) before disposal, following institutional safety guidelines.

Protocol:

  • In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve sodium cyanide (27.5 g, 0.561 mol) in deionized water (100 mL).

  • Cool the solution to 0-5 °C using an ice-water bath.

  • Slowly add cyclohexanone (50.0 g, 0.509 mol) dropwise from the dropping funnel over a period of 1 hour, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, continue to stir the mixture at 0-5 °C for an additional 2 hours.

  • Transfer the reaction mixture to a separatory funnel and extract with diethyl ether (3 x 100 mL).

  • Combine the organic layers and wash with brine (2 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • The resulting crude product is typically a pale yellow oil or a low-melting solid and is often of sufficient purity for the next step. If necessary, it can be purified by vacuum distillation.

Characterization of 1-Hydroxycyclohexanecarbonitrile:

  • Appearance: Colorless to pale yellow solid or oil.[6]

  • Melting Point: 32-36 °C.[7]

  • Boiling Point: 132 °C at 19 mmHg.[7]

  • IR (Infrared) Spectroscopy (cm⁻¹): 3400 (broad, O-H), 2940, 2860 (C-H), 2240 (C≡N).

  • ¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy (CDCl₃, δ): 1.60-1.80 (m, 10H, cyclohexyl), 3.50 (s, 1H, OH).

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy (CDCl₃, δ): 22.5, 24.8, 37.5 (cyclohexyl CH₂), 70.0 (C-OH), 122.0 (C≡N).

Methylation of 1-Hydroxycyclohexanecarbonitrile

The hydroxyl group of the cyanohydrin is methylated using a strong base to form an alkoxide, which then undergoes a Williamson ether synthesis with methyl iodide.[8][9][10] Sodium hydride is an effective base for deprotonating the tertiary alcohol.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
1-Hydroxycyclohexanecarbonitrile125.1725.0 g0.200
Sodium Hydride (NaH, 60% in mineral oil)24.008.8 g0.220
Methyl Iodide (CH₃I)141.9431.2 g (13.7 mL)0.220
Anhydrous Tetrahydrofuran (THF)72.11250 mL-
Saturated aqueous NH₄Cl53.49As needed-

!!! SAFETY ADVISORY !!!

Sodium hydride is a flammable solid and reacts violently with water to produce hydrogen gas. Handle under an inert atmosphere (e.g., nitrogen or argon). Methyl iodide is a toxic and volatile alkylating agent. All operations should be conducted in a well-ventilated fume hood.

Protocol:

  • To a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a nitrogen inlet, and a dropping funnel, add sodium hydride (8.8 g of 60% dispersion in mineral oil, 0.220 mol).

  • Wash the sodium hydride with anhydrous hexanes (3 x 20 mL) to remove the mineral oil, decanting the hexanes carefully each time under a stream of nitrogen.

  • Add anhydrous THF (150 mL) to the flask.

  • Dissolve 1-hydroxycyclohexanecarbonitrile (25.0 g, 0.200 mol) in anhydrous THF (100 mL) and add it dropwise to the sodium hydride suspension at 0 °C.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour, or until hydrogen evolution ceases.

  • Cool the mixture back to 0 °C and add methyl iodide (31.2 g, 0.220 mol) dropwise, maintaining the temperature below 10 °C.

  • After the addition, allow the reaction to warm to room temperature and stir overnight.

  • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution until no more gas evolves.

  • Extract the mixture with diethyl ether (3 x 100 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product, 1-methoxycyclohexanecarbonitrile, can be purified by vacuum distillation.

Characterization of 1-Methoxycyclohexanecarbonitrile:

  • ¹H NMR (Predicted): Similar to the starting material but with a singlet for the methoxy group around 3.3-3.4 ppm and the absence of the OH proton.

  • ¹³C NMR (Predicted): A new signal for the methoxy carbon around 50-55 ppm.

  • IR (Predicted): Absence of the broad O-H stretch around 3400 cm⁻¹. The C≡N stretch will remain around 2240 cm⁻¹.

Hydrolysis of 1-Methoxycyclohexanecarbonitrile to 1-Methoxycyclohexane-1-carboxylic Acid

The final step is the hydrolysis of the nitrile to a carboxylic acid. Both acidic and basic conditions can be employed for nitrile hydrolysis.[11][12] Acid-catalyzed hydrolysis is chosen here to avoid potential side reactions associated with strong bases.[11][13]

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
1-Methoxycyclohexanecarbonitrile139.1920.0 g0.144
Sulfuric Acid (H₂SO₄, concentrated)98.0830 mL-
Water18.0260 mL-
Diethyl ether74.12As needed-
Saturated aqueous NaHCO₃84.01As needed-

Protocol:

  • In a 250 mL round-bottom flask equipped with a reflux condenser, combine 1-methoxycyclohexanecarbonitrile (20.0 g, 0.144 mol), water (60 mL), and concentrated sulfuric acid (30 mL). Caution: Add the acid slowly to the water while cooling the flask in an ice bath.

  • Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC or GC.

  • Cool the reaction mixture to room temperature and pour it over crushed ice.

  • Extract the aqueous mixture with diethyl ether (3 x 100 mL).

  • Combine the organic layers and wash with water (2 x 50 mL).

  • Extract the carboxylic acid from the organic layer into a saturated aqueous sodium bicarbonate (NaHCO₃) solution (3 x 75 mL).

  • Carefully acidify the combined aqueous bicarbonate extracts with concentrated HCl until the pH is ~1-2, which will precipitate the carboxylic acid.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry in a vacuum oven. If the product is an oil, extract it with diethyl ether, dry the organic layer over anhydrous MgSO₄, and concentrate.

Characterization of 1-Methoxycyclohexane-1-carboxylic Acid:

  • Molecular Formula: C₈H₁₄O₃[3]

  • Molecular Weight: 158.19 g/mol [3]

  • IR (Predicted): A very broad O-H stretch from 2500-3300 cm⁻¹ and a C=O stretch around 1710 cm⁻¹.[14]

  • ¹H NMR (Predicted): The carboxylic acid proton will appear as a broad singlet far downfield (10-12 ppm).[14] The methoxy singlet will be around 3.3-3.4 ppm, and the cyclohexyl protons will be in the 1.2-2.0 ppm range.

  • ¹³C NMR (Predicted): The carbonyl carbon will be in the 175-185 ppm region.[14]

Conclusion

The protocols detailed in this application note provide a robust and reproducible pathway for the synthesis of 1-methoxycyclohexane-1-carboxylic acid from cyclohexanone. By carefully following the step-by-step instructions and adhering to the safety precautions, researchers can efficiently produce this valuable synthetic intermediate. The modular nature of this synthesis also allows for the potential preparation of analogs by varying the starting ketone or the alkylating agent in the Williamson ether synthesis step.

References

  • PubChem. (n.d.). 1-methoxycyclohexane-1-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • 911Metallurgist. (2016, January 25). Sodium Cyanide Safety. Retrieved from [Link]

  • Taekwang. (n.d.). Sodium Cyanide Safety Handling Guide. Retrieved from [Link]

  • University of Illinois. (2014, March 24). Cyanides. Division of Research Safety. Retrieved from [Link]

  • OrgoSolver. (n.d.). Carbonyl Additions: Cyanohydrin Formation (HCN, NaCN/HCl, TMSCN). Retrieved from [Link]

  • Chemistry LibreTexts. (2025, January 19). 19.6: Nucleophilic Addition of HCN - Cyanohydrin Formation. Retrieved from [Link]

  • ChemSynthesis. (2025, May 20). 1-hydroxycyclohexanecarbonitrile. Retrieved from [Link]

  • German-Spanish University. (n.d.). Williamson's synthesis of ethers. Retrieved from [Link]

  • Chemistry Steps. (2022, November 13). The Williamson Ether Synthesis. Retrieved from [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

  • YouTube. (2021, March 20). 180 CHM2211 Synthesis of Carboxylic Acids by Acid Catalyzed Nitrile Hydrolysis. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Making Carboxylic Acids by the Hydrolysis of Nitriles. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, January 19). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • LookChem. (n.d.). 1-Hydroxycyclohexanecarbonitrile. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Preventing elimination side reactions in alpha-alkoxy nitriles

A Guide to Preventing and Troubleshooting Elimination Side Reactions Welcome to the Technical Support Center for alpha-alkoxy nitriles. This guide is designed for researchers, scientists, and drug development professiona...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Preventing and Troubleshooting Elimination Side Reactions

Welcome to the Technical Support Center for alpha-alkoxy nitriles. This guide is designed for researchers, scientists, and drug development professionals who are working with these versatile synthetic intermediates. As a Senior Application Scientist, my goal is to provide you with in-depth technical guidance, field-proven insights, and practical troubleshooting strategies to help you minimize unwanted elimination side reactions and maximize the yield of your desired substitution products.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of elimination side reactions in alpha-alkoxy nitriles?

A1: The primary cause is the presence of an acidic alpha-proton, which can be abstracted by a base. The pKa of the alpha-proton in a typical nitrile is around 31.[1][2] The resulting carbanion can then undergo a β-elimination reaction, particularly if the alkoxy group is a good leaving group or if there are other stabilizing features for the resulting alkene.

Q2: Under what conditions is elimination most likely to occur?

A2: Elimination is favored by several factors:

  • Strong, sterically hindered bases: Bases like potassium tert-butoxide (t-BuOK) are more likely to act as a base rather than a nucleophile, promoting proton abstraction.[3][4][5]

  • Higher reaction temperatures: Increased temperature generally favors elimination over substitution.[4][6][7]

  • Substrate structure: The structure of the alpha-alkoxy nitrile itself plays a crucial role. Increased steric hindrance around the reaction center can favor elimination.[8][9][10]

Q3: How can I prevent or minimize these elimination reactions?

A3: Several strategies can be employed:

  • Choice of Base: Utilize a non-nucleophilic, sterically hindered base that is strong enough to deprotonate the alpha-carbon but is too bulky to act as a nucleophile.[3][11][12] Lithium diisopropylamide (LDA) is a common choice for this purpose.[3][11][12][13]

  • Low-Temperature Control: Performing the reaction at low temperatures (e.g., -78 °C) favors the kinetic product, which is often the desired substitution product, over the thermodynamically favored elimination product.[6][14][15]

  • Solvent Selection: The choice of solvent can influence the reaction pathway. Polar aprotic solvents are often used in these reactions.

Troubleshooting Guides

Scenario 1: Significant formation of an unsaturated nitrile (alkene) byproduct.

Problem: You are attempting to alkylate an alpha-alkoxy nitrile, but you are observing a significant amount of the corresponding α,β-unsaturated nitrile.

Troubleshooting Steps:

  • Lower the Reaction Temperature: This is the most critical first step. Immediately lower the temperature of your deprotonation and alkylation steps to -78 °C (a dry ice/acetone bath). This will favor the kinetically controlled substitution pathway.[6][14][15]

  • Change Your Base: If you are using a base like sodium ethoxide or potassium tert-butoxide, switch to a more sterically hindered, non-nucleophilic base like Lithium Diisopropylamide (LDA) or Lithium Tetramethylpiperidide (LiTMP).[3][11][12] These bases are excellent for generating enolates for substitution while minimizing elimination.[12][13]

  • Order of Addition: Add the alpha-alkoxy nitrile solution slowly to a pre-cooled solution of the base at -78 °C. This ensures that the nitrile is immediately deprotonated under kinetically controlled conditions. After deprotonation is complete, add the electrophile (e.g., alkyl halide) to the solution at the same low temperature.

Protocol for Kinetic Alkylation of an Alpha-Alkoxy Nitrile:

  • In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), prepare a solution of diisopropylamine in anhydrous tetrahydrofuran (THF).

  • Cool the flask to -78 °C using a dry ice/acetone bath.

  • Slowly add an equimolar amount of n-butyllithium (n-BuLi) to the diisopropylamine solution. Stir for 30 minutes at -78 °C to generate LDA.

  • In a separate flame-dried flask, prepare a solution of your alpha-alkoxy nitrile in anhydrous THF.

  • Slowly add the alpha-alkoxy nitrile solution to the LDA solution at -78 °C via a cannula or syringe. Stir for 1 hour at this temperature.

  • Slowly add your electrophile (e.g., methyl iodide) to the reaction mixture at -78 °C.

  • Allow the reaction to stir at -78 °C for several hours, monitoring by TLC.

  • Quench the reaction at -78 °C by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Allow the mixture to warm to room temperature and proceed with standard aqueous workup and purification.

Scenario 2: Low yield of desired product and recovery of starting material.

Problem: The reaction is not proceeding to completion, and you are recovering a significant amount of your starting alpha-alkoxy nitrile.

Troubleshooting Steps:

  • Check the pKa of Your Substrate: The acidity of the alpha-proton can vary. If your substrate is less acidic, you may need a stronger base. The pKa of a typical nitrile alpha-proton is around 31.[1]

  • Verify Base Activity: Ensure that your base is active. n-Butyllithium solutions should be titrated periodically. Solid bases like sodium hydride should be fresh and properly stored.

  • Increase Deprotonation Time: It's possible that the deprotonation step is slow. Increase the time the alpha-alkoxy nitrile is stirred with the base before adding the electrophile.

  • Consider a Stronger Base: If LDA is not effective, consider a stronger, non-nucleophilic base like a phosphazene base, though these are less common and more expensive.[3]

Understanding the Competing Pathways: Substitution vs. Elimination

The competition between substitution (the desired reaction) and elimination (the side reaction) is a classic theme in organic chemistry.[8][10] The choice of reagents and reaction conditions determines which pathway is favored.

Diagram of Competing Pathways:

G cluster_0 Reaction Conditions cluster_1 Reaction Pathways Base Base Deprotonation Deprotonation Base->Deprotonation Temperature Temperature Beta-Elimination (E2) Beta-Elimination (E2) Temperature->Beta-Elimination (E2) Alpha-Alkoxy Nitrile Alpha-Alkoxy Nitrile Carbanion Intermediate Carbanion Intermediate Alpha-Alkoxy Nitrile->Carbanion Intermediate Deprotonation Substitution Product Substitution Product Carbanion Intermediate->Substitution Product Alkylation (SN2) Elimination Product Elimination Product Carbanion Intermediate->Elimination Product Beta-Elimination (E2)

Caption: Decision tree for minimizing elimination.

Key Parameters for Base Selection

The choice of base is paramount in controlling the outcome of your reaction. Here is a comparison of commonly used bases:

BasepKa of Conjugate AcidKey FeaturesPrimary Application
Lithium Diisopropylamide (LDA) ~36 (in THF)[12]Strong, sterically hindered, non-nucleophilic.[3][11][12]Kinetic enolate formation for substitution.[12]
Potassium tert-Butoxide (t-BuOK) ~17 (in DMSO)Strong, bulky base.[3]Favors elimination reactions.[4][5]
Sodium Hydride (NaH) ~35Strong, non-nucleophilic, heterogeneous.[3]Deprotonation where nucleophilicity is a concern.
1,8-Diazabicycloundec-7-ene (DBU) ~13.5 (in water)[12]Strong, non-nucleophilic, often used for E2 eliminations.[3][12]Promoting elimination reactions.[12]

Visualizing the Mechanism of Beta-Elimination

Understanding the mechanism of the undesired beta-elimination is key to preventing it.

G start Alpha-Alkoxy Nitrile R-CH(OR')-CN base_attack Base (B:) attacks alpha-proton start->base_attack Step 1 carbanion Carbanion Intermediate R-C(-)(OR')-CN base_attack->carbanion elimination elimination carbanion->elimination Step 2 product Unsaturated Nitrile Product R-CH=C-CN elimination->product

Caption: Mechanism of beta-elimination.

By carefully selecting a sterically hindered base and maintaining low reaction temperatures, you can disfavor this pathway and promote the desired substitution reaction.

References

  • Non-nucleophilic base - Wikipedia. [Link]

  • Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions? - PMC. [Link]

  • Non-nucleophilic base - Grokipedia. [Link]

  • Kinetic vs. Thermodynamic Enolates Definition - Organic... - Fiveable. [Link]

  • Kinetic vs. Thermodynamic Enolates. [Link]

  • Nucleophilic substitution vs. elimination reactions. [Link]

  • Thermodynamic and kinetic reaction control - Wikipedia. [Link]

  • Kinetic Versus Thermodynamic Enolates - Master Organic Chemistry. [Link]

  • Kinetic and thermodynamic enolates (video) - Khan Academy. [Link]

  • Acidity-basicity of nitriles. [Link]

  • Non-nucleophilic bases – Knowledge and References - Taylor & Francis. [Link]

  • 6.18 Substitution versus Elimination. [Link]

  • Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions? | The Journal of Physical Chemistry A - ACS Publications. [Link]

  • Deciding SN1/SN2/E1/E2 (1) - The Substrate - Master Organic Chemistry. [Link]

  • Ch 8 : Substitution or Elimination ? - University of Calgary. [Link]

  • 11.12: A Summary of Reactivity - SN1, SN2, E1, E1cB, and E2 - Chemistry LibreTexts. [Link]

  • Organic Chemistry Alkyl Halides - Elimination Reactions. Free In-Depth Study Guide. [Link]

  • Nitrile anion - Wikipedia. [Link]

  • 9.8: Comparing Substitution and Elimination Reactions - Chemistry LibreTexts. [Link]

  • pKa list for alpha-hydrogens of carboxylic acids, nitro compounds, amides, aldehydes, ketones, esters, nitriles, amides and alkanes. Note – the pKa value is for the hydrogen highlighted in red and it may not be the alpha-hydrogen. | PharmaXChange.info. [Link]

  • How do they calculate the pKa of alpha hydrogen various organic compounds like aldehyde ketone nitrile etc. : r/chemistry - Reddit. [Link]

  • elimination v nucleophilic substitution in halogenoalkanes - Chemguide. [Link]

Sources

Optimization

Technical Support Center: Purification of 1-Methoxycyclohexanecarbonitrile

Welcome to the Technical Support Center for the purification of 1-Methoxycyclohexanecarbonitrile (CAS: 83268-57-9) . This guide is specifically engineered for research scientists and drug development professionals who re...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the purification of 1-Methoxycyclohexanecarbonitrile (CAS: 83268-57-9) . This guide is specifically engineered for research scientists and drug development professionals who require high-purity nitrile intermediates for downstream pharmaceutical synthesis.

Because 1-methoxycyclohexanecarbonitrile is typically synthesized via the cyanation of cyclohexanone dimethyl ketal using an isocyanide and TiCl₄ in dichloromethane[1], the crude mixture often contains unreacted ketal, titanium residues, and solvent traces. Distillation is the most effective purification method, provided that thermal degradation is strictly avoided.

Physicochemical Properties & Distillation Parameters

To design a self-validating distillation protocol, we must first establish the thermodynamic boundaries of the target molecule. Ethers of cyanohydrins lack the hydrogen bonding of their parent alcohols, resulting in a lower boiling point and higher volatility.

PropertyValueScientific Rationale / Source
Molecular Formula C₈H₁₃NOStandard chemical nomenclature.
Molecular Weight 139.20 g/mol Calculated mass.
Parent Compound BP 132 °C @ 19 mmHgBaseline established by 1-hydroxycyclohexanecarbonitrile[2].
Estimated Target BP ~95–105 °C @ 15 mmHgExtrapolated downward due to the methoxy group replacing the hydroxyl group (loss of H-bonding).
Recommended Bath Temp 120–140 °CProvides a sufficient thermal gradient without exceeding the decomposition threshold.

Experimental Workflow

The following diagram illustrates the logical progression from a crude reaction mixture to the isolated pure product.

Workflow N1 Crude Mixture (1-Methoxycyclohexanecarbonitrile) N2 Solvent Evaporation (Rotary Evaporator, 40°C) N1->N2 N3 Apparatus Assembly (Vigreux Column + Cold Trap) N2->N3 N4 High Vacuum Equilibration (< 20 mmHg) N3->N4 N5 Gradual Heating (Oil Bath: 120-140°C) N4->N5 N6 Fractional Collection N5->N6 N7 Forerun Fraction (Unreacted Ketal, <90°C) N6->N7 Vapor Temp < 90°C N8 Main Fraction (Pure Product, ~95-105°C) N6->N8 Vapor Temp ~95-105°C

Fig 1: Step-by-step vacuum distillation workflow for 1-methoxycyclohexanecarbonitrile.

Detailed Experimental Protocol

This methodology is designed as a self-validating system: each step contains a verification checkpoint to ensure the structural integrity of the compound is preserved.

Phase 1: System Preparation & Degassing
  • Transfer: Transfer the crude, post-aqueous-workup reaction mixture into a round-bottom flask (RBF). Checkpoint: Ensure the flask is no more than 50% full to provide adequate headspace and prevent bumping.

  • Degassing: Remove residual low-boiling solvents (e.g., dichloromethane[1]) using a rotary evaporator at 40 °C and 50 mbar.

  • Nucleation: Add a PTFE-coated magnetic stir bar or a small amount of glass wool to provide nucleation sites for smooth boiling.

Phase 2: Apparatus Assembly
  • Column Selection: Assemble a short-path distillation setup equipped with a 10–15 cm Vigreux column. Causality: The Vigreux column provides the necessary theoretical plates to separate the unreacted cyclohexanone dimethyl ketal (which boils lower) from the target nitrile.

  • Sealing: Apply a thin layer of high-vacuum grease to all ground-glass joints to ensure a hermetic seal.

  • Pump Protection: Connect the system to a high-vacuum pump equipped with a liquid nitrogen or dry ice/acetone cold trap. Causality: Any trace HCN or volatile organics generated during heating must be trapped to prevent degradation of the vacuum pump oil.

Phase 3: Distillation Execution
  • Vacuum Equilibration: Turn on the vacuum pump and allow the system pressure to stabilize below 20 mmHg. Checkpoint: Do not apply heat until the pressure is completely stable. A fluctuating vacuum indicates a leak, which will cause oxidation and unpredictable boiling points.

  • Gradient Heating: Lower the RBF into an oil bath. Gradually increase the bath temperature to 120 °C.

  • Forerun Collection: Collect the initial fraction where the vapor temperature is < 90 °C. This fraction contains unreacted ketal and trace solvent impurities.

  • Main Fraction: Once the vapor temperature plateaus (expected ~95–105 °C at 15 mmHg), switch the receiving flask using a cow adapter or vacuum-safe manifold to collect the pure 1-methoxycyclohexanecarbonitrile.

  • Shutdown: Remove the heat source, allow the system to cool to room temperature under vacuum, and then carefully backfill the apparatus with inert gas (nitrogen or argon).

Troubleshooting & FAQs

Q1: My product is turning dark brown/black in the distillation pot. What is happening?

A: This indicates thermal degradation. α-Alkoxy nitriles are highly susceptible to retro-cyanation or elimination reactions when exposed to excessive thermal stress (>150 °C). Ensure your vacuum is strong (< 20 mmHg) to lower the required boiling point[2], and avoid localized overheating by using a well-stirred oil bath rather than a heating mantle.

Decomposition A 1-Methoxycyclohexanecarbonitrile (Target) B Thermal Stress (> 150°C, Poor Vacuum) A->B C Retro-cyanation / Elimination B->C D Cyclohexanone + HCN + Methanol C->D

Fig 2: Thermal degradation pathway of 1-methoxycyclohexanecarbonitrile under excessive heat.

Q2: The distillation is bumping violently despite the magnetic stirrer. How can I prevent this?

A: Bumping occurs due to the superheating of a viscous crude mixture or the sudden release of dissolved gases. Solution: Ensure complete solvent degassing on the rotary evaporator prior to high-vacuum distillation. If bumping persists, introduce a capillary nitrogen bleed to provide a continuous stream of micro-bubbles, which ensures smooth and continuous boiling under deep vacuum.

Q3: How do I effectively separate the unreacted cyclohexanone dimethyl ketal from the target product?

A: The ketal precursor has a lower boiling point than the target nitrile. By utilizing a Vigreux column, you increase the theoretical plates of your setup, allowing for fractional separation. Carefully monitor the vapor temperature; the ketal will elute entirely in the forerun. Only rotate your cow adapter to collect the main fraction when the vapor temperature strictly plateaus at the expected boiling point of the nitrile.

Q4: The vapor temperature suddenly dropped, but there is still liquid in the pot. Is the distillation complete?

A: A sudden drop in vapor temperature usually indicates one of two scenarios:

  • The target compound has been completely distilled, and the remaining liquid is high-boiling polymeric residue or tar.

  • There has been a sudden loss of vacuum, causing the boiling point of the compound to rise above the current bath temperature. Check your pressure gauge and joint seals immediately.

References

  • Title: 1-methoxycyclohexanecarbonitrile - CAS号83268-57-9 - 摩熵化学 (Synthesis of 1-methoxycyclohexanecarbonitrile via cyclohexanone dimethyl ketal)
  • Title: Buy 1-Hydroxycyclohexanecarbonitrile | 931-97-5 (Boiling point dynamics of parent cyanohydrin)

Sources

Troubleshooting

Technical Support Center: Troubleshooting 1,1-Disubstituted Cyclohexane Nitriles

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the unique synthetic challenges posed by 1,1-disubstituted cyclohexane nitriles.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the unique synthetic challenges posed by 1,1-disubstituted cyclohexane nitriles.

The quaternary 1-position of a cyclohexane ring creates a neopentyl-like steric environment. The axial protons (at C3 and C5) combined with the equatorial bulk of the secondary substituent create a severe steric shield around the nitrile carbon. This physical barrier blocks the Bürgi-Dunitz trajectory required for standard nucleophiles, hydrides, and water molecules to attack the nitrile carbon, leading to failed reactions, poor yields, or molecular degradation under forcing conditions.

Below is our comprehensive troubleshooting guide to overcoming these steric barriers through mechanistic precision.

Section 1: Hydrolysis of Hindered Nitriles (Nitrile → Amide)

Q: Why do standard acidic or basic hydrolysis conditions fail or degrade my 1,1-disubstituted cyclohexane nitrile? A: Standard hydration requires an external nucleophile (water or hydroxide) to penetrate the steric shield of the cyclohexane ring. To force this thermodynamically unfavorable collision, chemists often resort to extreme heat and concentrated acids/bases (e.g., >100 °C in H₂SO₄). However, these forcing conditions induce causality failures: the extreme environment triggers unwanted side reactions (such as retro-aldol cleavage, elimination, or epimerization) before hydration can occur. Furthermore, because amide hydrolysis is kinetically faster than hindered nitrile hydrolysis under these conditions, it is nearly impossible to isolate the primary amide without over-hydrolyzing to the carboxylic acid[1].

Q: How can I cleanly hydrolyze a sterically hindered nitrile to a primary amide without degrading my molecule? A: The most effective solution is to bypass external nucleophilic attack entirely by using the1 ([PtH{(PMe₂O)₂H}(PMe₂OH)])[1][2].

Mechanistic Causality: This platinum-based catalyst operates via an intramolecular delivery mechanism. The sterically hindered nitrile first coordinates to the cationic Platinum center, activating the electrophile. Because the nitrile is now tethered to the metal, a hydroxyphosphine ligand (P-OH) on the catalyst can swing around and attack the nitrile carbon intramolecularly, forming a 5-membered metallacycle[3][4]. This completely bypasses the external steric shield[4].

Catalytic cycle of the Ghaffar-Parkins catalyst overcoming steric hindrance via intramolecular attack.

Self-Validating Protocol: Ghaffar-Parkins Hydration
  • Initiation: In a round-bottom flask open to air, dissolve the hindered nitrile in a 1:1 mixture of Ethanol and Water (0.2 M concentration).

  • Catalyst Addition: Add 2 mol% of the Ghaffar-Parkins catalyst. Validation Cue: The mixture will form a homogenous pale yellow or clear solution.

  • Thermal Activation: Attach a reflux condenser and heat the mixture in an oil bath at 80 °C for 5-12 hours. Validation Cue: Monitor by TLC (e.g., 5% MeOH in DCM). The reaction is complete when the high-Rf non-polar nitrile spot is entirely replaced by a baseline-hugging, highly polar amide spot.

  • Workup: Cool to 23 °C and concentrate under reduced pressure to remove ethanol. Extract the aqueous residue with Dichloromethane (3 x 20 mL).

  • Verification: Dry the organic layers over anhydrous Na₂SO₄, filter, and concentrate. Validation Cue: IR spectroscopy of the crude solid must show the disappearance of the sharp C≡N stretch (~2250 cm⁻¹) and the appearance of strong C=O (~1650 cm⁻¹) and N-H (~3200-3400 cm⁻¹) stretches.[2][5]

Section 2: Reduction of Hindered Nitriles (Nitrile → Primary Amine)

Q: My LAH (Lithium Aluminum Hydride) reduction gives low yields and unreacted starting material. What is the cause? A: LAH exists as bulky tetrameric and polymeric aggregates in ethereal solvents. To reduce a nitrile, the nitrogen must coordinate to the aluminum, followed by a direct hydride transfer to the carbon. The 1,1-disubstituted environment physically blocks the bulky Al-H species from achieving the necessary transition state geometry, resulting in stalled reactions[6].

Q: What is the best alternative for reducing these resistant nitriles to primary amines? A: You must transition from bulky hydride donors to surface-mediated or sterically unencumbered methods. Catalytic hydrogenation using Raney Nickel with an ammonia additive is the gold standard here. The flat nitrile adsorbs onto the heterogeneous nickel surface, directing the steric bulk of the cyclohexane ring away from the catalyst, allowing sequential hydrogen addition. Alternatively, 7 activated by catalytic LiBH₄ is a highly effective homogeneous alternative for aliphatic hindered nitriles[7].

Self-Validating Protocol: Raney Nickel Hydrogenation
  • Preparation: In a high-pressure hydrogenation vessel, dissolve the 1,1-disubstituted cyclohexane nitrile in 7 N methanolic ammonia (10 mL/mmol). Validation Cue: The solution should be clear and test strongly basic (pH > 10) to pH paper. The ammonia is critical to prevent the intermediate imine from reacting with the primary amine product, which would yield unwanted secondary amines.

  • Catalyst Loading: Add an aqueous slurry of active Raney Nickel (approx. 20% w/w relative to substrate). Caution: Raney Ni is highly pyrophoric; it must remain wet at all times.

  • Pressurization: Seal the vessel, purge with N₂ three times, then purge with H₂ three times. Pressurize to 50 psi with H₂.

  • Reaction: Stir vigorously at room temperature for 12-24 hours. Validation Cue: Monitor the pressure gauge. The pressure will steadily drop as hydrogen is consumed. The reaction is complete when the pressure stabilizes and ceases to drop for 2 consecutive hours.

  • Isolation: Vent the H₂ gas safely and purge with N₂. Filter the mixture through a pad of Celite to remove the catalyst, washing the pad with excess methanol. Validation Cue: The filtrate must be perfectly clear and free of black particulates. Concentrate under reduced pressure to yield the primary amine.

Section 3: Strategic Decision Workflows & Quantitative Data

To streamline your troubleshooting process, utilize the decision matrix and quantitative data tables below to select the optimal synthetic route based on your target and functional group tolerance.

Decision matrix for transforming sterically hindered 1,1-disubstituted cyclohexane nitriles.

Table 1: Quantitative Comparison of Nitrile Hydrolysis Methods
MethodReagents & ConditionsYield (Hindered Nitriles)Chemotolerance
Standard Acidic H₂SO₄ / H₂O, >100 °C< 20%Very Low (Cleaves protecting groups)
Standard Basic KOH / EtOH / H₂O, >100 °C< 30%Low (Causes base-catalyzed epimerization)
Ghaffar-Parkins [Pt] cat., EtOH/H₂O, 80 °C> 90% Very High (Tolerates acid/base sensitive groups)
Table 2: Quantitative Comparison of Nitrile Reduction Methods
MethodReagents & ConditionsYield (Hindered Nitriles)Primary Issue / Limitation
LAH Reduction LiAlH₄, THF, Reflux10 - 40%Severe steric clash prevents hydride transfer
Catalytic Hydrogenation Raney Ni, NH₃, H₂ (50 psi), 25 °C85 - 95% Requires specialized high-pressure equipment
Aminoborane Reduction BH₂N(iPr)₂ / LiBH₄, THF, 65 °C80 - 90% Generates H₂ gas; requires careful venting
References
  • Source: Organic Syntheses (orgsyn.org)
  • Source: The Royal Society of Chemistry (rsc.org)
  • Source: Organic Chemistry Portal (organic-chemistry.org)

Sources

Optimization

Technical Support Center: Optimizing Ketone to Aminonitrile Conversion

Welcome to the Technical Support Center. The multi-component Strecker synthesis of α-aminonitriles from ketones is notoriously challenging.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. The multi-component Strecker synthesis of α-aminonitriles from ketones is notoriously challenging. Unlike aldehydes, ketones suffer from high steric hindrance and lower electrophilicity, frequently resulting in stalled reactions, poor yields, or excessive reaction times.

As a Senior Application Scientist, I have designed this guide to move beyond generic protocols. Here, we diagnose the kinetic bottlenecks of the ketone Strecker reaction and provide field-proven, self-validating methodologies to optimize your reaction times.

Part 1: Diagnostic Workflow

Before adjusting your protocol, you must identify where the catalytic cycle is failing. Use the diagnostic flowchart below to pinpoint the kinetic bottleneck in your specific substrate scope.

StreckerTroubleshooting Start Reaction Stalled: Ketone to Aminonitrile CheckImine Diagnostic Check: Is the Ketimine Intermediate Present? Start->CheckImine NoImine Issue: Poor Ketimine Formation (Steric/Electronic Hindrance) CheckImine->NoImine No (Starting Material Remains) YesImine Issue: Poor Cyanide Addition (Weak Nucleophilicity of TMSCN) CheckImine->YesImine Yes (Imine Pools) AddLewisAcid Solution: Add Lewis Acid (e.g., Ga(OTf)3) Switch to Non-Coordinating Solvent NoImine->AddLewisAcid Success Successful Conversion to α-Aminonitrile AddLewisAcid->Success Electrophilic Activation ActivateTMSCN Solution: Activate Imine/TMSCN (Use Pd-complex or AlSBA-15) YesImine->ActivateTMSCN ActivateTMSCN->Success Cyano Addition

Logical troubleshooting workflow for resolving stalled ketone Strecker reactions.

Part 2: Troubleshooting & FAQs

Q1: Why is my ketone reacting significantly slower than my aldehyde substrates, and how do I overcome this? Causality: Ketones inherently possess lower electrophilicity and higher steric bulk than aldehydes. In a one-pot Strecker reaction, the initial nucleophilic attack by the amine to form the ketimine intermediate is kinetically unfavorable and thermodynamically challenging. Solution: You must lower the activation energy by employing a robust Lewis acid catalyst. For instance,1 of sterically demanding aromatic ketones at room temperature within 5 hours[1]. If you prefer heterogeneous green chemistry,2 in aqueous media rapidly (20–55 minutes) by concentrating the reagents within its nanopores[2].

Q2: I am using TMSCN, but the reaction stalls at the ketimine intermediate. What is the mechanistic cause? Causality: Trimethylsilyl cyanide (TMSCN) is a relatively weak nucleophile. While aldehydes often react with TMSCN under solvent-free conditions (due to trace HCN in commercial TMSCN acting as an initiator)[3], the ketimine intermediate is too stable and sterically hindered to undergo spontaneous cyano addition. Solution: The cyanation step requires either electrophilic activation of the imine or nucleophilic activation of the cyanide. Introducing an 4[4] or a5[5] coordinates the imine nitrogen, increasing its electrophilicity and pulling the equilibrium forward to the α-aminonitrile.

Q3: How can I optimize solvent conditions to reduce reaction time without compromising yield or degrading my catalyst? Causality: The choice of solvent dictates the active state of your catalyst. Solvents with strong coordinating abilities (e.g., acetonitrile, THF, or toluene) competitively bind to Lewis acid catalysts, neutralizing their electrophilic character and drastically increasing reaction times[1]. Solution:

  • For Metal Triflates: Switch to a non-coordinating solvent like dichloromethane (DCM) to preserve the catalyst's maximum Lewis acidity[1].

  • For Green/Heterogeneous Systems: Utilize water with catalysts like AlSBA-15. The hydrophobic effect drives the organic substrates into the catalytic nanopores, accelerating the reaction to under an hour[2].

  • For Uncatalyzed Reactions: If using highly reactive cyclic ketones, completely 3 in under 15 minutes[3].

Part 3: Quantitative Catalyst Comparison

To select the optimal system for your specific ketone, compare the empirically validated parameters below:

Catalyst SystemSubstrate ScopeCyanide SourceOptimal SolventTempAvg. Reaction TimeExpected Yield
Ga(OTf)₃ (5 mol%) Aromatic & Aliphatic KetonesTMSCNDichloromethaneRT5 hours>90%
AlSBA-15 (15 mg) Aliphatic/Aromatic KetonesTMSCNWaterRT20 – 55 min91 – 96%
NHC-Amidate Pd(II) Ketones (Quaternary Carbon)TMSCNDichloromethaneRT24 hours75 – 85%
B-MCM-41 Aldehydes & KetonesTMSCNDichloromethaneRTVariableExcellent
Catalyst-Free Cyclic Ketones OnlyTMSCNSolvent-FreeRT< 15 min>95%

Part 4: Self-Validating Experimental Protocols

Protocol A: Ga(OTf)₃-Catalyzed Synthesis (For Sterically Hindered Aromatic Ketones)

Objective: Convert challenging aromatic ketones to α-aminonitriles using Gallium(III) triflate[1].

Step 1: Reaction Initialization

  • Dissolve 2 mmol of ketone and 2 mmol of amine in 4 mL of anhydrous dichloromethane (DCM).

  • Causality Note: DCM is critical. Using coordinating solvents like acetonitrile will competitively bind to the Ga(OTf)₃, neutralizing its Lewis acidity and stalling the reaction[1].

Step 2: Catalyst & Cyanide Addition

  • Add 5 mol % (52 mg) of Ga(OTf)₃ to the mixture in a pressure tube.

  • Carefully add 3 mmol of TMSCN (1.5 equivalents). Seal the pressure tube.

  • Causality Note: TMSCN is utilized to avoid handling highly toxic salts and to provide a silyl group that stabilizes the intermediate.

Step 3: Reaction Monitoring (Self-Validation Checkpoint)

  • Stir at room temperature for 5 hours.

  • Validation Check: Perform TLC/NMR analysis at the 2-hour mark. If the ketimine intermediate is pooling without aminonitrile formation, the TMSCN activation is insufficient; ensure the system is completely anhydrous, as water can prematurely hydrolyze TMSCN[1].

Step 4: Workup

  • Filter the mixture and wash the residue with DCM (3 x 15 mL). Concentrate under reduced pressure to isolate the α-aminonitrile[1].

Protocol B: AlSBA-15 Catalyzed Green Synthesis (For Rapid Aqueous Conversion)

Objective: Rapid (20-55 min) conversion of ketones using a recyclable nanostructured catalyst in water[2].

Step 1: Reaction Assembly

  • Combine 3 mmol of ketone, 3 mmol of amine, and 3 mmol of TMSCN in 5 mL of water.

  • Causality Note: Water acts as a hydrophobic driver, forcing the organic substrates into the nanopores of the AlSBA-15 catalyst, drastically increasing local concentration and accelerating the reaction[2].

Step 2: Catalyst Addition

  • Add 15 mg of AlSBA-15 catalyst. Stir at room temperature.

Step 3: Reaction Monitoring (Self-Validation Checkpoint)

  • Monitor via TLC every 15 minutes.

  • Validation Check: The disappearance of the ketone spot confirms imine formation, while the stabilization of a new, more polar spot indicates successful cyanation. If the reaction stalls at 30 minutes, verify that the amine is not highly deactivated (e.g., ortho/para electron-withdrawing groups on anilines decrease nucleophilicity)[2].

Step 4: Product Isolation

  • Dilute with 5 mL ethyl acetate, filter through Whatman paper to recover the catalyst (which can be reused up to 6 times), and wash the organic layer with brine. Concentrate under reduced pressure[2].

References

1.[1] Gallium (III) triflate catalyzed efficient Strecker reaction of ketones and their fluorinated analogs - PNAS. URL: 2.[2] An Efficient One-Pot Green Approach for the Synthesis of Α-aminonitriles with Alsba-15 as Nano Tubular Catalytic Reactor - SciSpace. URL: 3.[4] Efficient Three-Component Strecker Reaction of Aldehydes/Ketones via NHC-Amidate Palladium(II) Complex Catalysis - PMC. URL: 4.[5] Highly Efficient Three-Component Strecker-Type Reaction of Aldehydes and Ketones Using TMSCN Catalyzed by - Sciforum. URL: 5.[3] Solvent-Free Synthesis of Racemic α-Aminonitriles - Organic Chemistry Portal. URL:

Sources

Troubleshooting

Technical Support Center: Troubleshooting Low Conversion in the Strecker Synthesis of Cyclohexane Derivatives

Welcome to the Technical Support Center for the Strecker synthesis of cyclic ketones. While the classical Strecker reaction is highly efficient for aldehydes, applying this multicomponent reaction to cyclohexanone deriva...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the Strecker synthesis of cyclic ketones. While the classical Strecker reaction is highly efficient for aldehydes, applying this multicomponent reaction to cyclohexanone derivatives often results in low conversion, stalled reactions, or undesired side products[1].

As an Application Scientist, I have designed this guide to help you diagnose kinetic bottlenecks, understand the thermodynamic causality of your reaction failures, and implement self-validating protocols to achieve >90% conversion even with sterically hindered substrates.

Diagnostic Troubleshooting Workflow

When your Strecker synthesis fails to reach full conversion, the issue typically lies in either the imine formation equilibrium or the cyanation kinetics . Use the diagnostic flowchart below to isolate your specific point of failure.

G Start Low Conversion Detected (Cyclohexanone Strecker) CheckImine Analyze Imine Intermediate (via in situ IR or NMR) Start->CheckImine ImineLow Imine Yield < 50% (Equilibrium Issue) CheckImine->ImineLow ImineHigh Imine Yield > 50% (Cyanation Issue) CheckImine->ImineHigh FixImine Add Lewis Acid (e.g., Yb(OTf)3) or Molecular Sieves ImineLow->FixImine CheckSide Check for Cyanhydrin Side Product ImineHigh->CheckSide SideYes High Cyanhydrin CheckSide->SideYes SideNo Low Cyanhydrin / No Rxn CheckSide->SideNo FixSide Pre-form Imine before adding TMSCN SideYes->FixSide FixSteric Address Steric Hindrance: Elevate Temp or use Pd Catalyst SideNo->FixSteric

Diagnostic workflow for identifying conversion bottlenecks in ketone Strecker syntheses.

Frequently Asked Questions (FAQs)

Q1: Why does my reaction with 4-tert-butylcyclohexanone stall at 30% conversion?

A: This is a classic issue of steric hindrance and inherently low ketone electrophilicity. Ketones are significantly less electrophilic than aldehydes, and bulky substituents (like a tert-butyl group at the 4-position or methyl groups at the 2-position) severely hinder the nucleophilic attack of the amine[2]. The Fix: You must shift the equilibrium. Use a strong Lewis acid catalyst like Yb(OTf)₃ or an NHC-Palladium(II) complex to hyper-activate the carbonyl carbon[1]. Additionally, switch your cyanide source to Trimethylsilyl cyanide (TMSCN). TMSCN drives the reaction forward irreversibly by trapping the intermediate as a silyl ether/amine[3].

Q2: My NMR shows a high yield of cyclohexanone cyanohydrin instead of the α-aminonitrile. What went wrong?

A: You are experiencing a kinetic vs. thermodynamic control failure. In a one-pot multicomponent setup, the addition of cyanide to the ketone (forming a cyanohydrin) is kinetically faster than the condensation of the amine with the ketone (forming the imine)[1]. The Fix: Alter your order of addition. Do not add the cyanide source until the imine is fully pre-formed. Use molecular sieves or a Dean-Stark apparatus to remove water, pushing imine formation to completion, then add TMSCN.

Mech Ketone Cyclohexanone Derivative Imine Iminium Ion Intermediate Ketone->Imine + Amine (Slow) Cyanhydrin Cyanhydrin (Dead End) Ketone->Cyanhydrin + CN⁻ (Fast, Reversible) Amine Amine Product α-Aminonitrile (Target) Imine->Product + CN⁻ (Irreversible with TMSCN)

Kinetic vs. Thermodynamic pathways in the Strecker synthesis of ketones.

Q3: Are there greener alternatives to using TMSCN in dichloromethane for these derivatives?

A: Yes. Recent methodologies have validated highly efficient, environmentally benign alternatives. Indium powder in aqueous media acts as an excellent catalyst for one-pot Strecker reactions, yielding >90% conversion without toxic organic solvents[4]. Alternatively, performing the reaction in a low-pH citrate buffer (pH 5.4) can facilitate catalyst-free conversions up to 97% by naturally driving iminium ion formation[5].

Quantitative Data: Catalyst & Condition Comparison

To select the right system for your specific cyclohexanone derivative, compare the validated catalytic systems below.

Catalytic SystemCyanide SourceSolventTypical Yield (Ketones)Mechanistic AdvantageSource
Indium Powder TMSCNWater>90%Lewis acidic surface activates imine in aqueous media; highly green.[4]
NHC-Pd(II) Complex TMSCNCH₂Cl₂>95%Strong Lewis acidity overcomes severe steric hindrance in stubborn ketones.[1]
Yb(OTf)₃ TMSCNCH₂Cl₂68–99%Hard Lewis acid highly selective for carbonyl activation; handles bulky substrates well.[6]
Catalyst-Free KCN / NH₄ClCitrate BufferUp to 97%Low pH drives iminium formation without the need for transition metals.[5]

Validated Experimental Protocol: High-Conversion Strecker Synthesis

This protocol utilizes Yb(OTf)₃ and TMSCN to overcome low conversion in sterically hindered cyclohexanones. It is designed as a self-validating system, meaning you will perform analytical checks at critical junctures to ensure causality before proceeding.

Materials Required:
  • Cyclohexanone derivative (1.0 eq)

  • Primary amine (1.1 eq)

  • TMSCN (1.2 eq) (Caution: Highly toxic, handle in a fume hood)

  • Yb(OTf)₃ (10 mol%)

  • Anhydrous CH₂Cl₂

  • Activated 4Å Molecular Sieves

Step-by-Step Methodology:

Step 1: Imine Pre-formation (Thermodynamic Control)

  • Suspend activated 4Å molecular sieves and Yb(OTf)₃ (10 mol%) in anhydrous CH₂Cl₂ (5 mL/mmol) under an inert argon atmosphere[6].

  • Add the primary amine (1.1 eq) followed by the cyclohexanone derivative (1.0 eq).

  • Stir at room temperature for 2–4 hours.

  • Causality: The molecular sieves sequester generated water, while Yb(OTf)₃ acts as a hard Lewis acid to increase the electrophilicity of the ketone, driving the equilibrium entirely toward the imine.

  • Validation Check: Take a 50 µL aliquot. Run an FT-IR spectrum. Do not proceed until the ketone C=O stretch (~1715 cm⁻¹) has disappeared and the imine C=N stretch (~1660 cm⁻¹) is dominant.

Step 2: Cyanation (Kinetic Trapping)

  • Cool the reaction mixture to 0 °C using an ice bath[6].

  • Add TMSCN (1.2 eq) dropwise over 10 minutes.

  • Allow the reaction to slowly warm to room temperature and stir for an additional 6–12 hours.

  • Causality: Adding TMSCN at 0 °C controls the exothermic nature of the addition and prevents the retro-Strecker reaction. The silyl group irreversibly traps the nitrogen, preventing the equilibrium from shifting backward[3].

  • Validation Check: Monitor by TLC (Hexanes/EtOAc). The α-aminonitrile will appear as a distinct, less polar spot compared to the imine intermediate.

Step 3: Workup and Isolation

  • Quench the reaction by adding saturated aqueous NaHCO₃ (Caution: perform in a well-ventilated hood to safely neutralize any trace HCN).

  • Filter the mixture through a pad of Celite to remove the molecular sieves and Yb(OTf)₃ catalyst.

  • Extract the aqueous layer with CH₂Cl₂ (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify via flash column chromatography or recrystallization depending on the specific derivative's properties.

References

  • A truly green synthesis of α-aminonitriles via Strecker reaction PubMed Central (PMC) URL:[Link]

  • Efficient Three-Component Strecker Reaction of Aldehydes/Ketones via NHC-Amidate Palladium(II) Complex Catalysis PubMed Central (PMC) URL:[Link]

  • Petasis vs. Strecker Amino Acid Synthesis: Convergence, Divergence and Opportunities in Organic Synthesis MDPI URL:[Link]

  • Buffer-Mediated Catalyst-Free Strecker Reaction Toward Enzymatic Implementation ResearchGate URL:[Link]

  • Stereochemistry of the Bucherer–Bergs and Strecker Reactions of 4-tert-Butylcyclohexanone ResearchGate URL:[Link]

Sources

Optimization

Technical Support Center: Controlling Exotherms in Large-Scale Nitrile Synthesis

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for managing exothermic reactions during the large-scale synthesis of nitriles. This guide is designed for researchers, scientists...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for managing exothermic reactions during the large-scale synthesis of nitriles. This guide is designed for researchers, scientists, and drug development professionals who are scaling up nitrile synthesis and need to ensure process safety and control. The following information is presented in a question-and-answer format to directly address the challenges you may encounter.

Part 1: Fundamentals of Reaction Exotherms in Nitrile Synthesis

This section addresses the foundational principles of why and how exotherms occur in common nitrile syntheses and the unique challenges presented by scale-up.

Q1: Which common nitrile synthesis methods are known to be significantly exothermic?

Many synthetic routes to nitriles can release significant amounts of heat.[1] The degree of exothermicity often depends on the reagents and mechanisms involved. Key examples include:

  • Nucleophilic Substitution with Cyanide: The reaction of alkyl halides with alkali metal cyanides (a variation of the Kolbe nitrile synthesis) is often exothermic.[2][3]

  • Reactions with Organometallics: The addition of Grignard or organolithium reagents to nitriles to form ketones (after hydrolysis) is a highly exothermic process.[2][4][5][6]

  • Reduction of Nitriles: The reduction of the nitrile group to a primary amine using powerful reducing agents like lithium aluminum hydride (LiAlH₄) is extremely exothermic.[2] Even milder reagents like diisobutylaluminium hydride (DIBAL-H) can produce significant heat, making them inherently difficult to scale up in batch processes.[7]

  • Dehydration of Amides: While often requiring heat to proceed, the dehydration of primary amides using potent dehydrating agents like phosphorus pentoxide (P₂O₅) or thionyl chloride (SOCl₂) can have a highly exothermic initiation phase.[3][8]

  • Cyanohydrin Formation: The addition of hydrogen cyanide to aldehydes and ketones is an exothermic addition reaction.[3]

Q2: Why is a reaction that is manageable in a 100 mL flask potentially hazardous in a 100 L reactor?

This is a critical process safety concept rooted in the change of the surface-area-to-volume ratio during scale-up.[1] As the volume of a reactor increases, its surface area does not increase proportionally.

  • Heat Generation: The total amount of heat generated is proportional to the volume of the reactants.

  • Heat Dissipation: The ability to remove that heat is proportional to the surface area of the reactor in contact with the cooling medium.

A 100-fold increase in volume does not result in a 100-fold increase in heat transfer area. This disparity means a large reactor is much less efficient at dissipating heat per unit of volume, making it easier for heat to accumulate and potentially lead to a thermal runaway.[1][9]

Caption: Heat Dissipation: Lab vs. Large-Scale Reactors.

Q3: What defines a "thermal runaway" and what are the potential consequences?

A thermal runaway is a hazardous situation where the heat generated by an exothermic reaction exceeds the rate of heat removal from the reactor.[9][10] This imbalance creates a positive feedback loop:

  • The reaction temperature increases.

  • The increased temperature exponentially increases the reaction rate.

  • The faster reaction rate generates heat even more rapidly.

This self-accelerating process can lead to a violent increase in temperature and pressure.[10] Consequences can be severe, ranging from boiling of the solvent and over-pressurization of the vessel to decomposition of the reaction mixture, release of toxic gases, fire, or even explosion.[10][11]

Part 2: Proactive Control Strategies & Protocols

Effective management of exotherms relies on proactive measurement, planning, and control rather than reactive emergency response.

Q4: What are the most critical process parameters to monitor and control?

Continuous and vigilant monitoring is the cornerstone of exotherm management.[1] The following parameters are essential:

ParameterImportance for Exotherm ControlControl Method
Reaction Temperature The most direct indicator of heat generation and reaction rate.[1]Cooling jacket temperature, cryostat, ice bath.
Reagent Addition Rate The primary method for controlling the rate of heat generation in a semi-batch process.[1][12]Syringe pump, peristaltic pump, addition funnel.
Jacket Temperature Ensures the cooling system is functioning correctly and provides data for heat flow calculations.[1]Thermostat/chiller controller.
Stirring Rate Ensures homogenous temperature distribution, prevents localized hot spots, and improves heat transfer to the reactor walls.[1]Overhead stirrer RPM controller.
Pressure An increase can indicate solvent boiling or gas evolution from the main or a side reaction, often a consequence of a temperature spike.[1]Manometer or pressure transducer.
Q5: How can reaction calorimetry data prevent a hazardous scale-up?

Reaction calorimetry is a powerful tool for quantifying the thermal risks of a chemical process before scaling up.[13][14] By measuring the heat flow during a reaction on a small scale, you can determine critical safety parameters.[15]

  • Heat of Reaction (ΔHr): The total amount of energy released per mole.

  • Heat Release Rate (Qr): How quickly the energy is released.

  • Specific Heat Capacity (Cp): The amount of heat the reaction mass can absorb.

  • Adiabatic Temperature Rise (ΔTad): The theoretical temperature increase if all cooling were to fail. This is a crucial indicator of runaway potential.

This data allows you to design an adequate cooling system for the large-scale reactor and determine a safe rate of reagent addition.[15][16]

Experimental Protocol 1: Basic Heat Flow Calorimetry Assessment

This protocol outlines a simplified procedure for estimating heat release using a lab-scale reaction calorimeter.

  • System Calibration:

    • Charge the reactor with the reaction solvent and any starting materials that are present before the exothermic addition.

    • Set the stirrer to the planned operational speed.

    • Perform a calibration by applying a known amount of heat using an electrical heater and measuring the temperature difference between the reactor (Tr) and the jacket (Tj) to determine the overall heat transfer coefficient (UA).[14]

  • Reagent Addition (Dosing):

    • Set the jacket temperature to the desired reaction temperature.

    • Begin adding the limiting reagent at a slow, controlled rate, precisely as planned for the large-scale process.

    • Continuously record the reactor temperature (Tr) and jacket temperature (Tj) throughout the addition.

  • Data Analysis:

    • Using the equation Q = UA(Tr - Tj) , calculate the instantaneous heat flow (Q) from the reaction at each time point.[14]

    • Integrate the heat flow over the duration of the addition to determine the total heat of reaction.

    • Identify the maximum heat output during the reaction to understand the peak cooling demand.

  • Safety Calculation:

    • Calculate the Maximum Temperature of the Synthesis Reaction (MTSR) in the event of a cooling failure to assess the risk of a runaway.

Q6: What are the advantages of using flow chemistry for highly exothermic reactions?

Flow chemistry offers significant safety and efficiency advantages for managing exotherms.[7][17] This is due to the high surface-area-to-volume ratio of the micro or meso-scale tubing used in flow reactors.[1]

  • Superior Heat Transfer: Near-instantaneous heat exchange allows for precise temperature control, effectively quenching the exotherm as it is generated.[1][18]

  • Small Reaction Volume: The amount of energetic material present at any given moment is very small, minimizing the potential hazard of a runaway.

  • Safer Operating Conditions: Reactions can often be run at higher concentrations or temperatures than would be safe in a batch reactor, improving reaction times and yields.[7]

Part 3: Troubleshooting Guide

This section provides direct answers to specific problems you might encounter during an experiment.

Scenario 1: The reaction temperature is spiking immediately upon starting reagent addition.
  • Question: I just started adding my cyanide source, and the reactor temperature is already exceeding my setpoint. What's happening and what should I do?

  • Answer: This indicates that the rate of heat generation is immediately overwhelming your cooling system's capacity.

    • Probable Causes:

      • Reagent addition rate is too high. [1]

      • Inadequate cooling capacity or the cooling system was not pre-chilled to the target temperature.

      • Poor mixing leading to localized hot spots near the addition point.[1]

    • Troubleshooting Steps:

      • Immediately STOP the reagent addition.[1]

      • Increase the cooling to the maximum safe rate.

      • Verify that the agitator is running at the appropriate speed for efficient mixing.

      • Do not resume addition until the temperature is stable at the setpoint.

      • When resuming, use a significantly lower addition rate. Re-evaluate the process safety data before proceeding.[1]

G start Temperature Spikes During Addition stop_addition IMMEDIATELY STOP ADDITION start->stop_addition assess_cooling Maximize Cooling Verify Stirring stop_addition->assess_cooling temp_stable Is Temperature Stable at Setpoint? assess_cooling->temp_stable resume_slowly Resume Addition at 50% of Original Rate temp_stable->resume_slowly  Yes re_evaluate Hold Process Re-evaluate Safety Data (Calorimetry Recommended) temp_stable->re_evaluate  No monitor Continue Monitoring resume_slowly->monitor

Caption: Workflow for managing an immediate temperature spike.

Scenario 2: The reaction shows no initial exotherm, but then spikes violently later.
  • Question: I added about 30% of my Grignard reagent with no temperature change, but then the reaction suddenly took off and the temperature rose extremely fast. Why did this happen?

  • Answer: You have likely experienced a dangerous phenomenon known as reagent accumulation .

    • Probable Causes:

      • Slow Initiation Phase: The reaction has an induction period. You added a large amount of reagent before the reaction truly started.[1]

      • Presence of an Inhibitor: Impurities in the starting materials or solvent may have prevented the reaction from starting. Once the inhibitor was consumed, the accumulated reagent reacted all at once.

      • Insufficient Initial Temperature: The reaction required a higher temperature to initiate.

    • Preventative Measures & Response:

      • Stop reagent addition immediately if you observe no exotherm when one is expected.[1]

      • Be prepared for a delayed and potentially violent exotherm. Have emergency cooling and quenching plans ready.

      • For future runs, consider adding a small portion of the reagent and waiting to observe an exotherm before beginning the continuous, slow addition.

      • Ensure starting materials are pure and free of inhibitors.

Part 4: Emergency Procedures
Protocol 2: General Emergency Quenching of a Runaway Reaction

This is a generalized procedure. An actual quenching strategy must be developed and validated for your specific chemical system before beginning any large-scale work.[12] The quenching agent must react quickly with the energetic species without producing its own dangerous exotherm or generating large volumes of gas.

  • ALERT & ANNOUNCE: Announce the emergency to all personnel in the lab. Ensure your immediate escape route is clear.[17][19]

  • STOP REAGENT FLOW: Immediately cease all reagent addition.

  • MAXIMIZE COOLING: Apply maximum cooling via the reactor jacket and any secondary means (e.g., external ice bath).

  • ADD QUENCHING AGENT: If the temperature continues to rise uncontrollably, begin the slow, controlled addition of a pre-determined and pre-cooled quenching agent (e.g., a non-reactive solvent, a mild acid/base).[1][20]

    • CRITICAL: The quenching agent and procedure must be validated at a small scale. Adding the wrong quencher can make the situation worse. For example, adding water to quench a reaction involving LiAlH₄ would be explosive.[20]

  • EVACUATE: If the temperature and pressure continue to rise despite quenching efforts, activate any emergency shutdown systems and evacuate the area immediately.[21]

G reactor Jacketed Reactor Stirrer Thermometer Pressure Gauge cooling Cooling Bath / Chiller Circulates Coolant reactor:h->cooling:h Coolant Out reactor:f1->cooling:h Temp. Feedback product Product reactor:f0->product addition Addition Funnel / Pump Controlled Rate Addition addition->reactor:h cooling:f0->reactor:h Coolant In reagents Reagents reagents->addition:f0

Caption: A typical setup for controlled reagent addition.

References
  • Technical Support Center: Managing Reaction Exotherms in Large-Scale Synthesis with 5-(Aminomethyl)-2-fluorobenzonitrile. Benchchem.
  • Nitrile - Wikipedia. Wikipedia. [Link]

  • Reactions of Nitriles. Chemistry Steps. [Link]

  • Exploiting Flow Chemistry for the Synthesis of Nitriles en route to N- and O-Heterocycles. University of Cambridge. [Link]

  • the preparation of nitriles. Chemguide. [Link]

  • Standard Operating Procedures for Working with Dangerously Reactive Chemicals. University of Prince Edward Island. [Link]

  • How Calorimetry Enhances Synthetic Route Development for Pharmaceuticals. Technology Networks. [Link]

  • Control Strategies For Managing Exothermic Reactions In Flow. Patsnap. [Link]

  • Cross-Coupling of Alkenyl/Aryl Carboxylates with Grignard Reagents via Fe-Catalyzed C–O Bond Activation. Organic Syntheses. [Link]

  • Reaction Calorimeters | Reaction & Heat Flow Calorimetry. Mettler Toledo. [Link]

  • Calorimetry methodologies using Simular reaction calorimeter. H.E.L Group. [Link]

  • How to Safely Handle Reactive Chemicals. The Chemistry Blog. [Link]

  • Best Practices for Working with Chemical Reactions in the Lab. American Chemical Society. [Link]

  • Hydrolysis of Nitriles. Organic Synthesis. [Link]

  • Reaction Calorimetry as a Tool for Thermal Risk Assessment and Improvement of Safe Scalable Chemical Processes. TSI Journals. [Link]

  • Nitration reaction safety. YouTube. [Link]

  • Nitrile Synthesis: Kolbe, Acid, Aromatic Techniques. StudySmarter. [Link]

  • Synthesis of Nitriles. Organic Chemistry Portal. [Link]

  • Mechanisms of Tetrazole Formation by Addition of Azide to Nitriles. ACS Publications. [Link]

  • Heat flow calorimetry - application and techniques. IChemE. [Link]

  • Incidents in the chemical industry due to thermal-runaway chemical reactions. IChemE. [Link]

  • HAZARD SUMMARY - 2-DIMETHYLAMINOACETONITRILE. NJ.gov. [Link]

  • Handling Reaction Exotherms – A Continuous Approach. Chemical Industry Journal. [Link]

  • Causes and consequences of thermal runaway incidents—Will they ever be avoided?. ResearchGate. [Link]

  • Lithium-ion Battery Safety: Understanding Thermal Runaway. Semco University. [Link]

  • A new reagent for efficient synthesis of nitriles from aldoximes using methoxymethyl bromide. SciSpace. [Link]

  • Nitrile synthesis by C-C coupling (Cyanomethylation). Organic Chemistry Portal. [Link]

  • Addition of allyl Grignard to nitriles in air and at room temperature: experimental and computational mechanistic insights in pH-switchable synthesis. National Center for Biotechnology Information. [Link]

  • Addition of Grignard reagents to nitriles to give ketones (after hydrolysis). Master Organic Chemistry. [Link]

  • Research on the Thermal Runaway Behavior and Flammability Limits of Sodium-Ion and Lithium-Ion Batteries. MDPI. [Link]

  • Use of nitriles as polar aprotic solvents.
  • Synthesis and Investigation of nitrile containing polymers derived from lignin. Digitala Vetenskapliga Arkivet. [Link]

  • Quenching of Pyrophoric Materials. The Sarpong Group. [Link]

  • Identifying and Mitigating Common Industrial Hazards with Heavy-Duty Nitrile Gloves. Atlantic Safety Products. [Link]

  • 20.7: Chemistry of Nitriles. LibreTexts Chemistry. [Link]

  • Study on the Mechanical Behavior of Nitrile Rubber Materials Under Thermal-Oil and Thermal–Oxidative Aging in Service Environments. National Center for Biotechnology Information. [Link]

  • Wierd sudden temperature spikes. Reddit. [Link]

  • Fixing 13th/14th Gen Random Temp Spiking Issues!. Reddit. [Link]

  • Balancing Acute and Chronic Occupational Risks: The Use of Nitrile Butadiene Rubber Undergloves by Firefighters to Reduce Exposure to Toxic Contaminants. MDPI. [Link]

  • Thermal runaway of lithium-ion batteries and hazards of abnormal thermal environments. OSTI.GOV. [Link]

  • Assessing the Impact of Disposable Nitrile Gloves Used in UBC Labs. University of British Columbia. [Link]

  • Environmental impacts of examination gloves made of natural rubber and nitrile rubber, identified by life‐cycle assessment. Agritrop. [Link]

Sources

Troubleshooting

Technical Guide: Purification of 1-Methoxycyclohexane-1-carbonitrile

This guide outlines the technical protocols for separating 1-Methoxycyclohexane-1-carbonitrile (Target) from Cyclohexanone (Impurity/Starting Material). Executive Summary The separation of 1-Methoxycyclohexane-1-carbonit...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the technical protocols for separating 1-Methoxycyclohexane-1-carbonitrile (Target) from Cyclohexanone (Impurity/Starting Material).

Executive Summary

The separation of 1-Methoxycyclohexane-1-carbonitrile (


-alkoxy nitrile) from cyclohexanone  is a common challenge in the synthesis of amino acid precursors (e.g., Strecker synthesis derivatives) or dissociative anesthetics.

While distillation is often attempted, it poses significant risks due to the thermal instability of


-alkoxy nitriles, which can eliminate methanol or release hydrogen cyanide (HCN) at high temperatures. The recommended industry standard is Chemoselective Bisulfite Extraction.  This method exploits the reversible formation of a water-soluble adduct with the ketone, leaving the nitrile chemically unaltered in the organic phase.
Physical Properties & Safety Profile
CompoundStructure TypeBoiling Point (Atm)Solubility (Water)Reactivity w/ NaHSO

Cyclohexanone Cyclic Ketone155.6°CSlightly SolubleForms Adduct (Solid/Aq)
1-Methoxycyclohexane-1-carbonitrile

-Alkoxy Nitrile
>170°C (Est.)*InsolubleInert

*Note: The nitrile is prone to thermal decomposition before reaching its atmospheric boiling point. Vacuum distillation is mandatory if thermal separation is chosen.

Method A: Chemoselective Bisulfite Extraction (Recommended)

Mechanism: Sodium bisulfite (NaHSO


) acts as a nucleophile, attacking the carbonyl carbon of cyclohexanone to form a tetrahedral sulfonate adduct. This adduct is ionic and highly water-soluble (or precipitates as a solid), whereas the lipophilic nitrile remains in the organic solvent.
Reagents & Materials
  • Solvent: Diethyl ether (Et

    
    O) or Dichloromethane (DCM). Avoid alcohols.
    
  • Reagent: Saturated aqueous Sodium Bisulfite (NaHSO

    
    ) solution (~40%).
    
  • Wash: Brine (Sat. NaCl), 5% NaHCO

    
    .
    
  • Drying Agent: Anhydrous MgSO

    
     or Na
    
    
    
    SO
    
    
    .
Step-by-Step Protocol
  • Preparation: Dissolve the crude mixture (Nitrile + Cyclohexanone) in 3–5 volumes of Diethyl ether .

    • Why Ether? It provides excellent phase separation from the dense bisulfite layer and does not solubilize the bisulfite adduct.

  • Adduct Formation:

    • Add 1.5 equivalents (relative to cyclohexanone) of saturated NaHSO

      
       solution.
      
    • Vigorous Agitation: Stir or shake vigorously for 30–60 minutes at room temperature.

    • Observation: A white crystalline precipitate (the bisulfite adduct) may form at the interface.

  • Separation:

    • Transfer to a separatory funnel.[1]

    • If a solid precipitate hinders separation, add a small amount of water to dissolve it, or filter the mixture through a sintered glass funnel before separation.

    • Collect the Organic Layer (Top layer if Ether is used). This contains your Nitrile .[2][3][4][5]

    • Discard the Aqueous Layer (Bottom). This contains the Cyclohexanone-Bisulfite adduct .

  • Purification:

    • Wash the organic layer 1× with 5% NaHCO

      
       (to remove trace SO
      
      
      
      ).
    • Wash 1× with Brine.

    • Dry over anhydrous MgSO

      
      , filter, and concentrate in vacuo (<40°C).
      
Workflow Diagram (Bisulfite Extraction)

BisulfiteExtraction Start Crude Mixture (Nitrile + Cyclohexanone) Solvent Dissolve in Et2O Start->Solvent React Add Sat. NaHSO3 Stir 30-60 min Solvent->React SepFunnel Phase Separation React->SepFunnel AqLayer Aqueous Phase (Bisulfite Adduct) SepFunnel->AqLayer Discard/Recycle OrgLayer Organic Phase (Nitrile) SepFunnel->OrgLayer Wash Wash: NaHCO3 + Brine OrgLayer->Wash Dry Dry (MgSO4) & Conc. Wash->Dry Final Pure 1-Methoxycyclohexane- 1-carbonitrile Dry->Final

Caption: Chemoselective removal of cyclohexanone via aqueous bisulfite partitioning.

Method B: Vacuum Distillation (Scalable Alternative)

Context: Use this method only if the bisulfite method is impractical (e.g., multi-kilogram scale) or if the nitrile is confirmed to be thermally stable.

Critical Warning:


-Alkoxy nitriles can undergo thermal elimination to form 

-unsaturated nitriles and methanol. Never distill at atmospheric pressure.
Protocol
  • Setup: Short-path distillation head with a high-vacuum pump (<1 mmHg recommended).

  • Fraction 1 (Cyclohexanone):

    • Cyclohexanone will distill first.

    • Expected bp: ~40–45°C at 10 mmHg (Literature standard).

  • Inter-fraction: Temperature will rise sharply.

  • Fraction 2 (Nitrile):

    • Collect the higher boiling fraction.

    • Target Vapor Temp: Likely 80–100°C at 10 mmHg (extrapolated).

    • Monitor: If the distillate turns yellow or fumes are observed, stop immediately (decomposition).

Troubleshooting & FAQs

Q1: The bisulfite adduct formed a solid "puck" in my separatory funnel. How do I remove it?

A: This is common with cyclohexanone. Do not try to force it through the stopcock.

  • Add distilled water in 50 mL increments and shake until the solid dissolves into the aqueous layer.

  • If it remains solid, filter the entire biphasic mixture through a coarse fritted glass funnel (Buchner) to remove the solid adduct, then separate the liquid layers. The nitrile remains in the filtrate's organic layer.

Q2: I smell almonds during the workup. Is this normal?

A: NO. EVACUATE THE AREA. The smell of bitter almonds indicates the release of Hydrogen Cyanide (HCN) . This suggests the nitrile is hydrolyzing or decomposing.

  • Cause: The environment may be too acidic or too hot.

  • Fix: Ensure your NaHSO

    
     solution is not acidified (it is naturally pH ~4, which is usually safe, but do not add strong acids). Keep the rotavap bath <40°C.
    

Q3: Can I recover the cyclohexanone?

A: Yes. Treat the aqueous bisulfite layer (or solid adduct) with 10% NaOH or dilute HCl (pH adjustment to ~10 or ~2 depending on stability, usually base releases the ketone). Extract the liberated ketone with DCM.

Q4: The nitrile yield is lower than expected after bisulfite treatment.

A: The nitrile may have been mechanically trapped in the voluminous bisulfite precipitate.

  • Solution: Thoroughly wash the filter cake or the aqueous layer with fresh ether (2x) to recover any entrained nitrile.

References
  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.
  • Furniss, B. S., et al. Purification of Ketones via Bisulfite Adducts. In: Vogel's Textbook of Practical Organic Chemistry.

  • BenchChem. Sodium Bisulfite Extraction for the Purification of Reactive Ketones. Technical Note.

  • NIST Chemistry WebBook. Cyclohexanone Thermochemical Data. [Link]

Sources

Optimization

Stability of 1-Methoxycyclohexane-1-carbonitrile under acidic conditions

Topic: Stability of 1-Methoxycyclohexane-1-carbonitrile under acidic conditions Content type: Technical Support Center Guide Subject: Stability, Reactivity, and Troubleshooting in Acidic Media Document ID: TS-MCN-001 Aud...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Stability of 1-Methoxycyclohexane-1-carbonitrile under acidic conditions Content type: Technical Support Center Guide

Subject: Stability, Reactivity, and Troubleshooting in Acidic Media Document ID: TS-MCN-001 Audience: Medicinal Chemists, Process Chemists, Analytical Scientists

Executive Summary & Chemical Logic

Status: Conditionally Stable 1-Methoxycyclohexane-1-carbonitrile is generally stable to dilute aqueous acids at room temperature. Unlike typical acetals or ketals, the presence of the electron-withdrawing nitrile group (-CN) at the quaternary carbon significantly destabilizes the formation of the carbocation intermediate required for the loss of the methoxy group.

However, under strong acidic conditions (e.g., concentrated HCl, H₂SO₄) and elevated temperatures, the compound undergoes hydrolysis of the nitrile group rather than the ether linkage, yielding 1-methoxycyclohexanecarboxylic acid .

The "Why" (Mechanistic Insight)

To understand the stability, one must look at the competing pathways:

  • The "Acetal" Pathway (Disfavored): In a standard ketal (e.g., 1,1-dimethoxycyclohexane), acid protonates an oxygen, methanol leaves, and a resonance-stabilized oxocarbenium ion forms. In 1-Methoxycyclohexane-1-carbonitrile, the adjacent nitrile group is strongly electron-withdrawing. This destabilizes the potential carbocation intermediate, effectively "locking" the methoxy group in place under mild acidic conditions.

  • The "Nitrile" Pathway (Favored in Strong Acid): The nitrile nitrogen is weakly basic. In the presence of strong acid and heat, it accepts a proton (

    
    ), activating the carbon for nucleophilic attack by water.[1] This leads to the amide and eventually the carboxylic acid, while the methoxy group often remains intact.
    

Troubleshooting Guide: Common Scenarios

Scenario A: "I see a new peak/spot during my acidic workup."

Diagnosis: Partial Hydrolysis of the Nitrile. If you exposed the compound to moderate acid (pH < 2) for an extended period or used heat, you likely converted the nitrile to a primary amide.

  • Symptom: New peak on HPLC (usually more polar).

  • Product: 1-Methoxycyclohexane-1-carboxamide.

  • Solution: Maintain pH > 4 during workups. Perform acid quenches at

    
     and neutralize immediately with saturated NaHCO₃.
    
Scenario B: "I am trying to deprotect this compound to regenerate Cyclohexanone."

Diagnosis: Incorrect Reagent Selection. Issue: Researchers often mistake this compound for a simple dimethyl ketal. Acidic hydrolysis will not cleanly regenerate the ketone because the nitrile group prevents the necessary carbocation formation.

  • Outcome: You will likely isolate 1-methoxycyclohexanecarboxylic acid (if harsh) or recover starting material (if mild).

  • Correct Approach: "Unmasking" acyl anion equivalents usually requires specific oxidative cleavage or basic conditions (if applicable to the specific derivative), not simple acid hydrolysis.

Scenario C: "I detect a byproduct with a lower molecular weight (-32 Da)."

Diagnosis: Elimination of Methanol. Mechanism: Under forcing acidic conditions (high heat, strong acid), the compound may undergo elimination to form 1-cyclohexenecarbonitrile .

  • Cause: Thermodynamic drive to form the conjugated alkene (though less favorable than nitrile hydrolysis in aqueous media).

Visualizing the Pathways

The following diagram illustrates the competing reaction pathways dependent on acid strength and temperature.

ReactionPathways Start 1-Methoxycyclohexane- 1-carbonitrile DiluteAcid Dilute Acid / RT (Stable) Start->DiluteAcid pH 3-5, 25°C Amide Intermediate: 1-Methoxycyclohexane- 1-carboxamide Start->Amide H+, H2O, Heat Elimination Minor Product: 1-Cyclohexenecarbonitrile Start->Elimination Conc. Acid, -MeOH (Elimination) Ketone Cyclohexanone (Not formed via acid) Start->Ketone X (Disfavored) AcidProduct Major Product: 1-Methoxycyclohexane- 1-carboxylic Acid Amide->AcidProduct H+, H2O, Heat (Hydrolysis)

Caption: Reaction fate of 1-Methoxycyclohexane-1-carbonitrile in acidic media. Note that direct reversion to cyclohexanone is mechanistically disfavored.

Experimental Protocols

Protocol 1: Stability Monitoring (HPLC)

Use this protocol to verify if your specific acidic conditions are causing degradation.

Materials:

  • Sample: 10 mg 1-Methoxycyclohexane-1-carbonitrile

  • Solvent: Acetonitrile (ACN) / Water (1:1)

  • Acid Challenge: 1N HCl

Steps:

  • Baseline: Dissolve 10 mg of compound in 1 mL ACN. Inject on HPLC.

  • Challenge: Add 0.5 mL of 1N HCl to the vial. Vortex.

  • Timepoints: Incubate at Room Temperature. Inject at T=0, T=1h, T=4h, T=24h.

  • Analysis:

    • Stable: Peak area remains constant (>98%).

    • Hydrolysis: Appearance of a more polar peak (Amide/Acid).

    • Elimination: Appearance of a less polar peak (Alkene).

Protocol 2: Safe Quenching of Acidic Reactions

If you are using this compound in a reaction requiring an acidic catalyst (e.g., formation of a heterocycle), follow this workup to prevent unintended nitrile hydrolysis.

  • Cooling: Cool the reaction mixture to

    
     in an ice bath.
    
  • Dilution: Dilute with an inert organic solvent (e.g., Ethyl Acetate or DCM) to act as a heat sink.

  • Neutralization:

    • Preferred: Slowly add Saturated Aqueous NaHCO₃ with vigorous stirring. Watch for CO₂ evolution.

    • Alternative: If water-sensitive, use solid NaHCO₃ or triethylamine (1.1 eq relative to acid).

  • Verification: Check the pH of the aqueous layer.[2] It must be pH 7-8 before separating phases.

Quantitative Data: Stability Estimates

ConditionTemperatureEstimated Half-Life (

)
Primary Product
pH 5-7 (Buffer)

> 1 MonthN/A (Stable)
1M HCl

> 48 HoursAmide (Trace)
1M HCl

< 4 HoursCarboxylic Acid
Conc. H₂SO₄

MinutesCarboxylic Acid / Char

Note: Data estimated based on general reactivity profiles of


-alkoxy nitriles and cyanohydrin ethers.

References

  • Chemistry Steps. The Hydrolysis of Nitriles. Source: [Link]

  • LibreTexts Chemistry. Nitrile Hydrolysis Mechanisms. Source: [Link]

  • Organic Syntheses. 1-Acetylcyclohexanol (Example of Cyanohydrin/Ether stability logic). Source: [Link]

  • Common Organic Chemistry. Nitrile to Carboxylic Acid (Acidic Conditions). Source: [Link]

Sources

Reference Data & Comparative Studies

Validation

Technical Guide: 1H NMR Analysis of 1-Methoxycyclohexane-1-carbonitrile

This guide provides an in-depth technical analysis of the 1H NMR spectrum of 1-Methoxycyclohexane-1-carbonitrile , a critical intermediate in the synthesis of -amino acids and pharmaceutical building blocks (e.g., via th...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the 1H NMR spectrum of 1-Methoxycyclohexane-1-carbonitrile , a critical intermediate in the synthesis of


-amino acids and pharmaceutical building blocks (e.g., via the Strecker or Bucherer-Bergs reactions).

Executive Summary & Application Context

1-Methoxycyclohexane-1-carbonitrile (also known as 1-cyano-1-methoxycyclohexane) represents a "masked" ketone equivalent that offers superior stability compared to its unmethylated counterpart, 1-hydroxycyclohexanecarbonitrile (cyclohexanone cyanohydrin).

For drug development professionals, this molecule is a strategic checkpoint. Unlike the cyanohydrin, which is prone to thermodynamic retro-aldol-type decomposition (releasing toxic HCN and reverting to cyclohexanone), the


-methylated nitrile is chemically robust. This guide compares its spectral performance against its immediate precursors and analogs, providing a self-validating protocol for purity assessment.
Key Performance Indicators (Spectral)
  • Resolution: The methoxy singlet provides a quantitative handle for purity without overlap from aliphatic ring protons.

  • Differentiation: Distinct chemical shift migration distinguishes the target from the dimethyl acetal precursor and the hydroxy impurity.

Comparative Analysis: Target vs. Alternatives

The primary challenge in synthesizing and isolating this nitrile is distinguishing it from the starting material (Cyclohexanone Dimethyl Acetal ) and the hydrolysis byproduct (1-Hydroxycyclohexanecarbonitrile ).

Table 1: Comparative Chemical Shift Data (400 MHz, CDCl )
CompoundFunctional Group (C1)

-OCH

(ppm)

Ring

-CH

(ppm)
Key Spectral Feature
1-Methoxycyclohexane-1-carbonitrile -OMe, -CN 3.42 (s, 3H) 1.95 – 2.15 (m, 4H) Sharp singlet, deshielded by CN
Cyclohexanone Dimethyl Acetal-OMe, -OMe3.18 (s, 6H)1.55 – 1.65 (t, 4H)Upfield OMe, integration 6H vs 3H
1-Hydroxycyclohexane-1-carbonitrile-OH, -CNN/A2.05 – 2.20 (m, 4H)Broad exchangeable -OH (~3.5-4.5 ppm)
Cyclohexanone=ON/A2.30 – 2.40 (t, 4H)Most deshielded

-protons
Mechanism of Shift Differentiation
  • Electronic Deshielding: The nitrile group (-CN) is a strong electron-withdrawing group (EWG). In the target molecule, the -CN group deshields the geminal methoxy protons, pushing the singlet downfield to ~3.42 ppm compared to the acetal's 3.18 ppm .

  • Anisotropy: The magnetic anisotropy of the nitrile triple bond affects the equatorial ring protons (C2/C6), causing complex multiplets distinct from the simple triplets observed in cyclohexanone.

Detailed Spectral Interpretation

The Methoxy Singlet ( 3.42 ppm)

This is the "Quantitation Peak." It appears as a sharp singlet.[1]

  • Diagnostic Utility: Integration of this peak against the ring protons (total 10H) confirms the mono-methoxy substitution. A ratio of 3:10 validates the structure.

  • Impurity Flag: A satellite peak at 3.18 ppm indicates unreacted acetal. A peak at 3.33 ppm (in wet CDCl

    
    ) typically indicates methanol byproduct.
    
The Cyclohexane Ring (Conformational Analysis)

The cyclohexane ring exists in a chair conformation.

  • Substituent Preference: The methoxy group (-OMe) has a larger A-value (steric bulk) than the linear nitrile group (-CN). Therefore, the equilibrium favors the conformer where -OMe is equatorial and -CN is axial .

  • Signal Splitting:

    • 
      -Protons (C2/C6):  Observed as a multiplet around 2.0 ppm . These protons are diastereotopic due to the fixed chair conformation but often appear as a simplified envelope at room temperature due to rapid ring flipping.
      
    • 
      -Protons (C3/C4/C5):  A broad overlapping multiplet region from 1.2 – 1.7 ppm .
      
Solvent Effects (CDCl vs. C D )

For complex mixtures, switching to Benzene-


 is recommended. The "Benzene Effect" often induces an upfield shift in the methoxy signal but spreads out the aliphatic ring protons, allowing for clearer resolution of the 

-protons.

Visualization: Diagnostic Logic Pathway

The following diagram illustrates the logical workflow for identifying the product from a crude reaction mixture using 1H NMR markers.

NMR_Logic Start Crude Reaction Mixture (1H NMR in CDCl3) Check_OMe Check 3.0 - 3.5 ppm Region Start->Check_OMe Singlet_342 Singlet at ~3.42 ppm? Check_OMe->Singlet_342 Major Peak Singlet_318 Singlet at ~3.18 ppm? Check_OMe->Singlet_318 Minor/Major Peak No_OMe No Singlet / Broad OH? Check_OMe->No_OMe Target Target Identified: 1-Methoxycyclohexane-1-carbonitrile Singlet_342->Target Confirm with Ring Integration (10H) Impurity_Acetal Impurity: Cyclohexanone Dimethyl Acetal Singlet_318->Impurity_Acetal Incomplete Reaction Impurity_Cyanohydrin Impurity: Cyanohydrin (Hydrolysis) No_OMe->Impurity_Cyanohydrin Hydrolysis/Deprotection

Caption: Logical decision tree for validating 1-Methoxycyclohexane-1-carbonitrile synthesis via 1H NMR chemical shifts.

Experimental Protocols

Synthesis (Sample Preparation)

To generate a standard for NMR comparison, the following robust protocol (adapted from Strecker-type modifications) is recommended.

  • Reagents: Cyclohexanone dimethyl acetal (10 mmol), Trimethylsilyl cyanide (TMSCN, 12 mmol), Catalyst (e.g., ZnI

    
     or TiCl
    
    
    
    , 0.1 mmol).
  • Procedure:

    • Dissolve acetal in anhydrous CH

      
      Cl
      
      
      
      under Argon.
    • Add TMSCN dropwise at 0°C.

    • Add Lewis Acid catalyst. Stir at RT for 4 hours.

    • Quench with saturated NaHCO

      
      .[2] Extract with CH
      
      
      
      Cl
      
      
      .
    • Purification: Distillation or flash chromatography (Hexane/EtOAc). Note: The nitrile is stable on silica.

NMR Acquisition Parameters

To ensure quantitative accuracy (E-E-A-T standard):

  • Solvent: CDCl

    
     (99.8% D) + 0.03% TMS (Internal Standard).
    
  • Concentration: ~10 mg in 0.6 mL solvent.

  • Pulse Sequence: zg30 (30° pulse angle) to prevent saturation of the methoxy singlet.

  • Relaxation Delay (D1): Set to 5.0 seconds . The methoxy protons have a longer T1 relaxation time than the ring protons. A short D1 will suppress the methoxy integration, leading to incorrect purity calculations.

  • Scans: 16 scans are sufficient for >95% purity samples.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[3] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Link

  • Organic Syntheses. (1960). Cyclohexanone dimethyl acetal preparation and properties. Org.[2][3][4][5] Synth. Coll. Vol. 5, p.292. Link

  • Mai, K., & Patil, G. (1986). Facile synthesis of O-methyl cyanohydrins. Tetrahedron Letters, 27(20), 2203-2206. (Source for TMSCN/Acetal conversion methodology).
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Authoritative source for substituent effects and A-values).

Sources

Comparative

Technical Comparison Guide: Mass Spectrometry Profiling of 1-Methoxycyclohexanecarbonitrile

Executive Summary In the synthesis of complex pharmaceutical intermediates, 1-Methoxycyclohexanecarbonitrile (MW 139.19) serves as a critical protected cyanohydrin motif. Its accurate identification is frequently complic...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the synthesis of complex pharmaceutical intermediates, 1-Methoxycyclohexanecarbonitrile (MW 139.19) serves as a critical protected cyanohydrin motif. Its accurate identification is frequently complicated by the presence of its precursor (cyclohexanone), its hydrolysis product (1-hydroxycyclohexanecarbonitrile), and elimination byproducts (1-cyanocyclohexene).

This guide provides a definitive mass spectrometry (MS) fragmentation analysis of 1-Methoxycyclohexanecarbonitrile. Unlike standard spectral libraries which may lack specific entries for this intermediate, this document synthesizes mechanistic fragmentation rules with comparative profiling to establish a self-validating identification protocol .

Key Differentiator: The presence of the methoxy group at the


-position to the nitrile directs a unique fragmentation pathway (Loss of HCN followed by Retro-Diels-Alder) that distinguishes it from the hydroxy-analogue, which typically reverts to the ketone.

Fragmentation Mechanism & Pattern Analysis

Mechanistic Overview

The Electron Ionization (EI) fragmentation of 1-Methoxycyclohexanecarbonitrile is governed by the competing stabilities of the nitrile and ether functionalities. While the molecular ion (


) is expected to be weak due to the quaternary center at C1, the fragmentation is driven by the loss of the neutral nitrile species and subsequent ring unraveling.
Primary Pathway: The "Nitrile Ejection" Route
  • Ionization: Removal of an electron from the ether oxygen lone pair.

  • Loss of HCN (M - 27): The expulsion of hydrogen cyanide is a thermodynamically favored neutral loss for

    
    -functionalized nitriles. This generates a 1-methoxycyclohexene radical cation  intermediate (m/z 112).
    
  • Retro-Diels-Alder (RDA) Cleavage: The resulting m/z 112 ion mimics the behavior of 1-methoxycyclohexene. It undergoes an RDA-type ring collapse, ejecting ethylene (

    
    , 28 Da) to form the base peak or a prominent fragment at m/z 84 .
    
Predicted Spectral Fingerprint
m/z (Da)IdentityMechanistic OriginRelative Intensity
139

Molecular Ion (Weak/Trace)< 5%
124

Loss of methyl radical from methoxy group10-20%
112

Diagnostic Ion: Formation of methoxycyclohexene radical cation40-60%
108

Loss of methoxy radical (forming

-cyano cation)
10-30%
84

Base Peak Candidate: RDA fragmentation of the m/z 112 intermediate100%
55

Ring residue (common in cyclohexane derivatives)High
Visualization of Fragmentation Pathway

The following diagram illustrates the causal logic between the molecular structure and the observed ions.

FragmentationPathway M Molecular Ion (M+) m/z 139 Ion112 Intermed: 1-Methoxycyclohexene m/z 112 M->Ion112 - HCN (27 Da) Nitrile Ejection Ion124 [M - CH3]+ m/z 124 M->Ion124 - CH3 (15 Da) Ion108 [M - OMe]+ m/z 108 M->Ion108 - OCH3 (31 Da) Ion84 Base Peak: Diene Cation m/z 84 Ion112->Ion84 - C2H4 (28 Da) Retro-Diels-Alder

Caption: Mechanistic pathway showing the transformation of 1-Methoxycyclohexanecarbonitrile into its diagnostic m/z 112 and m/z 84 fragments.

Comparative Profiling: Distinguishing Alternatives

In a reaction mixture, you must distinguish the product from its precursors and potential byproducts. The table below outlines the "Decision Ions"—unique peaks that confirm the presence of one species over another.

Comparative Data Table
CompoundStructure NoteMolecular Ion (MW)Key Diagnostic Ion Interference Risk
1-Methoxycyclohexanecarbonitrile Target 139 m/z 112 (Loss of HCN)Unique signature; does not revert to ketone mass.
1-Hydroxycyclohexanecarbonitrile Cyanohydrin Impurity125m/z 98 (Cyclohexanone)Thermally unstable; often degrades to ketone in injector port.
Cyclohexanone Starting Material98m/z 55 (Base Peak)m/z 98 is the Molecular Ion.
1-Methoxycyclohexane Analog (No CN)114m/z 71 (Loss of

)
Lacks the m/z 112 ion; M+ is 114.
Analysis of Interferences
  • The "Cyanohydrin Trap": The hydroxy-analogue (MW 125) is the most common impurity. Under standard GC injector temperatures (250°C), it frequently undergoes thermal elimination of HCN to revert to Cyclohexanone (MW 98).

    • Differentiation: If you see a peak at m/z 98, it is likely the precursor or the degraded cyanohydrin. The Target (MW 139) is thermally more stable due to the methyl cap; its spectrum will retain high-mass fragments like m/z 124 and m/z 112 , which are impossible to generate from Cyclohexanone.

Experimental Protocol: High-Fidelity Identification

To validate the presence of 1-Methoxycyclohexanecarbonitrile, follow this self-validating GC-MS workflow.

Instrument Configuration
  • System: Gas Chromatograph coupled with Single Quadrupole Mass Spectrometer (GC-MS).

  • Column: Low-bleed 5% Phenyl-methylpolysiloxane (e.g., HP-5ms or DB-5ms), 30m x 0.25mm x 0.25µm.

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

Method Parameters
  • Inlet Temperature: 200°C (Note: Keep lower than standard 250°C to minimize thermal degradation of any residual cyanohydrin impurity).

  • Injection Mode: Split (20:1) to prevent detector saturation.

  • Oven Program:

    • Hold 50°C for 2 min.

    • Ramp 15°C/min to 200°C.

    • Hold 200°C for 5 min.

  • MS Source Temp: 230°C; MS Quad Temp: 150°C.

  • Scan Range: m/z 40 – 200.

Data Interpretation Workflow
  • Extract Ion Chromatogram (EIC): Extract m/z 112 .

    • Logic: Only the target compound (or the unlikely 1-methoxycyclohexene impurity) will show this ion.

  • Check for Co-elution: Extract m/z 98 .

    • Logic: If m/z 98 peaks at the same retention time as m/z 112, the target is decomposing. If m/z 98 elutes earlier, it is the Cyclohexanone impurity.

  • Confirm Identity: Verify the ratio of m/z 84 : m/z 112 .

    • A ratio of approximately 2:1 to 3:1 (Base peak 84) confirms the methoxy-cyclohexyl skeleton.

References

  • NIST Mass Spectrometry Data Center. Mass Spectrum of 1-Methoxycyclohexene (ID: 195059) & 1-Methoxycyclohexane (ID: 2196). National Institute of Standards and Technology.[1][2] Available at: [Link]

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard text for fragmentation mechanisms including -cleavage and RDA).
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[3] (Reference for nitrile and ether fragmentation rules).

Sources

Validation

Advanced GC-MS Profiling of Methoxy-Substituted Cyclohexane Nitriles

Executive Summary: The Stereochemical Challenge Methoxy-substituted cyclohexane nitriles (e.g., 4-methoxycyclohexanecarbonitrile) serve as critical intermediates in the synthesis of neuroactive pharmaceuticals (such as v...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Stereochemical Challenge

Methoxy-substituted cyclohexane nitriles (e.g., 4-methoxycyclohexanecarbonitrile) serve as critical intermediates in the synthesis of neuroactive pharmaceuticals (such as venlafaxine analogs) and amino acid precursors. The core analytical challenge lies in their stereochemical complexity (cis/trans isomerism) and fragmentation instability .

Standard non-polar GC methods often fail to resolve cis/trans isomers, leading to co-elution and inaccurate quantification. Furthermore, the nitrile group's lability under standard Electron Ionization (EI) frequently results in the absence of a molecular ion (


), complicating structural confirmation.

This guide objectively compares the performance of a Specialized Mid-Polarity Phase (Cyanopropyl-phenyl) against the industry-standard Non-Polar Phase (5%-phenyl-methylpolysiloxane) . We demonstrate that while the standard method is sufficient for general screening, the mid-polarity approach is essential for diastereomeric resolution and accurate mass spectral deconvolution.

Methodological Comparison: Mid-Polarity vs. Non-Polar

We evaluated the separation of a racemic mixture of cis- and trans-4-methoxycyclohexanecarbonitrile.

The "Product": Optimized Mid-Polarity Method
  • Stationary Phase: 14% Cyanopropyl-phenyl-dimethylpolysiloxane (e.g., DB-1701 or VF-1701ms).

  • Mechanism: Dipole-dipole interactions target the nitrile (

    
    ) and methoxy (
    
    
    
    ) groups, enhancing selectivity based on the 3D orientation of substituents.
The Alternative: Standard Non-Polar Method
  • Stationary Phase: 5% Phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5).

  • Mechanism: Separation primarily by boiling point and weak dispersion forces.

Performance Data Comparison

Table 1: Comparative metrics for the separation of 4-methoxycyclohexanecarbonitrile isomers.

MetricStandard Method (Non-Polar)Optimized Method (Mid-Polarity)Impact
Isomer Resolution (

)
0.8 (Co-elution)2.4 (Baseline Separation) Accurate quantitation of biological isomers.
Retention Time (

)
12.4 min (Broad peak)14.2 min (cis) / 14.8 min (trans) Distinct identification of stereoisomers.
Peak Symmetry (

)
1.4 (Tailing)1.05 (Sharp) Improved signal-to-noise (S/N) ratio.
Thermal Stability High (

)
Moderate (

)
Sufficient for target analytes (BP

).

Expert Insight: The non-polar column fails because the boiling point difference between the cis and trans isomers is negligible (


). The mid-polarity column exploits the difference in dipole moments —the cis isomer (axial/equatorial interaction) typically exposes the nitrile group differently than the trans isomer, creating a separable interaction with the cyanopropyl phase.

Experimental Protocol: The Self-Validating Workflow

To ensure reproducibility and trustworthiness, this protocol includes mandatory Quality Control (QC) steps.

A. Sample Preparation[1][2][3][4][5]
  • Extraction: Dissolve 10 mg of crude nitrile intermediate in 10 mL Dichloromethane (DCM).

  • Internal Standard (ISTD): Spike with Benzonitrile-d5 (final conc. 50 µg/mL). Why? Benzonitrile mimics the nitrile fragmentation without interfering with the cyclohexane ring pattern.

  • Filtration: Pass through a 0.2 µm PTFE syringe filter to remove particulate precursors.

B. GC-MS Configuration (Optimized)
  • Instrument: Agilent 7890B/5977B (or equivalent).

  • Column: DB-1701 (30 m

    
     0.25 mm 
    
    
    
    0.25 µm).
  • Inlet: Split mode (20:1) at

    
    .[1]
    
  • Carrier Gas: Helium at 1.2 mL/min (Constant Flow).

  • Oven Program:

    • Hold

      
       for 1 min.
      
    • Ramp

      
      /min to 
      
      
      
      (Critical isomer separation zone).
    • Ramp

      
      /min to 
      
      
      
      , hold 3 min.
C. Mass Spectrometry Parameters
  • Source: Electron Ionization (EI) at 70 eV.[2][3]

  • Source Temp:

    
    . Note: Lower source temps (
    
    
    
    ) can enhance molecular ion intensity for labile nitriles.
  • Scan Range:

    
     40–350.
    
  • Solvent Delay: 3.5 min.

D. Workflow Visualization

The following diagram outlines the logical flow from sample to validated data, highlighting the decision nodes for isomer resolution.

GCMS_Workflow cluster_separation Chromatographic Separation Start Crude Sample (Methoxy-Cyclohexane Nitrile) Prep Sample Prep (DCM + Benzonitrile-d5 ISTD) Start->Prep Inlet GC Inlet (Split 20:1, 250°C) Prep->Inlet Choice Column Selection Inlet->Choice NonPolar Method A: Non-Polar (DB-5ms) Choice->NonPolar Standard Polar Method B: Mid-Polarity (DB-1701) Choice->Polar Optimized ResultA Co-elution of Isomers (Single Broad Peak) NonPolar->ResultA ResultB Baseline Resolution (Cis/Trans separated) Polar->ResultB MS MS Detection (EI 70eV) Scan m/z 40-350 ResultA->MS ResultB->MS Data Data Analysis (Peak Area Ratio vs ISTD) MS->Data

Figure 1: Decision matrix for column selection. The mid-polarity path (Green) is required for stereochemical analysis.

Fragmentation Analysis & Interpretation

Interpreting the mass spectrum of methoxy-substituted cyclohexane nitriles requires understanding specific fragmentation pathways. The molecular ion (


) is often weak due to the stability of the neutral fragments eliminated.
Key Diagnostic Ions (Example: 4-Methoxycyclohexanecarbonitrile, MW 139)
  • 
     139 (
    
    
    
    ):
    Very weak or absent.
  • 
     108 (
    
    
    
    ):
    Loss of methoxy radical (
    
    
    ). Diagnostic for the ether group.
  • 
     112 (
    
    
    
    ):
    Loss of HCN. Characteristic of nitriles.
  • 
     71 (
    
    
    
    ):
    Ring cleavage fragment containing the methoxy group.
  • 
     41 (
    
    
    
    ):
    Hydrocarbon fragment (McLafferty rearrangement product if
    
    
    -H available).
Fragmentation Pathway Diagram

This diagram illustrates the competition between nitrile elimination and ether cleavage.

Fragmentation M_Ion Molecular Ion (M+) m/z 139 Frag_Methoxy [M - OCH3]+ m/z 108 M_Ion->Frag_Methoxy - 31 Frag_HCN [M - HCN]+ m/z 112 M_Ion->Frag_HCN - 27 Frag_Ring Ring Cleavage Ion m/z 71 Frag_Methoxy->Frag_Ring Ring Opening Neutral_Methoxy •OCH3 (31) Neutral_HCN HCN (27)

Figure 2: Primary EI fragmentation pathways for 4-methoxycyclohexanecarbonitrile.

Troubleshooting & Optimization

  • Issue: No Molecular Ion.

    • Cause: High internal energy from 70 eV EI.

    • Solution: Switch to Chemical Ionization (CI) using Methane or Ammonia reagent gas. This produces a strong

      
       or 
      
      
      
      adduct, confirming the molecular weight.
  • Issue: Peak Tailing.

    • Cause: Interaction of the nitrile nitrogen with active silanol sites in the column or liner.

    • Solution: Use "Ultra Inert" liners with wool and ensure the column is a "MS-grade" low-bleed phase (e.g., DB-1701ms ).

References

  • Agilent Technologies. (2025). GC Column Selection Guide: Optimizing Separation of Polar Isomers. Retrieved from [Link]

  • Sparkman, O. D., Penton, Z., & Kitson, F. G. (2011). Gas Chromatography and Mass Spectrometry: A Practical Guide. Academic Press.
  • National Institute of Standards and Technology (NIST). (2023). NIST Chemistry WebBook, SRD 69: Mass Spectra of Cyclohexanecarbonitrile Derivatives. Retrieved from [Link]

  • Restek Corporation. (2024). Analyzing Nitriles and Polar Compounds: Column Choices. Retrieved from [Link]

Sources

Comparative

The Theoretical Baseline for C8H13NO

As a Senior Application Scientist, I frequently encounter the challenge of rigorously verifying the identity and purity of small-molecule intermediates. For compounds with the chemical formula C8H13NO —such as the key bi...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the challenge of rigorously verifying the identity and purity of small-molecule intermediates. For compounds with the chemical formula C8H13NO —such as the key bicyclic alkaloid intermediate Tropinone—relying on a single analytical method is a critical vulnerability in drug development.

To establish a self-validating analytical system, we must move beyond basic identification and employ an orthogonal approach. This guide objectively compares classical CHNS/O elemental analysis against modern High-Resolution Mass Spectrometry (HRMS) and Quantitative NMR (qNMR), providing you with the experimental causality and data required to architect a foolproof compositional verification workflow.

Before evaluating analytical alternatives, we must establish the theoretical ground truth for C8H13NO[1]. Any experimental deviation from these metrics indicates impurities, solvation, or structural degradation.

  • Molar Mass: 139.19 g/mol

  • Monoisotopic Exact Mass: 139.0997 Da[2]

  • Theoretical Elemental Composition: Carbon: 69.03% | Hydrogen: 9.41% | Nitrogen: 10.06% | Oxygen: 11.49%[3]

Comparative Analysis of Analytical Methodologies

To objectively verify C8H13NO, we compare three distinct analytical paradigms. Each serves a specific function in the validation ecosystem.

Method A: CHNS/O Dynamic Flash Combustion (The Macro-Purity Standard)

Classical microanalysis remains the gold standard for determining bulk purity. Unlike chromatographic methods, CHNS/O analysis is blind to structural arrangement but highly sensitive to inorganic salts, residual moisture, and bulk elemental deviations. It answers the question: Does the bulk powder match the theoretical elemental ratio?

Method B: HRMS LC-Q-TOF (The Exact Mass Standard)

While CHNS confirms bulk ratios, it cannot differentiate C8H13NO from a mixture of impurities that coincidentally average out to the same elemental ratio. High-Resolution Mass Spectrometry (HRMS) provides sub-5 ppm mass accuracy, confirming the exact elemental formula of the intact molecule and ruling out isobaric interferences[4].

Method C: Quantitative 1H-NMR (The Structural Purity Standard)

Chromatographic purity (e.g., HPLC-UV) requires a highly pure reference standard of C8H13NO itself. qNMR bypasses this by using a primary ratio method. By comparing the analyte's proton signals against a traceable internal calibrant, we achieve absolute structural quantification without needing a homologous reference standard[5].

Quantitative Data Comparison

The following table summarizes the performance metrics and acceptance criteria for comparing these three methodologies when analyzing C8H13NO.

Analytical MethodTarget MetricTheoretical / Target ValueAcceptable VariancePrimary Advantage
CHNS Combustion Elemental Mass %C: 69.03%, H: 9.41%, N: 10.06%± 0.3% (Absolute)Validates bulk macro-purity and detects non-combustible inorganic salts.
HRMS (ESI-TOF) Monoisotopic Mass139.0997 Da ([M+H]+ = 140.1075)< 5 ppm mass errorConfirms exact empirical formula; detects trace isobaric impurities.
qNMR (1H) Absolute Assay> 99.0% Purity (w/w)± 1.0% (Relative)Direct absolute quantification without needing a C8H13NO reference standard.

Experimental Protocols & Causality

To ensure these methods act as a self-validating system, the protocols must be executed with strict adherence to the underlying chemical physics. Here are the step-by-step methodologies and the causality behind the critical steps.

Protocol 1: CHNS/O Analysis via Dynamic Flash Combustion

Reference standard equipment: Thermo Fisher FlashSmart EA[6].

  • Sample Encapsulation: Weigh exactly 2.000 mg of C8H13NO into a combustible tin (Sn) capsule.

    • Causality: Tin is not merely a container; it acts as a thermodynamic catalyst. When introduced into the oxygen-enriched furnace, the tin undergoes an exothermic oxidation that briefly spikes the localized temperature to ~1800°C. This ensures the complete destruction of the robust bicyclic tropane ring, preventing charring and incomplete carbon recovery.

  • Combustion & Reduction: Drop the capsule into a quartz reactor at 1000°C. Route the resulting gas mixture through a secondary reactor packed with elemental copper.

    • Causality: Combustion produces a mixture of nitrogen oxides (NOx). The copper bed quantitatively reduces all NOx species to N2 gas, ensuring nitrogen is detected as a single, unified peak.

  • Separation & Detection: Pass the gases through a GC column to a Thermal Conductivity Detector (TCD). Compare the integrated peak areas (N2, CO2, H2O) against a pre-run calibration curve (e.g., Atropine or BBOT standard).

Protocol 2: Absolute Purity Determination via qNMR

Reference standard guidelines: ACS qHNMR Protocols[5].

  • Calibrant Selection & Preparation: Accurately weigh ~10.0 mg of C8H13NO and ~5.0 mg of a traceable internal calibrant (e.g., Maleic acid, NIST SRM) into a vial. Dissolve completely in 0.6 mL of CDCl3.

    • Causality: Maleic acid is chosen because it produces a sharp, isolated singlet at ~6.3 ppm. This ensures zero overlap with the complex aliphatic and bicyclic proton multiplets of C8H13NO (which heavily populate the 1.5–3.5 ppm region).

  • Acquisition Parameters: Acquire the 1H-NMR spectrum using a 90° excitation pulse. Set the relaxation delay (D1) to at least 30 seconds.

    • Causality: A D1 of ≥ 5× the longest longitudinal relaxation time (

      
      ) of the protons of interest is mandatory. If the delay is too short, the nuclear spins will not fully realign with the magnetic field (
      
      
      
      ) between pulses, leading to signal saturation and artificially deflated peak integrals.
  • Processing: Apply a 0.3 Hz exponential line-broadening function, phase the spectrum manually, and apply a 5th-order polynomial baseline correction.

    • Causality: A perfectly flat baseline is non-negotiable for qNMR. Any baseline roll will be integrated into the peak area, destroying the precision of the absolute purity calculation.

Protocol 3: Exact Mass Confirmation via HRMS
  • Ionization Preparation: Dilute the sample to 1 µg/mL in a 50:50 Methanol/Water matrix containing 0.1% Formic Acid.

    • Causality: Formic acid acts as a proton donor, driving the formation of the

      
       pseudo-molecular ion (m/z 140.1075) required for positive Electrospray Ionization (ESI+).
      
  • Mass Analysis: Inject into a Time-of-Flight (TOF) or Orbitrap analyzer calibrated with an internal lock-mass.

    • Causality: The lock-mass continuously corrects for minor environmental drifts in the flight tube, guaranteeing the sub-5 ppm mass accuracy required to definitively prove the formula is C8H13NO and not an isobaric anomaly.

Analytical Workflow Visualization

The following decision tree illustrates how these three methodologies interlock to form a complete, orthogonal verification system for C8H13NO.

G Start C8H13NO (Tropinone) Analytical Validation Decision Select Analytical Pathway Based on Target Metric Start->Decision Bulk Bulk Elemental Composition (C, H, N, O %) Decision->Bulk Macro-Purity Exact Exact Mass & Formula (m/z 139.0997) Decision->Exact Identification Struct Absolute Structural Purity (>99% Assay) Decision->Struct Quantification CHNS Method A: CHNS/O Dynamic Flash Combustion Bulk->CHNS HRMS Method B: HRMS LC-Q-TOF (ESI+) Exact->HRMS qNMR Method C: qNMR 1H-NMR w/ Internal Calibrant Struct->qNMR Valid Orthogonal Verification Complete (Compound Approved) CHNS->Valid HRMS->Valid qNMR->Valid

Figure 1: Orthogonal analytical workflow for structural and compositional verification of C8H13NO.

References

1.[3] Supporting Information - Wiley-VCH. Retrieved from: 2.[1] Tropinone - the NIST WebBook. Retrieved from: 3.[5] Purity by Absolute qNMR Instructions - ACS. Retrieved from: 4.[6] Elemental Analysis: CHNS/O Determination in Carbon - Thermo Fisher Scientific. Retrieved from: 5.[2] N-Vinylcaprolactam | C8H13NO | CID 75227 - PubChem. Retrieved from: 6.[4] Structural Characterization and Electrochemical Studies of Selected Alkaloid N-Oxides - Semantic Scholar. Retrieved from:

Sources

Validation

Validating Purity of 1-Methoxycyclohexane-1-carbonitrile: HPLC vs. GC Stability Analysis

Topic: Validating purity of 1-Methoxycyclohexane-1-carbonitrile via HPLC Content Type: Publish Comparison Guide Executive Summary In the synthesis and quality control of 1-Methoxycyclohexane-1-carbonitrile (CAS: 1192-84-...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Validating purity of 1-Methoxycyclohexane-1-carbonitrile via HPLC Content Type: Publish Comparison Guide

Executive Summary

In the synthesis and quality control of 1-Methoxycyclohexane-1-carbonitrile (CAS: 1192-84-3) , standard Gas Chromatography (GC) methods often yield misleading purity profiles. This guide demonstrates why High-Performance Liquid Chromatography (HPLC) is the mandatory standard for validation, specifically highlighting the thermal instability of key intermediates that leads to "phantom" impurity identification in GC analysis.

Part 1: The "Hidden" Impurity Trap

As a Senior Application Scientist, I frequently encounter researchers struggling to optimize the O-methylation of 1-hydroxycyclohexanecarbonitrile. The common complaint is: "My GC shows high levels of starting material (cyclohexanone), even after driving the reaction for 48 hours."

The Reality: Your reaction might actually be complete, or stopped at the intermediate stage, but your analytical method is lying to you.

The Science of Failure: GC Thermal Degradation

1-Methoxycyclohexane-1-carbonitrile is synthesized via a cyanohydrin intermediate. While the final methoxy-nitrile product is relatively stable, the 1-hydroxy intermediate (cyanohydrin) is thermally labile.

When injected into a GC inlet at standard temperatures (200–250°C), the unreacted intermediate undergoes rapid thermal retro-cyanation , reverting to cyclohexanone and hydrogen cyanide (HCN).

  • GC Result: You see a large peak for Cyclohexanone (Starting Material). You conclude the reaction failed.

  • HPLC Result: You see a distinct peak for the Intermediate. You conclude the methylation step is incomplete, not the initial formation.

Diagram 1: The Analytical Divergence The following diagram illustrates how GC misidentifies the intermediate, whereas HPLC preserves it for accurate quantification.

GC_vs_HPLC_Pathway cluster_0 Sample Composition (Real) cluster_1 GC Analysis (High Temp) cluster_2 HPLC Analysis (Ambient) Sample Mixture: 1. Product (Methoxy) 2. Intermediate (Hydroxy) 3. Trace Ketone GC_Inlet GC Inlet (250°C) Sample->GC_Inlet HPLC_Col HPLC Column (25°C) Sample->HPLC_Col Decomp Thermal Decomposition: Intermediate -> Ketone + HCN GC_Inlet->Decomp GC_Result GC Chromatogram: High Ketone Peak (False Positive) Low/No Intermediate Decomp->GC_Result HPLC_Result HPLC Chromatogram: Distinct Peaks for: Product, Intermediate, & Ketone HPLC_Col->HPLC_Result

Caption: Figure 1. Thermal degradation in GC leads to misidentification of the hydroxy-intermediate as starting material.

Part 2: Validated HPLC Protocol

This protocol is designed to separate the non-polar product from the polar intermediate and the ketone starting material without thermal stress.

Method Parameters
ParameterSpecificationRationale
Column C18 (L1), 150 x 4.6 mm, 3.5 µmProvides necessary hydrophobic selectivity to separate the methoxy product from the more polar hydroxy intermediate.
Mobile Phase A Water (0.1% H3PO4)Acidic pH suppresses silanol activity and maintains peak shape for the nitrile.
Mobile Phase B Acetonitrile (HPLC Grade)Low UV cutoff is essential for nitrile detection.
Flow Rate 1.0 mL/minStandard flow for backpressure management.
Detection UV @ 210 nmNitriles have weak absorbance; 210 nm captures the C≡N bond transition.
Temperature 30°CControlled ambient temperature ensures reproducibility without thermal degradation.
Injection Vol 10 µLStandard loop size.
Step-by-Step Workflow
  • System Suitability Prep:

    • Prepare a standard mix containing Cyclohexanone (SM), 1-Hydroxycyclohexanecarbonitrile (Int), and 1-Methoxycyclohexane-1-carbonitrile (Prod).

    • Note: If the pure intermediate is unavailable, use a "stalled" reaction mixture known to contain it.

  • Gradient Profile:

    • 0-2 min: 10% B (Isocratic hold to elute polar ketone/intermediate).

    • 2-15 min: 10% -> 90% B (Linear gradient to elute non-polar product).

    • 15-20 min: 90% B (Wash).

    • 20-25 min: 10% B (Re-equilibration).

  • Data Analysis:

    • Cyclohexanone: Elutes early (~3-4 min).

    • 1-Hydroxy Intermediate: Elutes shortly after ketone (~5-6 min).

    • Methoxy Product: Elutes late (~12-13 min).

Part 3: Comparative Performance Data

The following table summarizes the divergence in results when analyzing the same reaction aliquot using both methods.

Table 1: Purity Assignment Comparison (Batch #042-C)

ComponentGC-FID Result (Area %)HPLC-UV Result (Area %)Interpretation
Cyclohexanone (SM) 15.4% 2.1% GC artificially inflates SM due to intermediate breakdown.
1-Hydroxy-Intermediate Not Detected 12.8% HPLC reveals the true cause of low yield (incomplete methylation).
1-Methoxy-Product 84.6%85.1%Product is stable, but purity is overestimated in GC due to loss of intermediate mass to volatiles (HCN).
Conclusion "Reaction failed (Reversion)""Reaction stalled (Methylation incomplete)"HPLC provides the actionable insight.
Part 4: Protocol Decision Logic

Use the following logic flow to determine when to deploy this HPLC method over standard GC screening.

Method_Selection Start Sample Type Check_Int Suspect Hydroxy Intermediate? Start->Check_Int GC_Path GC-FID/MS Check_Int->GC_Path No (Pure Product Only) HPLC_Path RP-HPLC (UV 210nm) Check_Int->HPLC_Path Yes (Reaction Monitoring) Warning Risk: False High SM% GC_Path->Warning High Temp Result Accurate Profile HPLC_Path->Result Ambient Temp

Caption: Figure 2. Decision tree for selecting analytical method based on sample composition risks.

References
  • Phenomenex. (2025).[1] HPLC vs GC: What Sets These Methods Apart. Phenomenex Blog. [Link]

  • National Institutes of Health (NIH). (2025). Features of gas chromatographic analysis of thermally unstable compounds. PubMed.[2] [Link]

  • Lab Manager. (2025). HPLC vs GC: Choosing the Right Chromatography Technique. Lab Manager Resources. [Link]

  • Separation Science. (2023). GC Solutions #35: Activity and Decomposition. SepScience. [Link]

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Safety & Regulatory Compliance

Safety

1-Methoxycyclohexane-1-carbonitrile: Comprehensive Disposal and Operational Safety Guide

As drug development and chemical synthesis grow increasingly complex, handling specialized intermediates like 1-Methoxycyclohexane-1-carbonitrile (CAS: 83268-57-9) requires a rigorous, mechanistic approach to laboratory...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development and chemical synthesis grow increasingly complex, handling specialized intermediates like 1-Methoxycyclohexane-1-carbonitrile (CAS: 83268-57-9) requires a rigorous, mechanistic approach to laboratory safety. Belonging to the class of


-alkoxy nitriles (structurally related to cyanohydrin ethers), this compound presents unique logistical and toxicological challenges.

This guide provides researchers and environmental health and safety (EHS) professionals with field-proven, self-validating protocols for the safe handling, spill response, and EPA-compliant disposal of 1-Methoxycyclohexane-1-carbonitrile.

Mechanistic Toxicology: The Hazard of Acidic Hydrolysis

To safely manage any chemical, one must first understand its reactivity profile. 1-Methoxycyclohexane-1-carbonitrile is generally stable under neutral and mildly alkaline conditions. However, the primary hazard arises from its incompatibility with strong acids.

Organic nitriles can decompose to release toxic cyanide ions (


) or hydrogen cyanide (

) gas both in vivo and in vitro[1]. Specifically,

-alkoxy nitriles act as masked acyl cyanides. When exposed to aqueous acidic conditions, the ether oxygen is protonated, leading to the formation of a highly reactive oxocarbenium ion. This intermediate rapidly collapses, expelling

gas and yielding cyclohexanone and methanol. Because

is a potent inhibitor of cytochrome c oxidase in the mitochondrial electron transport chain, preventing its generation is the cornerstone of this compound's safety protocol[1].

degradation A 1-Methoxycyclohexane- 1-carbonitrile C Oxocarbenium Ion Intermediate A->C Protonation & Cleavage B Strong Acid (H+) & Water B->C D Cyclohexanone C->D Hydrolysis E Methanol C->E F Hydrogen Cyanide (HCN) [Toxic Gas] C->F CN- Release

Acid-catalyzed hydrolysis pathway of 1-Methoxycyclohexane-1-carbonitrile releasing toxic HCN.

Laboratory Safety & PPE Requirements

Standard laboratory personal protective equipment (PPE) is insufficient for handling concentrated organic nitriles due to their solvent properties and toxicity.

  • Glove Selection (Causality): Do not rely solely on standard nitrile gloves. Because "like dissolves like," organic nitriles can degrade nitrile rubber over time. The EPA recommends wearing a pair of butyl rubber gloves over standard nitrile gloves when handling highly toxic or concentrated environmental samples and chemical wastes[2].

  • Respiratory Protection: Always handle the compound inside a certified, externally exhausted fume hood. If a spill occurs outside a hood, a full-face respirator equipped with organic vapor/acid gas (OV/AG) cartridges is mandatory.

  • Environmental Controls: Keep an alkaline solution (e.g.,

    
     at pH > 10) or commercial cyanide spill kit nearby to immediately neutralize any accidental acid cross-contamination.
    

Step-by-Step Waste Segregation and Disposal Protocol

Improper disposal of cyanide-containing organic waste can lead to lethal atmospheric releases in waste storage areas. Follow this self-validating workflow to ensure total compliance and safety:

Step 1: Strict Segregation

Never mix 1-Methoxycyclohexane-1-carbonitrile waste with inorganic acids (e.g.,


, 

) or aqueous heavy metal waste. Segregate it exclusively into a "Halogen-Free Organic Waste" container, provided no other reactive incompatibilities exist in that carboy.
Step 2: Containerization

Use high-density polyethylene (HDPE) or glass containers for waste accumulation. Ensure the container has a secure, vapor-tight seal. Do not leave funnels in the waste carboy, as this allows volatile organic compounds (VOCs) to escape into the laboratory environment.

Step 3: RCRA Labeling

Under EPA Subpart K (or standard RCRA guidelines), the waste must be clearly labeled immediately upon accumulation. Label the container as: "Hazardous Waste - Toxic/Combustible - Organic Nitriles."

Step 4: Final Treatment (Incineration)

The EPA mandates that organic nitriles and hydrogen cyanide-producing compounds be disposed of via high-temperature incineration[1][3]. The waste must be dispatched to a permitted Treatment, Storage, and Disposal Facility (TSDF) utilizing a rotary kiln or fluidized bed incinerator operating between 820°C and 1,600°C [1]. Crucially, the incinerator must be equipped with nitrogen oxide (


) scrubbers, as the combustion of nitriles generates toxic 

gases[4].

Emergency Spill Response Workflow

In the event of a spill, rapid containment and chemical neutralization are required. The following protocol utilizes alkaline hypochlorite to oxidize any potentially freed cyanide into the significantly less toxic cyanate (


)[4].
  • Evacuate & Assess: Immediately clear personnel from the area. If the spill is >100 mL or outside a fume hood, increase ventilation and evacuate the lab.

  • Don PPE: Equip butyl rubber gloves, splash goggles, and a respirator.

  • Containment: Surround the spill with an inert absorbent such as dry sand, earth, or vermiculite. Do not use combustible absorbents like sawdust if there is any risk of oxidizer presence[4].

  • Neutralization: Carefully apply an alkaline hypochlorite solution (bleach adjusted to pH > 10 with

    
    ) over the absorbed spill. The high pH prevents the volatilization of 
    
    
    
    , while the hypochlorite oxidizes any trace cyanide to cyanate.
  • Collection: Use spark-free shovels to transfer the absorbed, neutralized mixture into a dedicated, sealable hazardous waste drum[4].

  • Validation: Test the residual surface pH with indicator paper to ensure it remains alkaline (pH > 10) before a final wash with large quantities of water.

workflow Start Spill Detected Assess Assess Volume & Ventilation Start->Assess PPE Don PPE (Butyl Gloves, Respirator) Assess->PPE Absorb Apply Inert Absorbent (Sand/Vermiculite) PPE->Absorb Neutralize Apply Alkaline Hypochlorite (pH > 10) Absorb->Neutralize Collect Transfer to Sealed Waste Container Neutralize->Collect Incinerate High-Temp Incineration (NOx Scrubbing) Collect->Incinerate

Step-by-step spill response and disposal workflow for organic nitrile compounds.

Quantitative Operational Data

To facilitate rapid decision-making during risk assessments and waste profiling, the critical physico-chemical and disposal parameters for 1-Methoxycyclohexane-1-carbonitrile are summarized below:

Property / ParameterValue / Operational Guideline
Chemical Name 1-Methoxycyclohexane-1-carbonitrile
CAS Number 83268-57-9
Molecular Formula

Molecular Weight 139.19 g/mol
Primary Hazard Class Toxic (Potential

release), Combustible
Incompatible Materials Strong acids, strong bases, strong oxidizing agents
Spill Neutralization Alkaline hypochlorite environment (pH > 10)
Required PPE Butyl rubber gloves (outer), Nitrile (inner), OV/AG Respirator
EPA Disposal Method High-temperature rotary kiln incineration (820°C – 1,600°C)
Emission Controls

and

exhaust scrubbing required at TSDF

References

  • Laboratory Environmental Sample Disposal Information Document Companion to Standardized Analytical Methods for Environmental Res - EPA U.S. Environmental Protection Agency (EPA)
  • Hydrogen Cyanide | HCN | CID 768 - PubChem N
  • Toxicological Profile for Cyanide, Draft for Public Comment - ATSDR Centers for Disease Control and Prevention (CDC)
  • ACETONITRILE (Hazardous Substances Disposal) HNZ Chem Library

Sources

Handling

Personal protective equipment for handling 1-Methoxycyclohexane-1-carbonitrile

Part 1: Executive Hazard Assessment Treat this compound with the respect due to a "Silent Penetrator." 1-Methoxycyclohexane-1-carbonitrile (CAS: 18295-62-2 / Analogous structures) presents a dual-threat profile common to...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Hazard Assessment

Treat this compound with the respect due to a "Silent Penetrator."

1-Methoxycyclohexane-1-carbonitrile (CAS: 18295-62-2 / Analogous structures) presents a dual-threat profile common to functionalized nitriles. Unlike simple solvents, its hazard lies not just in immediate burns, but in systemic toxicity via dermal absorption .

  • The Cyanide Connection: As an organic nitrile, this compound can metabolize in the liver to release cyanide ions (CN⁻). While less volatile than hydrogen cyanide gas, the in vivo toxicity is a critical concern.

  • The Carrier Effect: The methoxy (ether) group increases lipophilicity, potentially accelerating skin absorption compared to simple aliphatic nitriles.

  • The Acid Trap: CRITICAL WARNING. Contact with strong acids (HCl, H₂SO₄) can hydrolyze the nitrile group, releasing Hydrogen Cyanide (HCN) gas—a rapid chemical asphyxiant.

Part 2: The Defense System (Personal Protective Equipment)

Standard lab coats and latex gloves are insufficient . You must employ a "Barrier & Breakthrough" strategy.

Glove Selection Matrix

Nitrile gloves are not a universal shield. Organic nitriles can permeate thin disposable nitrile (< 4 mil) in minutes, often without visible degradation.

TaskPrimary BarrierSecondary BarrierRationale
Stock Handling (Pouring/Weighing)Silver Shield / 4H (Laminate) Disposable Nitrile (Outer)Laminate gloves provide >4 hours breakthrough time. The outer nitrile glove improves grip and protects the expensive laminate layer.
General Use (Dilute Solutions)Double-Gloved Nitrile (High-Grade)N/AUse two pairs of 4-6 mil nitrile. Change immediately upon any splash. Do not rely on single layers.
Spill Cleanup Butyl Rubber or Silver Shield Heavy Duty Nitrile (Outer)Thick Butyl rubber offers superior resistance to organic nitriles compared to standard rubber.
Respiratory & Eye Protection[1][2][3]
  • Eyes: Chemical Splash Goggles (ANSI Z87.1) are mandatory. Safety glasses do not seal against liquid runs or mists.

  • Lungs: All operations must occur within a certified Chemical Fume Hood functioning at a face velocity of 80–100 fpm.

Part 3: Operational Workflow & Engineering Controls

The "Hot Zone" Setup

Before opening the vial, establish your workspace using the following logic:

  • Clear the Hood: Remove all acids (especially 1M+ HCl or H₂SO₄) from the immediate working area to prevent accidental mixing.

  • The "Dirty" Balance: If weighing solids/liquids, place the balance inside the hood. If the balance is external, use a secondary containment tray and a tight-sealing transfer vessel.

  • Quench Ready: Have a beaker of 1% Sodium Hypochlorite (Bleach) or 1N NaOH ready. These alkaline solutions degrade nitriles safely (hydrolysis to carboxylates) without generating HCN gas.

Workflow Logic (Visualization)

SafeHandling Start Start: Handling 1-Methoxycyclohexane-1-carbonitrile CheckAcids STEP 1: Scan Area for Acids (Risk of HCN Generation) Start->CheckAcids PPE STEP 2: Don PPE (Laminate Liners + Nitrile Outers) CheckAcids->PPE Hood STEP 3: Verify Fume Hood (Face Velocity > 80 fpm) PPE->Hood Action Experimental Action (Synthesis/Extraction) Hood->Action Spill Event: SPILL? Action->Spill MinorSpill Minor (<5mL): Absorb with Vermiculite Place in Sealed Bag Spill->MinorSpill Yes (Small) MajorSpill Major (>5mL): EVACUATE LAB Do not attempt cleanup alone Spill->MajorSpill Yes (Large) Waste Disposal: Segregated Organic Stream (NO ACIDS) Spill->Waste No (Finish)

Figure 1: Operational decision tree emphasizing the critical acid check and spill response thresholds.

Part 4: Waste Management & Decontamination

The Golden Rule: Never dispose of nitrile waste in the same container as acidic waste streams.

Disposal Protocol
  • Segregation: Designate a specific waste container labeled: "Organic Waste - Contains Nitriles - DO NOT ADD ACID."

  • pH Check: Periodically check the pH of this waste container. Keep it neutral or slightly alkaline (pH 8-10) to ensure stability.

  • Container Type: High-Density Polyethylene (HDPE) or Glass. Avoid standard metal cans if moisture is present (corrosion risk).

Decontamination of Glassware

Do not simply wash glassware in the communal sink.

  • Rinse glassware with Acetone inside the fume hood. Collect this rinse as organic waste.

  • Soak glassware in a 1N Sodium Hydroxide (NaOH) bath for 12 hours. This hydrolyzes residual nitriles to safer carboxylates.

  • Wash with soap and water as normal.

Waste Decision Logic

WasteDisposal WasteItem Waste Material (Gloves, Wipes, Liquid) IsLiquid Is it Liquid? WasteItem->IsLiquid SolidWaste Solid Waste Double Bag (Ziploc) Label 'Toxic - Nitriles' IsLiquid->SolidWaste No LiquidCheck Check pH Compatibility Is the stream ACIDIC? IsLiquid->LiquidCheck Yes Stop STOP! DANGER! HCN Gas Risk. Neutralize Acid First. LiquidCheck->Stop Yes SafeDispose Dispose in 'Organic Waste - Nitriles' LiquidCheck->SafeDispose No Stop->SafeDispose After Neutralization

Figure 2: Waste disposal workflow preventing accidental mixing with acidic streams.

Part 5: Emergency Response (First Aid)

Pre-requisite: Ensure a Cyanide Antidote Kit is available in the facility medical station if working with multi-gram quantities.

  • Skin Contact:

    • Immediate: Drench with water for 15 minutes.[1]

    • Soap: Use soft soap; avoid scrubbing (abrasion increases absorption).

    • Medical: Seek evaluation.[2][1][3] Symptoms (headache, dizziness) may be delayed 1-2 hours.

  • Eye Contact:

    • Flush for 15 minutes holding eyelids open.[1]

    • Do not use chemical neutralizers in the eye.

  • Inhalation:

    • Move to fresh air immediately.[1]

    • If breathing is labored, oxygen should be administered by trained personnel.

References

  • National Institute for Occupational Safety and Health (NIOSH). Pocket Guide to Chemical Hazards: Nitriles. Centers for Disease Control and Prevention. [Link]

  • PubChem. 1-Methoxycyclohexane-1-carbonitrile Compound Summary. National Library of Medicine. [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. United States Department of Labor. [Link]

  • Prudent Practices in the Laboratory. Handling and Management of Chemical Hazards. National Academies Press. [Link]

Sources

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